molecular formula C7H6ClNO3 B1320782 2-Methyl-5-Nitro-6-Chlorophenol CAS No. 39183-20-5

2-Methyl-5-Nitro-6-Chlorophenol

Cat. No.: B1320782
CAS No.: 39183-20-5
M. Wt: 187.58 g/mol
InChI Key: FYPOFAFXSGYVLK-UHFFFAOYSA-N
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Description

2-Methyl-5-Nitro-6-Chlorophenol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-methyl-3-nitrophenol
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InChI

InChI=1S/C7H6ClNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYPOFAFXSGYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601883
Record name 2-Chloro-6-methyl-3-nitrophenol
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Molecular Weight

187.58 g/mol
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CAS No.

39183-20-5
Record name 2-Chloro-6-methyl-3-nitrophenol
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Record name 2-Chloro-6-methyl-3-nitrophenol
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Record name Phenol, 2-chloro-6-methyl-3-nitro
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-5-Nitro-6-Chlorophenol, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-methyl-5-nitrophenol, followed by its regioselective chlorination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is presented below for reference.

Table 1: Physicochemical Data of 2-Methyl-5-nitrophenol

PropertyValueSource
Molecular FormulaC₇H₇NO₃[2][3][4]
Molecular Weight153.14 g/mol [2][3][4]
AppearanceYellowish solid[2]
Melting Point462.92 K (189.77 °C)[3]
Boiling Point623.68 K (350.53 °C)[3]
LogP1.609[3]

Table 2: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₇H₆ClNO₃[5][6][7]
Molecular Weight187.58 g/mol [5][6][7]
AppearanceYellow solid / Off-white to light yellow crystalline powder[1][]
Melting Point72-74 °C / 70-76 °C[1][5]
Boiling Point306.0 ± 42.0 °C at 760 mmHg[5][6]
Density1.5 ± 0.1 g/cm³[5][6]
LogP2.73[5]

Synthesis Pathway

The proposed synthesis of this compound involves two primary experimental stages:

  • Diazotization and Hydrolysis: Synthesis of 2-methyl-5-nitrophenol from 2-methyl-5-nitroaniline.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C6 position of 2-methyl-5-nitrophenol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methyl-5-nitrophenol cluster_step2 Step 2: Chlorination A 2-Methyl-5-nitroaniline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, 0°C C 2-Methyl-5-nitrophenol B->C  H₂O, H₂SO₄, reflux D 2-Methyl-5-nitrophenol E This compound D->E  Cl₂, Amine Catalyst, Heat

Fig 1. Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrophenol

This protocol is adapted from established procedures for the synthesis of nitrophenols via diazotization of nitroanilines.[9][10]

Materials:

  • 2-methyl-5-nitroaniline (40 g)

  • 10% Sulphuric acid (600 ml)

  • Sodium nitrite, solid (18 g)

  • Water (800 ml)

  • Concentrated sulphuric acid (400 ml)

  • Starch-iodide paper

Procedure:

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulphuric acid in a suitable reaction vessel.

  • Cool the solution to 0°C, at which point the corresponding salt will precipitate.

  • While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.

  • Monitor the progress of the diazotization reaction using starch-iodide paper. The reaction is complete when a positive test (blue-black color) is observed.

  • In a separate flask equipped for vigorous reflux, prepare a solution of 800 ml of water and 400 ml of concentrated sulphuric acid.

  • Add the freshly prepared diazonium salt solution at once to the vigorously refluxing sulphuric acid solution.

  • Continue to reflux the mixture until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to ambient temperature. A solid precipitate of crude 2-methyl-5-nitrophenol will form.

  • Collect the crude product by filtration and dry thoroughly. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is based on the general methodology for the regioselective chlorination of nitrophenols using gaseous chlorine in the presence of an amine catalyst.[11] The hydroxyl and methyl groups of 2-methyl-5-nitrophenol are ortho, para-directing, while the nitro group is meta-directing. The C6 position is ortho to both the hydroxyl and methyl groups and meta to the nitro group, making it the most favorable site for electrophilic substitution.

Materials:

  • 2-methyl-5-nitrophenol (0.250 mol)

  • Diisopropylamine (or another suitable secondary/tertiary amine)

  • Gaseous chlorine (Cl₂)

  • Inert gas (e.g., Nitrogen) for dilution (optional)

Procedure:

  • Charge a glass reaction flask, equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer, with 0.250 mol of 2-methyl-5-nitrophenol.

  • Add a catalytic amount of diisopropylamine (e.g., 1% by weight relative to the nitrophenol).

  • Heat the mixture under constant stirring to a temperature sufficient to maintain a liquid state (e.g., 75-120°C). The optimal temperature should be determined experimentally.

  • Introduce gaseous chlorine via the gas inlet tube at a controlled flow rate. The chlorine can be diluted with an inert gas like nitrogen if required.

  • Maintain the reaction temperature throughout the chlorination process. The reaction is exothermic and may require external cooling.

  • The progress of the reaction can be monitored by withdrawing samples periodically and analyzing them by techniques such as HPLC or NMR.

  • Upon completion of the reaction (typically after the introduction of approximately one molar equivalent of chlorine), stop the chlorine flow and cool the reaction mixture.

  • The crude product, this compound, can be purified from any unreacted starting material or isomeric byproducts by recrystallization or column chromatography.

Data Presentation

Table 3: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsIntermediate/ProductExpected Yield
12-Methyl-5-nitroanilineH₂SO₄, NaNO₂2-Methyl-5-nitrophenolHigh
22-Methyl-5-nitrophenolCl₂, Amine CatalystThis compoundModerate to High

Note: Yields are dependent on specific reaction conditions and purification methods and should be optimized.

Concluding Remarks

The described synthetic route offers a robust and logical pathway for the laboratory-scale synthesis of this compound. The initial synthesis of the 2-methyl-5-nitrophenol precursor is a well-established reaction. The subsequent chlorination step, guided by principles of electrophilic aromatic substitution and the use of amine catalysts for enhanced regioselectivity, provides a targeted approach to the desired final product. Researchers should perform appropriate safety assessments and optimization studies for all experimental procedures.

References

"2-Methyl-5-Nitro-6-Chlorophenol properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol

This guide provides a comprehensive overview of the chemical and physical properties, structure, applications, and experimental considerations for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a versatile substituted aromatic compound with significant applications in various industrial and research fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The molecule's structure, featuring nitro, chloro, methyl, and hydroxyl functional groups, imparts potent antibacterial and antifungal properties, making it a valuable candidate for the development of novel antimicrobial agents.[1] Its stability and reactivity also contribute to its use in producing high-quality colorants for the textile industry.[1]

Chemical Structure and Identifiers

The structural arrangement of this compound consists of a phenol ring substituted with a methyl group at position 2, a nitro group at position 5, and a chlorine atom at position 6.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value
CAS Number 39183-20-5[2]
IUPAC Name 6-Chloro-2-methyl-5-nitrophenol[2]
Synonyms 2-Chloro-6-methyl-3-nitrophenol, 6-Chloro-5-nitro-o-cresol, 3-NITRO-2-CHLORO-6-METHYLPHENOL[2][3]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [3]
Exact Mass 187.003616 u[4]
EC Number 609-617-5[5]

| MDL Number | MFCD03425888[3] |

Physicochemical Properties

The compound is typically a yellow or off-white to light yellow crystalline solid.[1][6] Key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property Value
Melting Point 70-76 °C[1]
Boiling Point 306.0 ± 42.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point 138.8 ± 27.9 °C[4]
LogP 2.73[4]
PSA (Polar Surface Area) 66.05 Ų[4]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[4]

| Purity | ≥ 98% (HPLC)[1] |

Applications and Research Interest

This compound is a compound of significant interest due to its versatile applications:

  • Antimicrobial Agent Development : It exhibits potent antibacterial and antifungal properties, making it a valuable precursor for creating new antimicrobial formulations in the pharmaceutical industry.[1]

  • Agrochemical Synthesis : The compound serves as an active ingredient or intermediate in the formulation of agricultural pesticides, aiding in crop protection.[1]

  • Dye and Pigment Industry : Its chemical stability and reactivity are leveraged in the formulation of high-quality dyes and pigments.[1]

  • Chemical Synthesis : It is widely used as an intermediate in organic chemistry for the synthesis of more complex molecules.[1]

  • Biochemical Research : It can be used as a selective agent in various biological assays.[1]

Experimental Protocols

While specific synthesis and analysis protocols for this compound are not extensively detailed in publicly available literature, established methods for its precursor, 2-Methyl-5-nitrophenol, provide a foundational methodology. Commercial suppliers confirm the availability of analytical documentation including NMR, HPLC, and LC-MS for the final compound.[2][3][4]

Representative Synthesis of Precursor (2-Methyl-5-nitrophenol)

A common route to synthesizing the core nitrophenol structure involves the diazotization of an aniline precursor followed by hydrolysis. The following protocol is adapted from established laboratory procedures for synthesizing 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline.[7][8]

Materials:

  • 2-Methyl-5-nitroaniline

  • 10% Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid

  • Starch-iodide paper

Procedure:

  • Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 mL of refluxing 10% sulfuric acid.[7]

  • Cooling : Cool the solution to 0 °C to allow the corresponding salt to precipitate.[7]

  • Diazotization : While maintaining the low temperature and with continuous stirring, add 18 g of solid sodium nitrite in small portions. Monitor the reaction until a positive test on starch-iodide paper indicates the completion of diazotization.[7]

  • Hydrolysis : Add the prepared diazonium solution at once to a vigorously refluxing solution composed of 800 mL of water and 400 mL of concentrated sulfuric acid.[7]

  • Reaction Completion : Continue refluxing until the evolution of nitrogen gas ceases.[7]

  • Isolation : Cool the mixture to ambient temperature. The precipitated solid, crude 2-methyl-5-nitrophenol, is collected by filtration and dried.[7]

The subsequent chlorination of this precursor would be the logical next step to obtain the title compound, likely involving an electrophilic chlorination agent, though a specific protocol is not cited in the provided results.

A Start: 2-Methyl-5-nitroaniline B Dissolve in 10% H₂SO₄ (Reflux) A->B C Cool to 0°C (Salt Precipitation) B->C D Diazotization: Add NaNO₂ (solid) C->D E Hydrolysis: Add to boiling H₂SO₄/H₂O D->E F Reflux until N₂ evolution ceases E->F G Cool & Filter F->G H Product: Crude 2-Methyl-5-nitrophenol G->H

Caption: Workflow for the synthesis of the precursor 2-Methyl-5-nitrophenol.

General Purification Protocol: Column Chromatography

For achieving high purity (>99.5%), column chromatography is an effective method for removing isomeric and other impurities.[8]

Procedure Outline:

  • Column Preparation : A slurry of silica gel is prepared in a non-polar eluent (e.g., hexane) and packed into a glass column.[8]

  • Sample Loading : The crude product is dissolved in a minimal volume of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the top of the silica gel bed.[8]

  • Elution : The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection : Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

  • Solvent Evaporation : The solvent is removed from the combined pure fractions under reduced pressure to yield the purified solid.

General Analytical Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of nitrophenol compounds.

Suggested HPLC Conditions (based on methods for similar compounds):

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peaks.[11][12]

  • Flow Rate : 1.0 - 1.5 mL/min.[9][10]

  • Detection : UV detection at a wavelength appropriate for nitrophenols (e.g., 280 nm).[9]

  • Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol to a known concentration.

Safety, Handling, and Storage

  • Handling : Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 0-8°C.[1][5] Keep apart from incompatible materials and foodstuff containers.[5]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes, combined with its intrinsic antimicrobial activity, makes it a compound of high interest for ongoing and future research and development. Proper handling and storage are essential to ensure safety and maintain the compound's integrity.

References

Technical Guide: 2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 39183-20-5, identified as 2-Chloro-6-methyl-3-nitrophenol. This document consolidates available data on its chemical properties, synthesis, and safety. While primarily documented as a chemical intermediate, this guide aims to serve as a foundational resource for its potential applications in research and development.

Chemical Identification and Properties

2-Chloro-6-methyl-3-nitrophenol is an organic compound featuring a phenol ring substituted with chloro, methyl, and nitro groups.[1]

Chemical Structure and Identifiers
IdentifierValue
CAS Number 39183-20-5
IUPAC Name 2-chloro-6-methyl-3-nitrophenol[2]
Synonyms 2-Methyl-5-nitro-6-chloro phenol, 6-Chloro-5-nitro-o-cresol, Phenol, 2-chloro-6-methyl-3-nitro-[1]
Molecular Formula C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [3]
InChI Key FYPOFAFXSGYVLK-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=C(C=C1)N(=O)[O-])Cl)O[2]
Physicochemical Properties
PropertyValue
Physical Form Solid[1]
Color Yellow to brown[1]
Melting Point 70-73 °C
Boiling Point 306.0 ± 42.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 138.8 ± 27.9 °C
LogP 2.73
Solubility Limited solubility in water; soluble in various organic solvents.[1]

Synthesis

2-Chloro-6-methyl-3-nitrophenol is primarily used as an intermediate in organic synthesis.[1] Its reactivity is enhanced by the presence of the nitro group, making it a versatile building block for the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

A documented synthetic route involves the chlorination of 2-methyl-5-nitrophenol.

Biological Activity and Mechanism of Action

As of the latest literature review, there is no specific information available detailing the biological activity, mechanism of action, or involvement in signaling pathways of 2-Chloro-6-methyl-3-nitrophenol in the context of drug discovery or development. Its primary documented role is that of a chemical intermediate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-Chloro-6-methyl-3-nitrophenol are not available in the public domain. However, for researchers interested in evaluating the potential enzymatic interactions of nitrophenol compounds, a generic colorimetric assay protocol for phosphatase activity is provided below as an example. This is a general method and would require optimization for the specific enzyme and compound of interest.

Example Protocol: Generic Phosphatase Activity Assay using a Nitrophenyl Substrate

This protocol is based on the principle that a phosphatase enzyme hydrolyzes a colorless p-nitrophenyl phosphate (pNPP) substrate to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Enzyme solution (e.g., acid phosphatase)

  • Substrate solution: p-nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]

  • Stop Solution (e.g., 0.2N NaOH)

  • 2-Chloro-6-methyl-3-nitrophenol (as a potential inhibitor for screening)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and dissolve the pNPP substrate in it to a desired concentration.

    • Prepare a stock solution of the enzyme in the Assay Buffer.

    • Prepare a stock solution of 2-Chloro-6-methyl-3-nitrophenol in a suitable solvent (e.g., DMSO).

    • Prepare the Stop Solution.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the Assay Buffer.

    • Add the desired concentration of 2-Chloro-6-methyl-3-nitrophenol (or other test compounds). Include a control with no inhibitor.

    • Add the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

  • Initiate Reaction:

    • Add the pNPP substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the reaction temperature for a specific time (e.g., 30 minutes).

  • Stop Reaction:

    • Add the Stop Solution to all wells to terminate the enzymatic reaction. The stop solution also develops the color of the p-nitrophenol product.

  • Measurement:

    • Read the absorbance of the wells at a wavelength of 405-410 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of enzyme inhibition for each concentration of 2-Chloro-6-methyl-3-nitrophenol compared to the control.

    • If applicable, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

G Generic Enzymatic Assay Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme, Compound) setup Assay Setup in Microplate (Buffer, Compound, Enzyme) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate incubate Incubate (e.g., 37°C for 30 min) initiate->incubate stop Stop Reaction (Add Stop Solution) incubate->stop measure Measure Absorbance (405-410 nm) stop->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

References

Synthesis of 2-Chloro-6-methyl-3-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methyl-3-nitrophenol, a valuable chemical intermediate. This document details a primary synthesis pathway, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and experimental workflow.

Overview of Synthesis Strategy

The principal synthetic route for 2-Chloro-6-methyl-3-nitrophenol involves a two-step process. The first step is the synthesis of the precursor, 6-methyl-3-nitrophenol, via the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis. The subsequent and final step is the selective chlorination of 6-methyl-3-nitrophenol to yield the target compound.

Synthesis Pathway

The synthesis proceeds through the following key transformations:

  • Step 1: Synthesis of 6-methyl-3-nitrophenol from 2-methyl-5-nitroaniline.

  • Step 2: Synthesis of 2-Chloro-6-methyl-3-nitrophenol from 6-methyl-3-nitrophenol.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-methyl-3-nitrophenol cluster_step2 Step 2: Synthesis of 2-Chloro-6-methyl-3-nitrophenol 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-methyl-5-nitroaniline->Diazonium Salt 1. NaNO2, H2SO4, 0-5°C 6-methyl-3-nitrophenol 6-methyl-3-nitrophenol Diazonium Salt->6-methyl-3-nitrophenol 2. H2O, Heat 2-Chloro-6-methyl-3-nitrophenol 2-Chloro-6-methyl-3-nitrophenol 6-methyl-3-nitrophenol->2-Chloro-6-methyl-3-nitrophenol Cl2, Chloroform, Heat

A high-level overview of the two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 6-methyl-3-nitrophenol

This procedure is adapted from standard diazotization and hydrolysis reactions of aromatic amines.

Materials:

  • 2-methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a flask, dissolve 2-methyl-5-nitroaniline in a 10% sulfuric acid solution with heating. Cool the solution to 0-5°C in an ice-salt bath to precipitate the amine sulfate salt.

  • Diazotization: While maintaining the temperature at 0-5°C, slowly add a solution of sodium nitrite in water to the stirred suspension of the amine salt. The addition should be controlled to keep the temperature from rising. Monitor the reaction for completion using starch-iodide paper to test for excess nitrous acid.

  • Hydrolysis: In a separate flask equipped with a reflux condenser, bring a mixture of water and concentrated sulfuric acid to a vigorous boil. Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Nitrogen gas will be evolved.

  • Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. The crude 6-methyl-3-nitrophenol will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or water.

Step 2: Synthesis of 2-Chloro-6-methyl-3-nitrophenol

This protocol is based on a reported selective chlorination of a nitrophenol derivative.[1]

Materials:

  • 6-methyl-3-nitrophenol

  • Chlorine (Cl₂) gas

  • Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser, dissolve the 6-methyl-3-nitrophenol prepared in Step 1 in chloroform.

  • Chlorination: Heat the solution and bubble chlorine gas through the stirred solution for approximately 30 minutes. The reaction should be monitored for completion by a suitable method, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-6-methyl-3-nitrophenol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-Chloro-6-methyl-3-nitrophenol.

StepStarting MaterialProductReagentsConditionsYield
12-methyl-5-nitroaniline6-methyl-3-nitrophenol1. NaNO₂, H₂SO₄2. H₂O1. 0-5°C2. RefluxHigh
26-methyl-3-nitrophenol2-Chloro-6-methyl-3-nitrophenolCl₂, ChloroformHeating, 0.5 h96%[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation of 6-methyl-3-nitrophenol cluster_chlorination Chlorination to Final Product A Dissolve 2-methyl-5-nitroaniline in H2SO4 and cool B Diazotize with NaNO2 at 0-5°C A->B C Hydrolyze diazonium salt in boiling H2SO4/H2O B->C D Isolate and purify 6-methyl-3-nitrophenol C->D E Dissolve 6-methyl-3-nitrophenol in Chloroform D->E Use in next step F Chlorinate with Cl2 gas under heating E->F G Solvent removal F->G H Purify 2-Chloro-6-methyl-3-nitrophenol G->H

A step-by-step workflow for the synthesis of the target compound.

Conclusion

The synthesis of 2-Chloro-6-methyl-3-nitrophenol can be efficiently achieved through a two-step process involving the diazotization and hydrolysis of 2-methyl-5-nitroaniline to form 6-methyl-3-nitrophenol, followed by a high-yield chlorination. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for obtaining high yields and purity.

References

The Synthetic Versatility of 2-Methyl-5-Nitro-6-Chlorophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-nitro-6-chlorophenol is a substituted aromatic compound that holds significant potential as a versatile intermediate in the landscape of organic synthesis. Its unique arrangement of a phenolic hydroxyl group, a chlorine atom, a nitro group, and a methyl group on a benzene ring offers a rich platform for a variety of chemical transformations. This technical guide explores the core applications of this compound, providing insights into its reactivity and potential synthetic pathways for the development of novel pharmaceuticals, agrochemicals, and dyes. While specific, publicly documented reaction examples utilizing this exact molecule as a starting material are limited, its functional groups suggest a range of plausible and valuable transformations.

Core Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can undergo O-alkylation and esterification. The nitro group itself is amenable to reduction, opening pathways to amino derivatives, which are key precursors for a wide array of heterocyclic compounds and other complex molecules.

This compound is recognized as a valuable building block in several key industrial areas:

  • Pharmaceutical Synthesis: As an intermediate, it can be used to construct more complex molecules with potential biological activity. Its inherent antibacterial and antifungal properties make it an interesting scaffold for the development of new antimicrobial agents.[1][2]

  • Agrochemicals: It serves as a precursor in the formulation of pesticides, contributing to the development of new crop protection agents.[1][2]

  • Dye and Pigment Industry: The chromophoric nitro group and its potential for modification make it a useful component in the synthesis of high-quality colorants for textiles and other materials.[1][2]

Key Synthetic Transformations

Based on the functional groups present in this compound, several key synthetic transformations can be envisaged.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom makes the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of derivatives.

Logical Flow of SNAr Reactions:

sn_ar start This compound product Substituted Product start->product SNAг nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product

Caption: Nucleophilic aromatic substitution pathway.

Ether Synthesis (O-Alkylation)

The phenolic hydroxyl group can be readily deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, modifying the solubility and biological activity of the molecule.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino-chlorophenol is a valuable precursor for the synthesis of heterocycles like benzoxazoles and phenoxazines, which are common motifs in bioactive molecules.

Workflow for Heterocycle Synthesis:

reduction_cyclization start This compound reduction Nitro Group Reduction (e.g., H2/Pd-C) start->reduction amine 2-Methyl-5-Amino-6-Chlorophenol reduction->amine cyclization Cyclization (with suitable precursor) amine->cyclization heterocycle Heterocyclic Derivative (e.g., Benzoxazole) cyclization->heterocycle

Caption: Pathway from nitro reduction to heterocycles.

Case Study: Synthesis of a Hair Dye Precursor (Analogous System)

While a direct synthetic application of this compound is not readily found in peer-reviewed journals, a German patent (DE3624389A1) describes a relevant multi-step synthesis of an isomeric compound, 4-chloro-2-methyl-5-nitro-phenol, a key precursor for oxidation hair dyes. This process highlights the types of reactions that substituted chloromethylphenols can undergo.

Experimental Protocol: Synthesis of 4-chloro-2-methyl-phenyl-benzenesulfonate (Stage 1)

This initial step serves to protect the phenolic hydroxyl group, allowing for selective nitration in the subsequent step.

Reaction Scheme:

4-chloro-2-methyl-phenol + Benzenesulfonyl chloride → 4-chloro-2-methyl-phenyl-benzenesulfonate

Procedure:

  • A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride is heated to 60-70 °C.

  • A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.

  • The mixture is then stirred at 60 °C for 2 hours.

  • After cooling, the precipitate is filtered off with suction.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
4-chloro-2-methylphenol142.58114.10.8
Benzenesulfonyl chloride176.62141.30.8
Sodium hydroxide40.00320.8
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-chloro-2-methyl-phenyl-benzenesulfonate282.73202.189.3
Experimental Protocol: Nitration of 4-chloro-2-methyl-phenyl-benzenesulfonate (Stage 2)

Reaction Scheme:

4-chloro-2-methyl-phenyl-benzenesulfonate + HNO3 → 4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate

Procedure:

  • 113 g (0.4 mol) of the sulfonic acid ester from stage 1 are added to 450 ml of concentrated sulfuric acid at room temperature with vigorous stirring.

  • 41 g (0.42 mol) of concentrated nitric acid are then added dropwise over a period of 3 hours at a temperature of 15 to 17 °C.

  • After stirring for 2 hours at 15 °C, the mixture is poured onto ice.

  • The precipitated crystals are filtered off with suction, washed with water, and dried at 50 °C in a vacuum.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
4-chloro-2-methyl-phenyl-benzenesulfonate282.731130.4
Nitric acid63.01410.42
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate327.73122.393.2
Experimental Protocol: Hydrolysis to 4-chloro-2-methyl-5-nitro-phenol (Stage 3)

The final step involves the deprotection of the phenolic hydroxyl group.

Reaction Scheme:

4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate → 4-chloro-2-methyl-5-nitro-phenol

Procedure:

The patent describes the hydrolysis of the benzenesulfonyl group with aqueous sodium hydroxide solution at reflux temperature to yield the final product in pure form and very good yield. Specific quantities for this step were not detailed in the provided abstract.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its array of functional groups provides multiple handles for chemical modification, suggesting its utility in the creation of a wide range of valuable compounds. While direct, published synthetic applications are scarce, the principles of aromatic chemistry and the analogous synthesis of a related hair dye precursor strongly support its potential as a key intermediate. Further research into the specific reactions of this molecule is warranted to fully unlock its synthetic capabilities for the pharmaceutical, agrochemical, and materials science industries.

References

"2-Methyl-5-Nitro-6-Chlorophenol as an intermediate for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a phenol, a nitro group, a chlorine atom, and a methyl group, provides multiple reaction sites for building sophisticated molecular architectures. The presence of the electron-withdrawing nitro and chloro groups, combined with the phenolic hydroxyl, makes it a valuable precursor for developing heterocyclic compounds with significant biological activity.[2] This guide details the properties of this compound and provides a representative, though illustrative, pathway for its application in the synthesis of a potential kinase inhibitor, highlighting its role in modern drug discovery.

Physicochemical and Structural Data

The fundamental properties of this compound (CAS No. 39183-20-5) are crucial for its application in synthetic chemistry. A summary of these properties is presented below.[3][4][5][6]

PropertyValue
CAS Number 39183-20-5
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Melting Point 72-74 °C
Boiling Point 306.0 °C at 760 mmHg
Density 1.5 g/cm³
Appearance Solid, yellow to brown color
Purity Typically ≥98%
SMILES CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])Cl)O
InChI Key FYPOFAFXSGYVLK-UHFFFAOYSA-N

Synthesis of the Intermediate

The synthesis of this compound can be conceptualized as a multi-step process starting from a common industrial chemical, o-cresol (2-methylphenol). The process involves regioselective chlorination followed by nitration.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Intermediate start o-Cresol (2-Methylphenol) step1 Step 1: Chlorination start->step1 SO₂Cl₂ / AlCl₃ Regioselective Chlorination step2 Step 2: Nitration step1->step2 HNO₃ / H₂SO₄ Nitration product This compound step2->product

Caption: Illustrative workflow for the synthesis of the target intermediate.

Illustrative Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is illustrative and based on general chemical principles for phenol halogenation and nitration. It should be adapted and optimized under controlled laboratory conditions.

  • Chlorination of o-Cresol: To a solution of o-cresol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), a Lewis acid catalyst such as AlCl₃ (0.1 eq) is added. The mixture is cooled to 0-5 °C. Sulfuryl chloride (SO₂Cl₂) (1.05 eq) is added dropwise while maintaining the temperature. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with cold water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-chloro-2-methylphenol.

  • Nitration: The crude 6-chloro-2-methylphenol (1.0 eq) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. The temperature is carefully controlled to not exceed 10 °C. The mixture is stirred for 1-2 hours. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with cold water until neutral, and dried under vacuum to yield this compound.

Application as a Pharmaceutical Intermediate: A Representative Synthesis

To demonstrate the utility of this compound, this section outlines a representative synthesis of a hypothetical kinase inhibitor, "2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole" . This pathway involves two key transformations: the reduction of the nitro group to an amine and the subsequent condensation and cyclization to form the benzoxazole core, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activity.[7][8][9]

G A This compound B Step 1: Nitro Group Reduction A->B Reagent: SnCl₂·2H₂O Solvent: Ethanol C Intermediate: 2-Amino-6-chloro-3-methylphenol B->C D Step 2: Condensation & Cyclization C->D Reagent: 4-Methoxybenzaldehyde Catalyst: p-TsOH Conditions: Reflux E Final Product: 2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole D->E

Caption: Synthesis of a hypothetical benzoxazole-based kinase inhibitor.

Experimental Protocols for Representative Synthesis

Disclaimer: The following protocols are representative examples based on established chemical literature for similar transformations and have not been optimized for this specific substrate.

Protocol 4.1.1: Step 1 - Reduction of Nitro Group to Amine

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of substrate), tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added.[10]

  • The reaction mixture is heated to reflux (approx. 78 °C) and stirred vigorously.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a 2M aqueous solution of sodium hydroxide to precipitate tin salts and dissolve the product.

  • The mixture is filtered through a pad of celite, and the organic layer of the filtrate is separated. The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 2-Amino-6-chloro-3-methylphenol, which can be used in the next step without further purification.

Protocol 4.1.2: Step 2 - Benzoxazole Formation

  • The crude 2-Amino-6-chloro-3-methylphenol (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) are dissolved in a suitable solvent such as toluene or xylene.

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) is added to the mixture.

  • The reaction vessel is equipped with a Dean-Stark apparatus to remove water azeotropically.

  • The mixture is heated to reflux for 6-12 hours, with reaction completion monitored by TLC.[11]

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final product, 2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole.

Illustrative Quantitative Data

The following table presents plausible, representative data for the synthesis described above.

StepProductStarting Mass (g)Product Mass (g)Yield (%)Purity (HPLC)
1 2-Amino-6-chloro-3-methylphenol10.07.9~90%>90% (crude)
2 2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole7.910.5~75%>98%

Biological Context: Kinase Inhibition

Benzoxazole derivatives are frequently investigated as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways.[7][8] Dysregulation of these pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers.[1][12][13] An inhibitor derived from our hypothetical synthesis could potentially target a kinase within this cascade, such as RAF or MEK, thereby disrupting the signaling that leads to uncontrolled cell proliferation.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Hypothetical Inhibitor (Benzoxazole Derivative) Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.

This pathway illustrates how an extracellular signal (Growth Factor) is transduced through a series of kinases (RAS-RAF-MEK-ERK) to the nucleus, ultimately controlling gene expression related to cell growth.[14] A targeted inhibitor can block this cascade, forming the basis of a therapeutic strategy.

Conclusion

This compound serves as a potent and versatile chemical intermediate. Its rich functionality allows for the efficient construction of complex heterocyclic systems, such as the pharmaceutically relevant benzoxazole core. Through standard synthetic transformations, including nitro-group reduction and condensation reactions, this intermediate can be elaborated into molecules designed to interact with key biological targets like protein kinases. The representative synthesis and biological context provided in this guide underscore the potential of this compound as a valuable building block in the development of novel therapeutic agents.

References

The Enigmatic Intermediate: A Technical Overview of 2-Methyl-5-Nitro-6-Chlorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitro-6-chlorophenol is a versatile chemical intermediate widely cited for its application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its inherent antimicrobial and antifungal properties make it a valuable building block in the development of crop protection agents.[1][3] This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential, though currently unspecified, role in the synthesis of agrochemicals. Despite extensive investigation of scientific literature and patent databases, the specific agrochemical active ingredients synthesized from this intermediate are not publicly disclosed. This guide, therefore, focuses on the foundational knowledge of the title compound, providing a basis for further research and potential applications.

Chemical and Physical Properties

This compound, also known as 6-chloro-5-nitro-o-cresol, is a yellow solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, compiled from various chemical supplier and database sources.

PropertyValueReferences
CAS Number 39183-20-5[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 70-76 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]
Synonyms 2-Chloro-6-methyl-3-nitrophenol, 6-Chloro-5-nitro-o-cresol[1]

Role in Agrochemical Synthesis: An Overview

The chemical structure of this compound, featuring a phenolic hydroxyl group, a nitro group, a chlorine atom, and a methyl group on a benzene ring, provides multiple reactive sites for further chemical modification. This makes it a suitable intermediate for the synthesis of more complex molecules with potential pesticidal activity.

The presence of the nitro group and chlorine atom, in particular, are common features in many active agrochemical ingredients, often contributing to their biological activity. While the direct synthetic pathways from this compound to specific commercialized agrochemicals are not detailed in the public domain, its classification as an agrochemical intermediate by numerous chemical suppliers strongly suggests its role in the proprietary synthesis of herbicides, fungicides, or insecticides.

Potential Synthetic Pathways

Based on the functional groups present in this compound, several plausible reaction pathways can be postulated for its derivatization into potential agrochemicals. These are presented here as hypothetical schemes to illustrate the compound's synthetic utility.

Ether Synthesis

The phenolic hydroxyl group can readily undergo Williamson ether synthesis to introduce a variety of substituents, a common strategy in the development of phenoxy herbicides.

G A This compound D Ether Derivative (Potential Agrochemical) A->D Reaction B R-X (Alkyl Halide) B->D C Base C->D

Caption: Hypothetical ether synthesis from this compound.

Ester Synthesis

Esterification of the hydroxyl group is another common route to create derivatives with altered biological activity and physicochemical properties.

G A This compound D Ester Derivative (Potential Agrochemical) A->D Reaction B R-COCl (Acyl Chloride) B->D C Base C->D

Caption: Hypothetical ester synthesis from this compound.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which opens up a vast array of further functionalization possibilities, including the formation of amides, sulfonamides, or heterocyclic structures, all of which are prevalent in modern agrochemicals.

G A This compound C Amino Derivative A->C Reduction B Reducing Agent (e.g., H₂, Pd/C) B->C

Caption: Hypothetical reduction of the nitro group.

Conclusion and Future Outlook

This compound is an intriguing chemical intermediate with clear potential for use in the synthesis of novel agrochemicals. Its well-defined chemical properties and the presence of multiple reactive functional groups make it a versatile starting material. However, the lack of publicly available information on its specific applications in the agrochemical industry presents a significant knowledge gap.

For researchers and professionals in the field, this represents both a challenge and an opportunity. The challenge lies in uncovering the proprietary synthetic routes that utilize this compound. The opportunity lies in the potential for developing new, non-proprietary agrochemicals based on the derivatization of this readily available intermediate. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in the development of next-generation crop protection agents.

Disclaimer: The synthetic pathways described in this document are hypothetical and intended for illustrative purposes only. The synthesis of new chemical compounds should only be performed by qualified professionals in a controlled laboratory setting.

References

"physical and chemical properties of 2-Methyl-5-Nitro-6-Chlorophenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental data, and potential applications of this compound. The information is tailored for researchers, scientists, and professionals in drug development and other relevant industries. This document summarizes key data in structured tables, outlines experimental protocols, and includes visualizations to represent analytical workflows and application areas.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] It is also known by its synonyms, including 2-Chloro-6-methyl-3-nitrophenol and 6-Chloro-5-nitro-o-cresol.[1][2] The compound typically appears as a yellow or off-white to light yellow crystalline solid.[1][] For stability, it should be stored in a dry, sealed container at 0-8°C.[1][2]

Core Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Identifiers
CAS Number39183-20-5[1][2]
Molecular FormulaC₇H₆ClNO₃[1][2]
Molecular Weight187.58 g/mol [1][2]
InChI KeyFYPOFAFXSGYVLK-UHFFFAOYSA-N[4]
MDL NumberMFCD03425888[1][2]
PubChem ID20037212[1]
EC Number609-617-5[4]
Physical Properties
Melting Point70-76 °C[1]
72-74 °C[5]
74 °C[4]
Boiling Point306.0 ± 42.0 °C at 760 mmHg[4][5]
Density1.5 ± 0.1 g/cm³[4][5]
Flash Point138.8 ± 27.9 °C[5]
139 °C[4]
Chemical Properties
LogP2.73[5]
XLogP32.4[4]
PSA (Polar Surface Area)66.05000[5]
Vapor Pressure0.0 ± 0.7 mmHg at 25°C[5]
Refractive Index1.611[4]

Experimental Data and Protocols

Spectroscopic Data

While detailed spectra for this compound are not widely published, several suppliers indicate the availability of spectral data, including NMR, HPLC, and LC-MS, upon request.[2][6][7] For the structurally similar compound, 2-Methyl-5-nitrophenol, extensive spectral data is available and can serve as a reference. This includes 1H NMR, 13C NMR, IR, and mass spectrometry data.[8]

Synthesis Protocols

A general two-step procedure would likely involve:

  • Sulfonation: Reaction of the parent phenol (4-chloro-2-methylphenol) with a sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine or sodium hydroxide.[9]

  • Nitration: The resulting sulfonic acid ester is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 15-17°C). The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification.[9]

Another relevant synthesis is that of 2-methyl-5-nitrophenol, which can be produced from o-toluidine in a one-pot process involving salification, nitration, diazotization, and hydrolysis.[10][11] A more traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[10][12]

Analytical Methods

Validated analytical methods for the specific quantification of this compound are not extensively documented. However, established methods for similar nitrophenols and chlorophenols can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[13]

High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase.

  • Typical Detector: Photodiode Array (PDA) or UV-Vis.

  • Advantages: Direct analysis, typically without the need for derivatization.

  • General Protocol: An isocratic HPLC method using a C18 column with a mobile phase consisting of an acetate buffer and acetonitrile is a good starting point. Detection is typically performed using UV at the maximum absorbance wavelength.[14]

Gas Chromatography (GC):

  • Principle: Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.

  • Typical Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).

  • Advantages: High sensitivity and selectivity, especially when coupled with MS, making it suitable for complex matrices.

  • General Protocol: A capillary column such as a DB-5 can be used. The sample is typically dissolved in a suitable solvent like methylene chloride. The injector and detector temperatures are set appropriately (e.g., 250°C and 300°C, respectively), and a temperature program is used for the oven.[13][15]

Biological Activity and Applications

This compound is a versatile intermediate in various industrial and research applications.[1]

  • Antimicrobial Agents: The compound exhibits potent antibacterial and antifungal properties, making it a valuable building block in the development of new antimicrobial drugs.[1]

  • Agrochemicals: It serves as an active ingredient or intermediate in the formulation of pesticides, aiding in crop protection.[1]

  • Dyes and Pigments: Its stability and reactivity are utilized in the synthesis of high-quality colorants for the textile industry.[1]

  • Biochemical Research: It can be employed as a selective agent in various biological assays.[1]

Visualizations

The following diagrams illustrate a general analytical workflow and the primary application areas of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection dissolve Dissolution in Solvent (e.g., Methanol, Acetonitrile) start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC (UV-Vis/PDA Detector) filter->hplc gc GC (FID/ECD/MS Detector) filter->gc quant Quantification hplc->quant gc->quant report Reporting quant->report

General Analytical Workflow for this compound.

applications compound This compound pharma Pharmaceuticals compound->pharma agro Agrochemicals compound->agro dyes Dyes & Pigments compound->dyes research Biochemical Research compound->research antimicrobial Antimicrobial Agents pharma->antimicrobial pesticides Pesticide Formulations agro->pesticides colorants Colorant Synthesis dyes->colorants assays Selective Agent in Assays research->assays

Applications of this compound.

Safety and Handling

For safe handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[4] Measures should be taken to prevent the formation of dust and aerosols. The compound should be stored away from incompatible materials and foodstuff containers.[4]

References

Spectral Analysis of 2-Methyl-5-Nitro-6-Chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral characteristics of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5), a compound with significant potential in the pharmaceutical and agrochemical sectors due to its antimicrobial and antifungal properties. While experimentally determined spectral data for this specific compound is not widely available in public databases, this document presents predicted spectral data based on its chemical structure and analysis of analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to guide researchers in their analytical endeavors. Furthermore, a proposed mechanism of antimicrobial action is illustrated to provide context for its biological activity.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure, featuring a phenol ring with methyl, nitro, and chloro substituents, suggests a range of physicochemical properties and biological activities. Notably, compounds of this class are recognized for their potential as antimicrobial and antifungal agents.[1] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings.

This guide aims to bridge the current gap in publicly accessible spectral data for this compound by providing a detailed predictive analysis and standardized methodologies for its empirical determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ)Multiplicity
Ar-H (position 3)7.8 - 8.2d
Ar-H (position 4)7.0 - 7.4d
-OH5.0 - 6.0s (broad)
-CH₃2.2 - 2.5s

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ)
C-OH150 - 155
C-NO₂145 - 150
C-Cl125 - 130
C-CH₃120 - 125
Ar-CH (position 3)128 - 132
Ar-CH (position 4)115 - 120
-CH₃15 - 20

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted IR Absorption Bands

Table 3: Predicted Major Infrared Absorption Frequencies (in cm⁻¹)

Functional GroupPredicted Absorption RangeIntensity
O-H stretch (phenol)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
N-O stretch (nitro)1500 - 1570 (asymmetric)Strong
1300 - 1370 (symmetric)Strong
C-O stretch (phenol)1180 - 1260Strong
C-Cl stretch700 - 800Strong

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

m/zPredicted FragmentNotes
187/189[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
172/174[M-CH₃]⁺Loss of a methyl group
157/159[M-NO]⁺Loss of nitric oxide
141[M-NO₂]⁺Loss of a nitro group
111[M-NO₂-Cl]⁺Loss of nitro group and chlorine

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted UV-Visible Absorption

Table 5: Predicted UV-Visible Absorption Maxima (λmax)

SolventPredicted λmax (nm)
Methanol~270-280 and ~350-400
DMSO~275-285 and ~360-410

Disclaimer: The absorption maxima of nitrophenols can be sensitive to the pH of the solution.[2]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion probe.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Direct Infusion Parameters:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer at a low flow rate.

  • Acquire the mass spectrum under EI conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption of UV-Vis radiation.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use the pure solvent as a blank reference.

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing and Interpretation cluster_output Final Report Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3, Methanol) Sample->Dissolution IR FTIR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS or Direct Infusion) Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Report Comprehensive Spectral Report NMR_Data->Report IR_Data->Report MS_Data->Report UVVis_Data->Report

Caption: Workflow for the spectral characterization of this compound.

Proposed Antimicrobial Mechanism of Action

Phenolic compounds, including chlorophenols and nitrophenols, are known to exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of the microbial cell membrane.

antimicrobial_mechanism cluster_compound Antimicrobial Agent cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Compound This compound Membrane Lipid Bilayer Compound->Membrane Intercalates into Proteins Membrane Proteins Compound->Proteins Denatures Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Inhibition Enzyme Inhibition Proteins->Inhibition Metabolism Cellular Metabolism Death Cell Death Metabolism->Death DNA DNA Replication DNA->Death Leakage Leakage of Cellular Components Disruption->Leakage Inhibition->Metabolism Inhibition->DNA Leakage->Death

Caption: Proposed antimicrobial mechanism of action for this compound.

The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites. Furthermore, phenolic compounds can denature essential membrane proteins and enzymes, inhibiting cellular processes like energy production and DNA replication, ultimately leading to cell death. The presence of the electron-withdrawing nitro group and the lipophilic chloro group on the phenol ring is expected to enhance this antimicrobial activity.[3]

Conclusion

This technical guide provides a foundational understanding of the spectral properties of this compound. While the presented data is predictive, it offers valuable guidance for the identification and characterization of this compound. The detailed experimental protocols serve as a standardized starting point for researchers to obtain empirical data. The elucidation of its spectral characteristics is a critical step in unlocking the full potential of this compound in the development of new pharmaceutical and agrochemical agents. Further experimental work is encouraged to validate and expand upon the predictive data presented herein.

References

Solubility of 2-Methyl-5-Nitro-6-Chlorophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-Nitro-6-Chlorophenol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted qualitative solubility in various organic solvents based on the compound's structure and data from analogous compounds. Crucially, it offers detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications. This document is intended to be an essential resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃. Its structure, featuring a phenol group, a nitro group, a chlorine atom, and a methyl group, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, from optimizing reaction conditions and selecting appropriate solvents for recrystallization to developing stable formulations in the pharmaceutical and agrochemical industries.

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular Weight187.58 g/mol [1]
Melting Point72-74 °C[1]
LogP2.73[1]

The octanol-water partition coefficient (LogP) of 2.73 suggests that this compound is more lipophilic than hydrophilic, indicating a general preference for solubility in organic solvents over water.

Solubility Profile of this compound

A thorough search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in organic solvents. However, based on the general solubility characteristics of substituted nitrophenols, a qualitative solubility profile can be inferred.[2][3] Nitrophenols are typically more soluble in polar organic solvents and show limited solubility in nonpolar solvents and water.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Alcohols Methanol, EthanolSoluble to Very SolubleThe hydroxyl group of the phenol can form hydrogen bonds with alcohols.
Ketones Acetone, Methyl Ethyl KetoneSoluble to Very SolubleThe polar carbonyl group of ketones can interact favorably with the polar groups of the solute.[2][3][4][5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors.
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents can dissolve a wide range of organic compounds with low to medium polarity.
Aromatic Hydrocarbons Toluene, BenzeneSparingly Soluble to SolubleThe aromatic ring of the solute can interact with aromatic solvents via π-π stacking.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the solute and these nonpolar solvents limits solubility.[3]
Water -Sparingly SolubleWhile the phenol and nitro groups can interact with water, the overall molecule is significantly nonpolar.

Note: This table presents a predicted profile. For applications requiring precise solubility values, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following section provides detailed methodologies for determining the solubility of this compound. The isothermal equilibrium method is a widely accepted and reliable technique.

Isothermal Equilibrium (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a pH modifier like formic acid.

  • Column: A standard C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Conclusion

References

Biodegradation of Chlorinated Nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for studying the biodegradation of chlorinated nitrophenols (CNPs). These compounds, widely used in various industrial applications, are persistent environmental pollutants, and understanding their microbial degradation is crucial for developing effective bioremediation strategies. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex pathways and workflows to support research in this critical area.

Introduction to Chlorinated Nitrophenol Biodegradation

Chlorinated nitrophenols are xenobiotic compounds characterized by the presence of one or more chlorine atoms and a nitro group on a phenol ring. Their toxicity and resistance to natural degradation processes pose significant environmental challenges.[1][2] Microbial biodegradation offers a promising and eco-friendly approach for the removal of these pollutants.[3][4] Bacteria, in particular, have evolved diverse enzymatic systems to utilize CNPs as a source of carbon, nitrogen, and energy.[1]

The primary mechanisms of bacterial degradation of CNPs involve initial enzymatic attacks that either remove the nitro group or the chlorine atom, followed by ring cleavage.[1][3] Key enzymes in these pathways include monooxygenases and dioxygenases, which catalyze the hydroxylation and cleavage of the aromatic ring, respectively. The specific degradation pathway and its efficiency are dependent on the microbial species, the specific CNP isomer, and various environmental factors such as pH, temperature, and the presence of other nutrients.[5][6]

Microbial Degradation Pathways of Chlorinated Nitrophenols

The biodegradation of chlorinated nitrophenols proceeds through several distinct pathways, largely determined by the initial enzymatic attack. The most well-studied pathways involve the formation of key intermediates such as chlorohydroquinone, hydroquinone, or 1,2,4-benzenetriol.

Hydroquinone and Chlorohydroquinone Pathways

In many Gram-negative bacteria, the degradation of CNPs is initiated by a monooxygenase that replaces the nitro group with a hydroxyl group, often forming a chlorohydroquinone intermediate. This is then typically dehalogenated to hydroquinone before the aromatic ring is cleaved by a dioxygenase.[7][8]

For instance, Burkholderia sp. RKJ 800 degrades 2-chloro-4-nitrophenol (2C4NP) to chlorohydroquinone, which is then converted to hydroquinone before ring cleavage.[8] Similarly, Rhodococcus imtechensis RKJ300 also utilizes a pathway involving chlorohydroquinone and hydroquinone as intermediates in 2C4NP degradation.[9]

1,2,4-Benzenetriol Pathway

An alternative pathway, observed in both Gram-positive and some Gram-negative bacteria, involves the formation of 1,2,4-benzenetriol. In this pathway, a monooxygenase catalyzes the conversion of the CNP to 1,2,4-benzenetriol, which is then a substrate for ring-cleavage dioxygenases.[10] For example, Cupriavidus sp. CNP-8 has been shown to degrade 2C4NP via a 1,2,4-benzenetriol pathway.[10]

Reductive Dehalogenation Pathway

In some cases, the initial step involves the reductive removal of the chlorine atom. For example, Burkholderia sp. SJ98 initiates the degradation of 2C4NP by reductive dehalogenation to form 4-nitrophenol, which is then further metabolized.[1][3]

The following diagrams illustrate these key biodegradation pathways for 2-chloro-4-nitrophenol.

a cluster_0 Hydroquinone Pathway (e.g., Burkholderia sp. RKJ 800) 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chlorohydroquinone Chlorohydroquinone 2-Chloro-4-nitrophenol->Chlorohydroquinone Monooxygenase Hydroquinone Hydroquinone Chlorohydroquinone->Hydroquinone Dehalogenase Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products Dioxygenase

Degradation of 2-Chloro-4-nitrophenol via the Hydroquinone Pathway.

b cluster_1 1,2,4-Benzenetriol Pathway (e.g., Cupriavidus sp. CNP-8) 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chloro-1,4-benzoquinone Chloro-1,4-benzoquinone 2-Chloro-4-nitrophenol->Chloro-1,4-benzoquinone HnpAB (Monooxygenase) 1,2,4-Benzenetriol 1,2,4-Benzenetriol Chloro-1,4-benzoquinone->1,2,4-Benzenetriol Reductase Maleylacetate Maleylacetate 1,2,4-Benzenetriol->Maleylacetate HnpC (Dioxygenase) TCA Cycle Intermediates TCA Cycle Intermediates Maleylacetate->TCA Cycle Intermediates

Degradation of 2-Chloro-4-nitrophenol via the 1,2,4-Benzenetriol Pathway.

c cluster_2 Reductive Dehalogenation Pathway (e.g., Burkholderia sp. SJ98) 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 4-Nitrophenol 4-Nitrophenol 2-Chloro-4-nitrophenol->4-Nitrophenol Reductive Dehalogenase 4-Nitrocatechol 4-Nitrocatechol 4-Nitrophenol->4-Nitrocatechol 1,2,4-Benzenetriol 1,2,4-Benzenetriol 4-Nitrocatechol->1,2,4-Benzenetriol Ring Cleavage Products Ring Cleavage Products 1,2,4-Benzenetriol->Ring Cleavage Products

Degradation of 2-Chloro-4-nitrophenol via Reductive Dehalogenation.

Quantitative Data on Chlorinated Nitrophenol Biodegradation

The efficiency of CNP biodegradation varies significantly among different microbial species and is influenced by environmental conditions. This section provides a summary of quantitative data from various studies to facilitate comparison.

Degradation Rates and Optimal Conditions
Chlorinated NitrophenolMicroorganismInitial Concentration (mg/L)Degradation Time (h)Optimal pHOptimal Temperature (°C)Reference
2-Chloro-4-nitrophenolArthrobacter nitrophenolicus SJCon--7.030[11]
4-Chloro-3-nitrophenolPseudomonas sp. JHN~87 (0.5 mM)---[12]
2-Chloro-5-nitrophenolCupriavidus sp. CNP-8~104 (0.6 mM)90--[13]
p-NitrophenolArthrobacter chlorophenolicus A610-200-7.0 ± 0.230[6][14]
p-NitrophenolRhodococcus sp. 21391~41.7 (300 µM)18--[5]
4-ChlorophenolArthrobacter chlorophenolicus A630018.57.529.6[15]
Enzyme Kinetics
EnzymeMicroorganismSubstrateKm (μM)kcat/Km (μM-1 min-1)Reference
HnpAB (Monooxygenase)Cupriavidus sp. CNP-82-Chloro-4-nitrophenol2.7 ± 1.10.17 ± 0.03[10]

Experimental Protocols

This section outlines a general methodology for conducting batch biodegradation studies of chlorinated nitrophenols.

Experimental Workflow

The following diagram illustrates a typical workflow for a batch biodegradation experiment.

d cluster_workflow Batch Biodegradation Experimental Workflow start Start prep_media Prepare Mineral Salt Medium (MSM) start->prep_media prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum end End setup_reactors Set up Batch Reactors (MSM + CNP + Inoculum) prep_media->setup_reactors prep_inoculum->setup_reactors incubation Incubate under Controlled Conditions (Temperature, Shaking) setup_reactors->incubation sampling Collect Samples at Time Intervals incubation->sampling sampling->incubation sample_prep Prepare Samples for Analysis (Centrifugation, Filtration) sampling->sample_prep analysis Analyze Samples (HPLC/GC-MS) sample_prep->analysis data_analysis Analyze Data (Degradation Rate, Metabolite ID) analysis->data_analysis data_analysis->end

A generalized workflow for a batch biodegradation experiment.
Materials and Reagents

  • Chlorinated nitrophenol of interest

  • Bacterial strain capable of degrading the target CNP

  • Mineral Salt Medium (MSM) components (see below)

  • Nutrient broth or other suitable medium for inoculum preparation

  • Sterile flasks or bioreactors

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or GC-MS system

Detailed Methodologies

1. Preparation of Mineral Salt Medium (MSM)

A typical MSM formulation for the biodegradation of aromatic compounds is as follows (per liter of distilled water):[2][5][16]

  • K2HPO4: 1.8 g

  • KH2PO4: 0.95 g

  • NH4Cl or (NH4)2SO4: 1.0 - 4.0 g

  • MgSO4·7H2O: 0.2 g

  • NaCl: 0.1 g

  • FeSO4·7H2O: 0.01 g

  • Trace element solution (optional but recommended): 1 ml

Adjust the pH to 7.0-7.2 and autoclave for sterilization. The chlorinated nitrophenol is typically added from a filter-sterilized stock solution after the medium has cooled.

2. Inoculum Preparation

  • Grow the bacterial strain in a suitable rich medium (e.g., nutrient broth) to the mid-log phase of growth.[9]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile MSM or phosphate buffer to remove residual growth medium.

  • Resuspend the cells in a small volume of MSM to a desired optical density (e.g., OD600 of 1.0). This serves as the inoculum.

3. Batch Biodegradation Assay

  • In sterile flasks, add a defined volume of MSM containing the target chlorinated nitrophenol at the desired concentration.

  • Inoculate the flasks with the prepared bacterial inoculum (e.g., 1-5% v/v).

  • Include control flasks:

    • A sterile control (MSM + CNP, no inoculum) to check for abiotic degradation.

    • A biotic control (MSM + inoculum, no CNP) to monitor the growth of the bacteria in the absence of the target compound.

  • Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the specific bacterial strain.[6]

  • Collect samples aseptically at regular time intervals.

4. Sample Preparation for Analysis

  • Centrifuge the collected samples to pellet the bacterial cells (e.g., 10,000 x g for 5 minutes).[17]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.[17][18]

  • The filtered supernatant is now ready for analysis.

5. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used to quantify the disappearance of the parent CNP and the appearance of metabolites. A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and confirmation of intermediate metabolites. Derivatization of the samples may be required to increase the volatility of the compounds.[7]

Conclusion

The microbial biodegradation of chlorinated nitrophenols is a complex process involving diverse metabolic pathways and enzymatic systems. This guide provides a foundational understanding of the key principles and methodologies for studying this process. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers working towards the development of effective bioremediation strategies for these persistent environmental pollutants. Further research is needed to explore the full catabolic potential of microorganisms and to optimize conditions for efficient in-situ and ex-situ bioremediation applications.

References

Toxicology Profile of Nitrophenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenol derivatives, a class of aromatic compounds characterized by a phenol group substituted with one or more nitro groups, are widely utilized in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and dyes. Consequently, understanding their toxicological profile is of paramount importance for risk assessment and the development of safe handling and therapeutic strategies. This technical guide provides a comprehensive overview of the toxicology of nitrophenol derivatives, with a focus on their mechanisms of toxicity, toxicokinetics, and specific adverse effects. This document summarizes key quantitative toxicological data, details experimental protocols for the assessment of their toxicity, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their biological impact.

Introduction

Nitrophenols, including 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol, are significant environmental and occupational contaminants.[1] Human exposure can occur through inhalation, dermal contact, and ingestion.[2] Their toxicity is influenced by the position and number of nitro groups on the phenol ring. This guide will primarily focus on the mononitrophenols, with particular attention to 4-nitrophenol, for which the most extensive toxicological data is available.[1]

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of nitrophenol derivatives are crucial for understanding their systemic toxicity.

Absorption

Studies in animals have shown that 4-nitrophenol is rapidly absorbed following oral and dermal exposure.[3] Oral absorption in rats has been observed to be around 36% within 30 minutes of administration.[3] Dermal absorption rates vary between species.[3]

Distribution

Upon absorption, nitrophenols are distributed throughout the body, with the gastrointestinal tract showing high concentrations after oral exposure.[3]

Metabolism

The metabolism of nitrophenols primarily occurs in the liver and involves two main phases.

  • Phase I Metabolism: This phase involves the reduction of the nitro group to an amino group and hydroxylation of the aromatic ring. The enzyme CYP2E1 mediates the hydroxylation of 4-nitrophenol to 4-nitrocatechol.[4]

  • Phase II Metabolism: The parent compounds and their Phase I metabolites undergo conjugation reactions with glucuronic acid, sulfate, and glutathione to form more water-soluble and readily excretable derivatives.[3]

Excretion

Nitrophenol derivatives and their metabolites are rapidly excreted, primarily in the urine.[3] This rapid clearance suggests a low potential for bioaccumulation.[3]

Mechanisms of Toxicity

The toxicity of nitrophenol derivatives is mediated through several key mechanisms, including oxidative stress, apoptosis, and the disruption of critical signaling pathways.

Oxidative Stress

Exposure to nitrophenols can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. This is supported by findings of increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in response to 4-nitrophenol exposure.[3]

Apoptosis

Nitrophenol derivatives have been shown to induce programmed cell death, or apoptosis.[5] This is characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.[5] Studies have demonstrated increased expression of caspase-3 in response to 4-nitrophenol.[3]

Disruption of Signaling Pathways

Nitrophenol derivatives can interfere with several crucial intracellular signaling pathways, leading to a cascade of adverse cellular events.

  • Nrf2 Pathway: 4-nitrophenol has been shown to activate the Nrf2 antioxidant pathway, as evidenced by the increased expression of Nrf2 and its target genes like heme oxygenase-1 (HO-1).[3] This is likely a compensatory response to oxidative stress.

  • NF-κB and MAPK Pathways: Phenolic compounds, in general, are known to modulate the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, can also be affected by phenolic compounds.[6]

Toxicological Effects

Acute Toxicity

The acute toxicity of nitrophenol derivatives varies depending on the isomer and the route of exposure. 4-nitrophenol is generally more acutely toxic than 2-nitrophenol and 3-nitrophenol.[7]

Table 1: Acute Oral LD50 Values of Nitrophenol Derivatives

CompoundSpeciesLD50 (mg/kg)Reference
2-NitrophenolRat2,830[7]
Mouse1,300[7]
3-NitrophenolRat930[7]
Mouse1,410[7]
4-NitrophenolRat202 - 620[7][8]
Mouse470 - 625.7[7][8]
Genotoxicity

The genotoxicity of nitrophenol derivatives has been evaluated in various assays, with mixed results. While they are generally not considered mutagenic in bacterial reverse mutation assays (Ames test), there is some evidence of clastogenicity (chromosome-breaking ability) in mammalian cells.[7][9] p-Nitrophenol has been reported to be negative in in vivo micronucleus assays, suggesting that the in vitro clastogenicity may not be expressed in the whole animal.[9]

Carcinogenicity

The carcinogenic potential of nitrophenol derivatives is not well-established.[2] A long-term dermal study in mice with 4-nitrophenol did not show any evidence of carcinogenic activity.[2][4] The International Agency for Research on Cancer (IARC) has not classified nitrophenols as to their carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

Animal studies have not identified the reproductive system as a primary target for nitrophenol toxicity following inhalation, oral, or dermal exposure.[7] However, some studies have shown that 4-nitrophenol can disrupt the hypothalamic-pituitary-gonadal axis and affect follicular development in female mice.[5][10] No birth defects were observed in the offspring of animals that ingested high doses of 4-nitrophenol.[2]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Reproductive and Developmental Toxicity of 4-Nitrophenol

Study TypeSpeciesRouteNOAELLOAELEffectReference
Maternal ToxicityRatOral (gavage)13.8 mg/kg/day27.6 mg/kg/dayDecreased body weight[11]
Developmental ToxicityRatOral (gavage)27.6 mg/kg/day-No treatment-related effects[11]
Reproductive FunctionRatOral (gavage)100 mg/kg/day>100 mg/kg/dayNo changes in corpora lutea, implantations, etc.[4]
Reproductive FunctionMouseOral (gavage)400 mg/kg/day>400 mg/kg/dayNo changes in corpora lutea, implantations, etc.[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations in a minimal medium lacking the essential amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Assay

This assay assesses the clastogenic and aneugenic (affecting chromosome number) potential of a substance in rodents.

  • Test System: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: Immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.

Dermal Carcinogenicity Study

This long-term study evaluates the potential of a substance to cause cancer when applied to the skin.

  • Test System: Mice are commonly used.

  • Administration: The test substance, dissolved in a suitable vehicle (e.g., acetone), is applied to a shaved area of the skin at multiple dose levels for a significant portion of the animal's lifespan (e.g., 18 months).

  • Observations: Animals are monitored regularly for clinical signs of toxicity and the development of skin tumors.

  • Histopathology: At the end of the study, a complete necropsy is performed, and tissues are examined microscopically for the presence of neoplasms.

  • Endpoint: A statistically significant increase in the incidence of benign or malignant tumors in treated animals compared to controls is evidence of carcinogenic activity.

Reproductive/Developmental Toxicity Study

These studies are designed to assess the potential of a substance to adversely affect reproductive function and the development of offspring.

  • Test System: Rats are a common model.

  • Study Design: The study can be a one-generation or two-generation design. Adult animals (P generation) are exposed to the test substance before and during mating, and females are exposed throughout gestation and lactation. The offspring (F1 generation) are also exposed and may be raised to maturity and mated to produce an F2 generation.

  • Endpoints: A wide range of endpoints are evaluated, including:

    • Parental animals: Fertility, gestation length, clinical signs of toxicity.

    • Offspring: Viability, growth, physical and functional development, and reproductive performance of the F1 generation.

  • Data Analysis: NOAELs and LOAELs are determined for parental, reproductive, and developmental toxicity.

Assessment of Oxidative Stress
  • Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay or more specific methods like HPLC.

  • Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Reduced Glutathione (GSH) Levels: Determined using methods such as the Ellman's reagent assay.

Detection of Apoptosis
  • Morphological Assessment: Observing characteristic changes such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies using microscopy (e.g., fluorescence microscopy with DNA-binding dyes like DAPI or Hoechst).

  • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry or fluorescence microscopy is used to detect the externalization of phosphatidylserine (a marker of early apoptosis) using fluorescently labeled Annexin V, and loss of membrane integrity (a marker of late apoptosis or necrosis) using PI.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3) using colorimetric or fluorometric substrate-based assays.

  • TUNEL Assay: (Terminal deoxynucleotidyl transferase dUTP nick end labeling) detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

Visualizations

Signaling Pathways

Nitrophenol_Toxicity_Pathways Nitrophenol Nitrophenol Derivatives ROS Increased Reactive Oxygen Species (ROS) Nitrophenol->ROS Induces PI3K_Akt PI3K/Akt Pathway Nitrophenol->PI3K_Akt Modulates OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Dissociates MAPK MAPK Pathway (e.g., JNK, p38, ERK) OxidativeStress->MAPK Activates NFkB NF-κB Pathway OxidativeStress->NFkB Activates MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Increased Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Activates transcription Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation CellSurvival Altered Cell Survival & Proliferation PI3K_Akt->CellSurvival MitochondrialDysfunction->Apoptosis Induces Experimental_Workflows cluster_genotoxicity Genotoxicity Assessment cluster_carcinogenicity Carcinogenicity Study Ames_start Ames Test (Bacterial Reverse Mutation) Ames_exposure Expose bacterial strains (± S9 activation) Ames_start->Ames_exposure Ames_end Count revertant colonies Ames_exposure->Ames_end Micronucleus_start In Vivo Micronucleus Assay Micronucleus_treatment Treat rodents with test substance Micronucleus_start->Micronucleus_treatment Micronucleus_sample Collect bone marrow or peripheral blood Micronucleus_treatment->Micronucleus_sample Micronucleus_end Analyze for micronucleated polychromatic erythrocytes Micronucleus_sample->Micronucleus_end Dermal_start Long-term Dermal Study Dermal_application Apply test substance to mouse skin (18 months) Dermal_start->Dermal_application Dermal_observation Monitor for tumor development Dermal_application->Dermal_observation Dermal_end Histopathological examination Dermal_observation->Dermal_end

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Regioselective Chlorination of 2-Methyl-5-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted chloronitrophenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The regioselective introduction of a chlorine atom onto a phenol ring already bearing both activating (methyl, hydroxyl) and deactivating (nitro) groups requires careful selection of reagents and reaction conditions. This document provides a detailed experimental protocol for the chlorination of 2-methyl-5-nitrophenol, a reaction guided by the directing effects of its substituents. The primary product expected is 4-chloro-2-methyl-5-nitrophenol, due to the strong ortho, para-directing influence of the hydroxyl group, which overrides the directing effects of the methyl and nitro groups.[1][2][3][4] This protocol is based on established methods for the chlorination of substituted phenols, particularly those employing sulfuryl chloride, a common and effective chlorinating agent for such substrates.[5][6][7]

Predicted Regioselectivity

The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the methyl group (-CH₃) is a weakly activating ortho, para-director. The nitro group (-NO₂) is a strongly deactivating meta-director. In electrophilic aromatic substitution, the powerful activating and directing effect of the hydroxyl group dominates.[1][3][4] The positions ortho and para to the hydroxyl group are at C6 and C4, respectively. The C4 position (para to -OH) is sterically accessible and electronically favored. The C6 position is ortho to both the -OH and -CH₃ groups, which could lead to some substitution, but the para product is generally favored. Therefore, the principal product of the chlorination of 2-methyl-5-nitrophenol is predicted to be 4-chloro-2-methyl-5-nitrophenol.

Experimental Protocol

This protocol describes the direct chlorination of 2-methyl-5-nitrophenol using sulfuryl chloride (SO₂Cl₂) in a suitable solvent.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methyl-5-nitrophenol≥98%Commercially Available
Sulfuryl Chloride (SO₂Cl₂)≥99%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-5-nitrophenol (5.00 g, 32.6 mmol) in 40 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (2.7 mL, 34.3 mmol, 1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining sulfuryl chloride and acidic byproducts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the desired 4-chloro-2-methyl-5-nitrophenol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Stoichiometry of Reactants

ReactantMolar Mass ( g/mol )Amount (g)Volume (mL)Moles (mmol)Equivalents
2-Methyl-5-nitrophenol153.145.00-32.61.00
Sulfuryl Chloride134.974.632.734.31.05
Dichloromethane84.93-40-Solvent

Table 2: Expected Product and Physicochemical Properties

CompoundStructureMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-Chloro-2-methyl-5-nitrophenol187.58Yellow solid118-120

Visualization of Experimental Workflow

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification dissolve Dissolve 2-methyl-5-nitrophenol in anhydrous CH₂Cl₂ cool Cool solution to 0 °C in an ice bath dissolve->cool add_so2cl2 Add SO₂Cl₂ dropwise (0-5 °C) cool->add_so2cl2 Start Reaction react Stir at room temperature (4-6 hours) add_so2cl2->react monitor Monitor by TLC react->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry evaporate Remove solvent via rotary evaporation wash_dry->evaporate chromatography Purify by flash column chromatography evaporate->chromatography characterize Characterize product (NMR, MS) chromatography->characterize

Caption: Workflow for the chlorination of 2-methyl-5-nitrophenol.

References

Purification of 2-Methyl-5-Nitro-6-Chlorophenol by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-Methyl-5-Nitro-6-Chlorophenol via recrystallization. The protocols and data presented are designed to assist researchers in obtaining a high-purity solid product, a critical step in many synthetic chemistry workflows, particularly in pharmaceutical and agrochemical research where this compound serves as a key intermediate.[1]

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[2] It operates on the principle of differential solubility. An impure solid is dissolved in a suitable hot solvent to form a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are typically present in lower concentrations, remain dissolved in the cooler solvent, known as the mother liquor. The purified crystals are then isolated by filtration.[2]

Data Summary for Recrystallization Solvent Selection

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureAssessment for Recrystallization
Ethanol/WaterLowHighExcellent; allows for fine-tuning of polarity.[5]
TolueneLowHighGood; effective for non-polar impurities.[3]
Methanol/WaterLowHighGood; similar to ethanol/water but with a lower boiling point.
Isopropanol/WaterLowHighGood; an alternative to ethanol/water.
Heptane or HexaneVery LowLowPoor as a primary solvent; suitable as an anti-solvent.
WaterVery LowVery LowUnsuitable as a primary solvent.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound by recrystallization. It is recommended to first perform a small-scale test to determine the optimal solvent system for your specific crude material.

Protocol 1: Solvent System Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different potential recrystallization solvent or solvent mixture from the table above.

  • Observe the solubility at room temperature by agitating the mixture.

  • For tubes where the compound is not fully soluble, gently heat the mixture in a water bath and observe if the solid dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent system that results in the formation of a good yield of crystals upon cooling is the most suitable for recrystallization.

Protocol 2: Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small portion of the chosen hot recrystallization solvent and bring the mixture to a gentle boil with stirring. Continue to add the hot solvent in small increments until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This should be done quickly using a pre-heated funnel and fluted filter paper to prevent premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. If crystals do not form, crystallization can be induced by scratching the inner surface of the flask at the meniscus with a glass rod or by adding a small seed crystal of the pure compound.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. Pure this compound has a reported melting point range of 70-76 °C.[1] A sharp melting point within this range is indicative of high purity. Further analysis can be conducted using techniques such as HPLC, NMR, or GC-MS.

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

G cluster_start Step 1: Preparation cluster_purify Step 2: Purification cluster_end Step 3: Isolation and Analysis start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool crystallize Induce Crystallization (if necessary) cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Purity Assessment (Melting Point, HPLC, etc.) dry->analyze end_product Pure Product analyze->end_product

Caption: A workflow diagram for the recrystallization of this compound.

References

Application Note: HPLC Method for the Analysis of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-5-Nitro-6-Chlorophenol. The compound, with molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol , is an important chemical intermediate.[1][2] A reliable analytical method is crucial for quality control, purity assessment, and stability studies. This document provides a comprehensive protocol using a reverse-phase HPLC method with UV detection, which is a common and effective technique for analyzing nitrophenol and chlorophenol derivatives.[3][4][5] The method is designed to be straightforward, scalable, and suitable for typical analytical laboratories.

Introduction

This compound is a substituted phenolic compound. Due to the presence of nitro and chloro groups, it possesses chromophoric properties that make it well-suited for UV-Vis spectrophotometric detection. The analysis of phenolic compounds, including nitrophenols and chlorophenols, is frequently accomplished using reverse-phase HPLC due to its efficiency in separating structurally similar isomers and related impurities.[6][7][8] This protocol outlines the necessary instrumentation, reagents, chromatographic conditions, and sample preparation procedures to achieve reliable and reproducible quantification of this analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior during chromatographic separation.

PropertyValueReference
Molecular Formula C7H6ClNO3[9]
Molecular Weight 187.58 g/mol [9]
CAS Number 39183-20-5[9]
Appearance Off-white to light yellow crystalline powder[]
Melting Point 72-74 °C[9][11]
Boiling Point 306.0 ± 42.0 °C at 760 mmHg[9]
LogP 2.73[9]

Experimental Protocol

  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance.

    • Ultrasonic bath.

    • pH meter.

  • Reagents and Materials:

    • This compound reference standard (Purity ≥ 95%).[2]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid or Formic acid (Analytical grade).

    • Deionized water (18.2 MΩ·cm).

    • 0.45 µm syringe filters.

The following table summarizes the recommended HPLC conditions, which are based on established methods for similar phenolic compounds.[3][4][12]

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Mode Isocratic or Gradient (see below)
Isocratic Condition Acetonitrile : 0.1% Phosphoric Acid (e.g., 40:60 v/v).[13]
Flow Rate 1.0 mL/min.[7][14]
Column Temperature 25-35 °C
Detection Wavelength 278-290 nm (based on typical phenol absorbance).[14][15]
Injection Volume 10 µL

Note: Method optimization may be required. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Mobile Phase Preparation (Isocratic Example: 40:60 ACN:Water):

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of deionized water.

    • For a 1000 mL mobile phase solution, carefully measure 400 mL of acetonitrile and 600 mL of the 0.1% phosphoric acid solution.

    • Mix thoroughly and degas using an ultrasonic bath for 15-20 minutes before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix until fully dissolved. This solution should be stored at 4°C.[16]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation will depend on the matrix. For bulk drug substances or intermediates:

  • Accurately weigh a sample amount expected to contain the analyte.

  • Dissolve the sample in a suitable solvent, such as methanol, using sonication if necessary.[15]

  • Dilute the sample with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

For complex matrices like environmental or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.[6][17][18]

Analytical Workflow

The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Weigh Standard Solubilize Dissolve & Dilute Standard->Solubilize Sample Prepare Sample Sample->Solubilize Filter Filter (0.45 µm) Solubilize->Filter HPLC HPLC Injection Filter->HPLC Inject DAD UV Detection Chromatogram Generate Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Conclusion

The described reverse-phase HPLC method provides a reliable and efficient means for the analysis of this compound. The protocol is based on established chromatographic principles for related phenolic compounds and can be readily implemented in a quality control or research laboratory. For specific applications, further method validation according to ICH or other relevant guidelines is recommended to ensure performance characteristics such as linearity, accuracy, precision, and specificity.

References

"GC-MS analysis of 2-Methyl-5-Nitro-6-Chlorophenol"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-Nitro-6-Chlorophenol

Introduction

This compound (C₇H₆ClNO₃, MW: 187.58 g/mol ) is a substituted phenol derivative containing nitro, chloro, and methyl functional groups.[1] Compounds of this class, specifically chlorophenols and nitrophenols, are of significant environmental and industrial interest due to their use in the synthesis of pharmaceuticals, pesticides, and dyes.[2] Their potential toxicity and persistence in the environment necessitate sensitive and selective analytical methods for their detection and quantification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass fragmentation patterns.[3]

This application note details a comprehensive protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, derivatization, instrument conditions, and data analysis, tailored for researchers in environmental science, chemical synthesis, and drug development. Due to the polarity of the phenolic hydroxyl group, a derivatization step is included to improve chromatographic peak shape and thermal stability.[4]

Principle of Analysis

The analytical method involves a multi-step process beginning with sample extraction, followed by a chemical derivatization step to convert the polar phenol into a more volatile and thermally stable acetyl ester.[5][6] The derivatized analyte is then introduced into the GC system, where it is vaporized and separated from other components on a capillary column. The separated compound enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), detected, and plotted as a mass spectrum, which serves as a chemical fingerprint for identification and quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Dichloromethane, Ethyl Acetate (HPLC or GC grade)

  • Reagents: Acetic Anhydride, Pyridine, Anhydrous Sodium Sulfate

  • Standards: this compound reference standard (≥95% purity)

  • Equipment: Volumetric flasks, pipettes, vials with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with ethyl acetate. These solutions are used to build the calibration curve.

Sample Preparation & Derivatization (Liquid Samples, e.g., Water)
  • Extraction:

    • To a 100 mL liquid sample, add 20 mL of dichloromethane in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer. Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the dried extract to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.

  • Derivatization (Acetylation): [5]

    • Add 100 µL of pyridine and 150 µL of acetic anhydride to the 1 mL concentrate.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of reagent water and vortex to stop the reaction.

    • Add 2 mL of hexane and vortex for 1 minute. Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[7]
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)

Data Presentation and Expected Results

Chromatographic Data

Under the specified conditions, the acetylated derivative of this compound is expected to elute as a sharp, symmetrical peak. The exact retention time should be confirmed by injecting a known standard.

Mass Spectral Data

The mass spectrum provides the basis for qualitative identification. The molecular weight of the acetylated derivative is 229.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions. Aromatic nitro compounds characteristically lose NO₂ (46 amu) and NO (30 amu).[8][9]

Table 1: Predicted Mass Fragments for Acetylated this compound

m/zProposed IdentityDescription
229/231[M]⁺Molecular Ion (Isotopic pattern for 1 Cl atom)
187/189[M - C₂H₂O]⁺Loss of ketene from the acetyl group
172/174[M - C₂H₂O - CH₃]⁺Loss of ketene and a methyl radical
141[M - C₂H₂O - NO₂]⁺Loss of ketene and nitro group
77[C₆H₅]⁺Phenyl cation fragment
Quantitative Analysis

For quantification, a calibration curve is generated by plotting the peak area of a characteristic ion (e.g., m/z 187) against the concentration of the working standards. The linearity of the method is assessed by the coefficient of determination (R²).

Table 2: Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area (arbitrary units)
115,200
578,500
10161,300
25405,800
50815,100
1001,650,400
R² Value 0.9995

Visualized Workflows and Pathways

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Liquid Sample Collection Extraction 2. Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration 3. Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization 4. Acetylation (Acetic Anhydride) Concentration->Derivatization Final_Sample 5. Extraction into Hexane Derivatization->Final_Sample GC_Injection 6. GC Injection Final_Sample->GC_Injection Separation 7. Chromatographic Separation GC_Injection->Separation Ionization 8. EI Ionization Separation->Ionization Detection 9. Mass Detection (Scan/SIM) Ionization->Detection TIC 10. Total Ion Chromatogram Detection->TIC Mass_Spectrum 11. Mass Spectrum Analysis TIC->Mass_Spectrum Quantification 12. Quantification (Calibration Curve) Mass_Spectrum->Quantification Report 13. Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway Parent Acetylated Analyte (m/z 229/231) Frag1 Loss of Ketene (- C₂H₂O) Parent->Frag1 Ion1 [M-42]⁺ m/z 187/189 Frag1->Ion1 Frag2 Loss of Methyl (- CH₃) Ion1->Frag2 Frag3 Loss of Nitro (- NO₂) Ion1->Frag3 Ion2 [M-42-15]⁺ m/z 172/174 Frag2->Ion2 Ion3 [M-42-46]⁺ m/z 141 Frag3->Ion3

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 2-Methyl-5-Nitro-6-Chlorophenol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this note presents predicted NMR data based on the analysis of structurally similar molecules. It also includes comprehensive, standardized protocols for sample preparation and NMR data acquisition for phenolic compounds, ensuring reliable and reproducible results. The logical workflow of the characterization process and the structural assignment of the NMR signals are illustrated with clear diagrams.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and by comparing the spectral data of related compounds such as 2-methyl-5-nitrophenol, and various chloro- and nitrophenols. The actual experimental values may vary slightly depending on the solvent and concentration.

Structure of this compound:

Predicted 1H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 8.1 - 8.3d~ 2.5 - 3.0
H4~ 7.8 - 8.0d~ 2.5 - 3.0
CH3~ 2.3 - 2.5s-
OH~ 10.0 - 12.0s (broad)-

Note: The phenolic proton (OH) chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents.

Predicted 13C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C1 (C-OH)~ 150 - 155
C2 (C-CH3)~ 125 - 130
C3 (C-H)~ 120 - 125
C4 (C-H)~ 128 - 133
C5 (C-NO2)~ 145 - 150
C6 (C-Cl)~ 122 - 127
CH3~ 15 - 20

Experimental Protocols

This section outlines the standard operating procedures for the acquisition of 1H and 13C NMR spectra of phenolic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices for phenolic compounds include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the phenolic OH.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

2.2.1. 1H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl3 or DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Spectral Width: 0-16 ppm

  • Referencing: Calibrate the spectrum using the residual solvent peak or TMS.

2.2.2. 13C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl3 or DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of 13C)

  • Spectral Width: 0-220 ppm

  • Referencing: Calibrate the spectrum using the solvent peak.

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Set the chemical shift of the internal standard (TMS) or the residual solvent peak to its known value.

  • Peak Picking and Integration (1H NMR): Identify all peaks and integrate their areas to determine the relative ratios of the different protons.

  • Peak Picking (13C NMR): Identify the chemical shift of each carbon signal.

  • Data Interpretation: Assign the observed signals to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to confirm assignments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr processing Fourier Transform Phase & Baseline Correction h1_nmr->processing c13_nmr->processing referencing Referencing processing->referencing interpretation Spectral Interpretation & Structure Assignment referencing->interpretation

Caption: Experimental workflow for NMR characterization.

Structural Signal Correlation

This diagram illustrates the logical relationship between the different parts of the this compound molecule and their expected NMR signals.

signal_correlation cluster_molecule This compound Structure cluster_nmr NMR Signals mol Molecule aromatic_ring Aromatic Ring h1_signals 1H NMR Signals aromatic_ring->h1_signals Aromatic Protons (H3, H4) c13_signals 13C NMR Signals aromatic_ring->c13_signals Aromatic Carbons (C1-C6) methyl_group Methyl Group (-CH3) methyl_group->h1_signals Methyl Protons methyl_group->c13_signals Methyl Carbon hydroxyl_group Hydroxyl Group (-OH) hydroxyl_group->h1_signals Phenolic Proton h3_h4 Two doublets (~7.8-8.3 ppm) h1_signals->h3_h4 ch3_h One singlet (~2.3-2.5 ppm) h1_signals->ch3_h oh_h One broad singlet (~10.0-12.0 ppm) h1_signals->oh_h aromatic_c Six signals (~120-155 ppm) c13_signals->aromatic_c ch3_c One signal (~15-20 ppm) c13_signals->ch3_c

Caption: Correlation of molecular structure with NMR signals.

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel antimicrobial agents derived from 2-Methyl-5-Nitro-6-Chlorophenol. The protocols detailed below are based on established synthetic methodologies for structurally related nitroaromatic compounds, offering a strategic approach to developing new potential therapeutic agents. The unique chemical scaffold of this compound, featuring nitro, chloro, methyl, and hydroxyl groups, presents a versatile starting point for the synthesis of a diverse range of derivatives, including Schiff bases and their metal complexes, which have demonstrated significant antimicrobial properties.[1]

Overview of Synthetic Strategy

The primary synthetic route involves a two-step process. The first step is the formation of a Schiff base through the condensation reaction of this compound with a suitable primary amine or aromatic aldehyde. The resulting Schiff base can then be used as a ligand to form coordination complexes with various transition metals. This complexation is a common strategy to enhance the biological activity of organic ligands.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff bases and their metal complexes against common bacterial and fungal strains. The data is compiled from studies on compounds structurally related to the proposed derivatives of this compound and serves as a reference for the expected antimicrobial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Schiff Bases and Their Metal Complexes (µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Schiff Base Ligand (E)-2-((2-nitrobenzylidene)amino)phenol-----
2,2'-((1E,1'E)-(5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl-1-ylidene))diphenol12.5----
(E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine--ModerateModerate-
Metal Complexes Copper(II) complex25505075100
Cobalt(II) complex507575100125
Nickel(II) complex5075100150150
Zinc(II) complex----4-10x > Fluconazole

Note: The data presented is illustrative and based on published results for analogous compounds. Actual MIC values for derivatives of this compound may vary.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Schiff bases and their metal complexes from substituted phenols and anilines.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

Objective: To synthesize a Schiff base by reacting this compound with an appropriate amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminoantipyrine) or another suitable primary amine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the selected primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Metal Complex from the Schiff Base Ligand

Objective: To synthesize a transition metal complex using the Schiff base synthesized in Protocol 1 as a ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2 mmol of the synthesized Schiff base ligand in 50 mL of hot methanol or ethanol with stirring.

  • In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 25 mL of the same solvent.

  • Transfer the metal salt solution to a dropping funnel.

  • Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with vigorous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • A colored precipitate of the metal complex will form.

  • Allow the mixture to cool to room temperature.

  • Collect the metal complex by vacuum filtration.

  • Wash the precipitate with the reaction solvent and then with a small amount of diethyl ether.

  • Dry the final product in a vacuum desiccator.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Antimicrobial Activity Screening by Agar Well Diffusion Method

Objective: To evaluate the antimicrobial activity of the synthesized compounds against selected bacterial and fungal strains.

Materials:

  • Synthesized Schiff base and metal complexes

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare sterile Mueller-Hinton Agar and Sabouraud Dextrose Agar plates.

  • Prepare inoculums of the test microorganisms and adjust their turbidity to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1000 µg/mL).

  • Add 100 µL of each test solution into separate wells. Use a well with 100 µL of DMSO as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway A This compound C Schiff Base Ligand A->C Condensation (Ethanol, Acetic Acid, Reflux) B Primary Amine (e.g., 4-aminoantipyrine) B->C E Antimicrobial Metal Complex C->E Complexation (Methanol, Reflux) D Metal(II) Salt (e.g., CuCl2) D->E

Caption: Synthetic pathway for antimicrobial agents.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Agar Plates B Inoculate with Microorganism A->B C Create Wells B->C D Add Test Compounds and Controls to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Determine MIC Values F->G

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Methyl-5-Nitro-6-Chlorophenol as a coupling component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used in various industrial applications, including textiles, printing, and as biological stains. The protocols outlined below are based on established principles of diazotization and azo coupling reactions.

Overview and Principles

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with the coupling component, this compound, which is an electron-rich phenol derivative. The coupling reaction typically occurs under alkaline conditions to deprotonate the phenolic hydroxyl group, thereby activating the aromatic ring for electrophilic attack.

The final color and properties of the synthesized dye are determined by the specific aromatic amine used for the diazonium salt and the substitution pattern of the this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical azo dye, "Chloronitro-Red," derived from the coupling of diazotized 4-nitroaniline with this compound.

ParameterValue
Reactants
4-Nitroaniline1.38 g (10 mmol)
Sodium Nitrite0.76 g (11 mmol)
Concentrated HCl2.5 mL
This compound2.01 g (10 mmol)
Sodium Hydroxide0.8 g (20 mmol)
Reaction Conditions
Diazotization Temperature0 - 5 °C
Coupling Temperature0 - 5 °C
Coupling pH9 - 10
Reaction Time (Coupling)1 - 2 hours
Product ("Chloronitro-Red")
Theoretical Yield4.19 g
Actual Yield3.56 g
Percent Yield~85%
Melting Point210-215 °C (decomposes)
λmax (in DMF)520 nm

Experimental Protocols

This section provides detailed methodologies for the synthesis of "Chloronitro-Red."

Materials and Equipment
  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • pH indicator paper or pH meter

  • Standard laboratory glassware (graduated cylinders, pipettes)

Protocol 1: Preparation of the Diazonium Salt of 4-Nitroaniline
  • In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 50 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Heat the mixture gently if necessary to obtain a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the amine hydrochloride may form.

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride suspension while maintaining the temperature below 5 °C.

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure full diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound
  • In a 500 mL beaker, dissolve 2.01 g (10 mmol) of this compound in 50 mL of a 10% (w/v) sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold alkaline solution of this compound.

  • A deeply colored precipitate of the azo dye will form immediately.

  • Maintain vigorous stirring and the temperature at 0-5 °C for 1-2 hours to ensure the completion of the coupling reaction.

  • Check the pH of the solution; it should be in the range of 9-10. Adjust with a small amount of 10% NaOH if necessary.

Protocol 3: Isolation and Purification of the Azo Dye
  • After the coupling reaction is complete, add a saturated sodium chloride solution to aid in the precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with cold distilled water until the filtrate is neutral to remove unreacted salts and base.

  • For purification, recrystallize the crude dye from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Dissolve the crude dye in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Visualizations

Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification AromaticAmine Aromatic Amine (e.g., 4-Nitroaniline) DissolveAmine Dissolve in Acid (e.g., HCl) AromaticAmine->DissolveAmine Cooling1 Cool to 0-5 °C DissolveAmine->Cooling1 AddNaNO2 Add NaNO2 Dropwise Cooling1->AddNaNO2 NaNO2 Prepare NaNO2 Solution NaNO2->AddNaNO2 DiazoniumSalt Diazonium Salt Solution AddNaNO2->DiazoniumSalt MixSolutions Mix Diazonium Salt and Coupling Component DiazoniumSalt->MixSolutions CouplingComponent This compound DissolveCoupling Dissolve in Base (e.g., NaOH) CouplingComponent->DissolveCoupling Cooling2 Cool to 0-5 °C DissolveCoupling->Cooling2 Cooling2->MixSolutions Filtration Vacuum Filtration MixSolutions->Filtration AzoDye Azo Dye Precipitate Washing Wash with Water Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization Drying Dry the Purified Dye Recrystallization->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General experimental workflow for the synthesis of an azo dye.

Caption: Reaction scheme for the synthesis of "Chloronitro-Red" azo dye.

Application Notes and Protocols for the Nitration of 4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted phenols is a critical reaction in the synthesis of various intermediates for pharmaceuticals, agrochemicals, and dyes. Direct nitration of 4-chloro-2-methylphenol often leads to the formation of isomeric byproducts and can result in lower yields due to the activating nature of the hydroxyl group and the directing effects of the existing substituents.[1][2] To achieve regioselective nitration and higher yields, a protection-nitration-deprotection strategy is often employed. This application note details a robust protocol for the nitration of 4-chloro-2-methylphenol, focusing on a method that utilizes a sulfonyl protecting group to ensure high selectivity and yield of the desired product, 4-chloro-2-methyl-6-nitrophenol.

Reaction Scheme

The overall reaction involves three main steps:

  • Protection: The hydroxyl group of 4-chloro-2-methylphenol is protected, for example, as a benzenesulfonate ester.

  • Nitration: The protected compound is then nitrated.

  • Deprotection: The protecting group is removed to yield the final product.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-chloro-2-methyl-6-nitrophenol via the protection-nitration-deprotection pathway.

Materials and Reagents:

  • 4-chloro-2-methylphenol

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Pyridine

  • Methanesulfonyl chloride

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • Ether

  • Methanol

  • Ice

Protocol 1: Synthesis of 4-chloro-2-methyl-5-nitrophenol using a Benzenesulfonyl Protecting Group

This protocol is adapted from a patented process that ensures high yield and isomeric purity.[1][2]

Step 1: Synthesis of 4-chloro-2-methylphenyl benzenesulfonate (Protection)

  • In a suitable reaction vessel, heat a mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride to 60-70°C.[1]

  • Over a period of 30 minutes, add a solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water dropwise while maintaining the temperature at 60°C.[1]

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.[1]

  • Cool the reaction mixture, and collect the precipitate by suction filtration.[1]

  • The resulting 4-chloro-2-methylphenyl benzenesulfonate can be used in the next step without further purification.[1]

Step 2: Nitration of 4-chloro-2-methylphenyl benzenesulfonate

  • The nitration is conducted under mild conditions, preferably at a temperature of 15-17°C, to prevent the formation of byproducts.[2]

  • Specific nitrating agent and solvent concentrations should be determined based on standard nitration procedures, typically a mixture of concentrated nitric acid and sulfuric acid.

Step 3: Hydrolysis to 4-chloro-2-methyl-5-nitrophenol (Deprotection)

  • The 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate obtained from the previous step is subjected to alkaline hydrolysis.

  • The benzenesulfonyl group is removed by refluxing with an aqueous sodium hydroxide solution.[2]

  • After hydrolysis, the reaction mixture is acidified to precipitate the final product, 4-chloro-2-methyl-5-nitrophenol.

Protocol 2: Synthesis using a Methanesulfonyl Protecting Group

This alternative protocol utilizes a methanesulfonyl protecting group.[1]

Step 1: Synthesis of 4-chloro-2-methylphenyl methanesulfonate (Protection)

  • Mix 90.0 g (0.63 mol) of 4-chloro-2-methylphenol with 81 ml (1.0 mol) of pyridine.

  • With stirring, add 57 ml (0.75 mol) of methanesulfonyl chloride dropwise, ensuring the temperature does not exceed 80°C.[1]

  • After the addition, heat the mixture to 80°C for 2 hours.[1]

  • Pour the mixture onto ice and extract with ether.

  • Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.

  • Dry the ether phase to obtain the sulfonic acid ester.

Step 2: Nitration of 4-chloro-2-methylphenyl methanesulfonate

  • Add 20.0 g (91 mmol) of the sulfonic acid ester from the previous step to 100 ml of concentrated sulfuric acid under cooling and stirring.[1]

  • At a temperature of -5 to 0°C, add 6 ml (133 mmol) of concentrated nitric acid dropwise.[1]

  • Stir the reaction mixture at 0°C for 130 minutes.[1]

  • Pour the mixture onto ice to precipitate the nitrated product.

Step 3: Cleavage of the Methanesulfonyl Group (Deprotection)

  • The cleavage of the methanesulfonyl radical is carried out using concentrated hydrochloric acid.[1]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 4-chloro-2-methyl-5-nitrophenol using a protecting group strategy.

StepReactantsMolar RatioTemperature (°C)TimeYield (%)Reference
Protection (Benzenesulfonyl) 4-chloro-2-methylphenol, Benzenesulfonic acid chloride, NaOH1:1:160-702.5 hours89.3[1]
Nitration (Benzenesulfonyl) 4-chloro-2-methylphenyl benzenesulfonate, Nitrating agent-15-17--[2]
Protection (Methanesulfonyl) 4-chloro-2-methylphenol, Methanesulfonyl chloride, Pyridine1:1.19:1.59<802 hours94[1]
Nitration (Methanesulfonyl) 4-chloro-2-methylphenyl methanesulfonate, H₂SO₄, HNO₃1:19.5:1.46-5 to 0130 minutes-[1]

Note: The yield for the nitration and deprotection steps are not explicitly separated in the source material but the overall process is described as providing a very good yield of isomerically pure product.

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis of 4-chloro-2-methyl-6-nitrophenol via the protection-nitration-deprotection strategy is illustrated below.

Nitration_Protocol cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start 4-chloro-2-methylphenol protect React with Benzenesulfonyl Chloride (or Methanesulfonyl Chloride) start->protect protected_phenol 4-chloro-2-methylphenyl benzenesulfonate protect->protected_phenol nitrate Nitration with HNO₃ / H₂SO₄ protected_phenol->nitrate nitrated_intermediate Nitrated Intermediate nitrate->nitrated_intermediate deprotect Hydrolysis (Alkaline or Acidic) nitrated_intermediate->deprotect final_product 4-chloro-2-methyl-6-nitrophenol deprotect->final_product

Caption: Experimental workflow for the synthesis of 4-chloro-2-methyl-6-nitrophenol.

Conclusion

The use of a sulfonyl protecting group provides a reliable and high-yield method for the regioselective nitration of 4-chloro-2-methylphenol. This approach circumvents the challenges associated with direct nitration, such as the formation of isomeric mixtures and lower yields. The detailed protocols and workflow provided in this application note offer a clear guide for researchers and professionals in the field of chemical synthesis.

References

Application Note: Preparation of Analytical Standard for 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the preparation of an analytical standard of 2-Methyl-5-Nitro-6-Chlorophenol. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, exhibiting notable antibacterial and antifungal properties.[1] Accurate quantification of this compound is critical for quality control and research and development. This document outlines the necessary steps for purification, concentration determination, and validation of the analytical standard, ensuring its suitability for use in various analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

This compound (CAS No. 39183-20-5) is a chemical intermediate with a molecular formula of C7H6ClNO3 and a molecular weight of 187.58 g/mol .[2] Its purity is paramount for its application in the synthesis of active pharmaceutical ingredients and agrochemicals. The presence of impurities, such as positional isomers or byproducts from synthesis, can affect the efficacy and safety of the final products. Therefore, a well-characterized analytical standard is essential for the accurate quantification and quality assessment of this compound in various samples. This protocol details the purification of the crude compound and the subsequent preparation of a stock solution for use as a primary analytical standard.

Materials and Reagents

  • Crude this compound

  • Silica Gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Experimental Protocols

Purification of Crude this compound by Column Chromatography
  • TLC Analysis: A suitable solvent system for column chromatography is first determined using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound.

  • Column Preparation: A slurry of silica gel is prepared in hexane and carefully packed into a glass column to avoid air bubbles.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and loaded onto the top of the silica gel bed.

  • Elution and Fraction Collection: The column is eluted with the predetermined hexane/ethyl acetate solvent system. Fractions are collected sequentially.

  • Fraction Monitoring: The collected fractions are monitored by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Fractions containing the purified product are combined and the solvent is removed using a rotary evaporator.

  • Drying: The purified solid is dried under vacuum to remove any residual solvent.

Preparation of Stock Standard Solution
  • Weighing: Accurately weigh approximately 10 mg of the purified and dried this compound into a clean, dry weighing boat using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a 100 mL Class A volumetric flask.

  • Solubilization: Add a small amount of methanol or acetonitrile to dissolve the compound completely.

  • Dilution: Once dissolved, dilute the solution to the mark with the same solvent.

  • Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution. This stock solution has a nominal concentration of 100 µg/mL.

  • Storage: Store the stock solution in a tightly sealed, amber glass container at 2-8 °C to prevent degradation.

Data Presentation

ParameterSpecification
Chemical NameThis compound
CAS Number39183-20-5[2]
Molecular FormulaC7H6ClNO3[2]
Molecular Weight187.58 g/mol [2]
Purity (Post-Purification)> 98% (Determined by HPLC or GC)
Melting Point74 °C[3]
Stock Solution SolventMethanol or Acetonitrile (HPLC Grade)
Stock Solution Concentration100 µg/mL
Storage Conditions2-8 °C in an amber, sealed container

Diagrams

experimental_workflow raw_material Crude this compound purification Purification by Column Chromatography raw_material->purification Eluent purity_check Purity Assessment (TLC, HPLC/GC) purification->purity_check Purified Compound weighing Accurate Weighing purity_check->weighing Verified Pure Compound dissolution Dissolution & Dilution in Volumetric Flask weighing->dissolution Weighed Compound stock_solution Stock Standard Solution (100 µg/mL) dissolution->stock_solution Solvent storage Storage at 2-8 °C stock_solution->storage

Caption: Workflow for the preparation of this compound analytical standard.

References

Application Notes and Protocols for the Quantification of 2-Methyl-5-Nitro-6-Chlorophenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-Methyl-5-Nitro-6-Chlorophenol in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methods described are based on established analytical procedures for structurally similar phenolic compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound in reaction mixtures is crucial for process monitoring, yield optimization, and quality control. This document outlines two primary analytical techniques for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Methods Overview

Both HPLC and GC are powerful techniques for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Offers a direct analysis of the compound without the need for derivatization, making it suitable for routine in-process control.

  • Gas Chromatography (GC): Can provide high sensitivity and selectivity, particularly when coupled with a mass spectrometer (MS), which is advantageous for complex matrices or trace-level analysis.

A comparative summary of the expected performance characteristics for each method is presented in Table 1. These values are representative for the analysis of chloronitrophenolic compounds.

Table 1: Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Electron Capture Detector (ECD), Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)

Application Note: Derivatization of 2-Methyl-5-Nitro-6-Chlorophenol for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-Nitro-6-Chlorophenol is a substituted phenolic compound with applications in various chemical and pharmaceutical syntheses. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of polar compounds like this compound can be challenging due to its low volatility and potential for peak tailing, which can lead to poor chromatographic resolution and reduced sensitivity.

Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Acetylation . These methods enhance the compound's volatility and improve its chromatographic behavior, leading to more accurate and reliable GC analysis.

Derivatization Strategies: Silylation vs. Acetylation

Both silylation and acetylation are robust methods for derivatizing phenolic compounds. The choice between them often depends on the specific requirements of the analysis, such as desired sensitivity, stability of the derivative, and potential interferences.

  • Silylation: This method replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. Silylation is a versatile technique suitable for a wide range of polar compounds.

  • Acetylation: This method involves the reaction of the hydroxyl group with an acetylating agent, such as acetic anhydride, to form a stable acetate ester. Acetylated derivatives are often more stable than their silylated counterparts, particularly in the presence of moisture.

Experimental Protocols

The following are detailed protocols for the silylation and acetylation of this compound.

Protocol 1: Silylation with BSTFA

This protocol describes the derivatization of this compound using BSTFA, a powerful silylating agent. For compounds that are difficult to silylate, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample or standard into a reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried residue to dissolve the analyte.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acetylation with Acetic Anhydride

This protocol details the derivatization of this compound to its corresponding acetate ester using acetic anhydride, a cost-effective and efficient reagent.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst) or Potassium Carbonate (for aqueous samples)

  • Organic solvent for extraction (e.g., hexane, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation (for dried samples):

    • Transfer a known amount of the dried sample or standard into a reaction vial.

    • Add 100 µL of pyridine to dissolve the analyte.

  • Derivatization Reaction:

    • Add 150 µL of acetic anhydride to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 20 minutes.

  • Work-up and Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water to the vial.

    • Add 1 mL of hexane (or another suitable extraction solvent) and vortex vigorously for 1 minute.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The resulting solution containing the acetylated derivative is ready for GC analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific instrumentation and analytical goals.

ParameterRecommended Condition
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan Range50-450 amu

Data Presentation

The following table summarizes expected quantitative data for the GC-MS analysis of derivatized chlorophenols, providing a benchmark for method performance. These values are representative and may vary depending on the specific analytical conditions and instrumentation.

ParameterSilylation (BSTFA)Acetylation (Acetic Anhydride)Reference
Limit of Detection (LOD) 0.01 - 0.5 µg/L0.001 - 0.01 mg/L[1]
Limit of Quantification (LOQ) 0.05 - 1.5 µg/L0.003 - 0.03 mg/L
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%70 - 105%[2]
Precision (%RSD) < 10%< 15%[2]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the silylation and acetylation derivatization procedures.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/ Standard Dry Evaporate to Dryness Sample->Dry Reconstitute Reconstitute in Pyridine Dry->Reconstitute Add_BSTFA Add BSTFA (+/- 1% TMCS) Reconstitute->Add_BSTFA Vortex_Heat Vortex & Heat (70°C, 60 min) Add_BSTFA->Vortex_Heat Cool Cool to Room Temperature Vortex_Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Silylation Derivatization Workflow

Acetylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Extraction cluster_analysis Analysis Sample Dried Sample/ Standard Dissolve Dissolve in Pyridine Sample->Dissolve Add_AA Add Acetic Anhydride Dissolve->Add_AA Vortex_Heat Vortex & Heat (60°C, 20 min) Add_AA->Vortex_Heat Cool Cool & Add Water Vortex_Heat->Cool Extract Extract with Hexane Cool->Extract Dry_Extract Dry with Na2SO4 Extract->Dry_Extract GCMS GC-MS Analysis Dry_Extract->GCMS

References

Troubleshooting & Optimization

"troubleshooting low yield in 2-Methyl-5-Nitro-6-Chlorophenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-Nitro-6-Chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound typically involve two main strategies:

  • Route A: Nitration of 6-Chloro-2-methylphenol. This involves the electrophilic nitration of the pre-chlorinated phenol. The directing effects of the hydroxyl and methyl groups will influence the position of the incoming nitro group.

  • Route B: Chlorination of 2-Methyl-5-nitrophenol. This route involves the electrophilic chlorination of the nitrated phenol. The existing nitro and methyl groups will direct the position of the chlorine atom.

The choice of route can depend on the availability of starting materials and the desired control over regioselectivity.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can arise from side reactions or incomplete reactions. These may include:

  • Positional Isomers: Formation of other chlorinated and/or nitrated isomers of 2-methylphenol is a significant possibility. For instance, in the nitration of 6-Chloro-2-methylphenol, isomers like 2-Methyl-4-nitro-6-chlorophenol could be formed.

  • Di-nitrated or Di-chlorinated Byproducts: Under harsh reaction conditions, over-nitration or over-chlorination can occur, leading to the formation of di-nitro or di-chloro species.

  • Unreacted Starting Materials: Residual 6-Chloro-2-methylphenol or 2-Methyl-5-nitrophenol may remain if the reaction does not go to completion.

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for separating the desired product from its isomers and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide structural confirmation of the desired product and help identify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will generally cause a depression and broadening of the melting point range.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the level and type of impurities.

  • Recrystallization: This is a suitable method for removing small amounts of impurities. The choice of solvent is critical; ethanol-water or toluene are often effective for nitrophenols.[2]

  • Column Chromatography: This method is excellent for separating positional isomers and other closely related impurities, which can be difficult to remove by recrystallization alone. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.[1][2]

Troubleshooting Guide

Low Product Yield

Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. The table below summarizes potential causes and suggested solutions.

Potential Cause Troubleshooting Suggestions
Suboptimal Reaction Temperature Nitration and chlorination reactions are often exothermic. Poor temperature control can lead to the formation of side products. Monitor the reaction temperature closely and use an ice bath to maintain the recommended temperature range.
Incorrect Reagent Stoichiometry The molar ratio of the nitrating or chlorinating agent to the substrate is crucial. An excess of the electrophile can lead to di-substituted products, while an insufficient amount will result in incomplete conversion. Carefully optimize the stoichiometry.
Poor Quality of Reagents The purity of starting materials and reagents can significantly impact the reaction outcome. Use freshly distilled or high-purity reagents.
Inadequate Mixing In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating and poor reaction kinetics. Ensure vigorous and consistent stirring throughout the reaction.
Decomposition of Diazonium Salt (if applicable) In syntheses involving a diazonium salt intermediate, maintaining a low temperature (0-5 °C) is critical to prevent its decomposition, which would lower the yield.[2]
Loss of Product During Work-up and Purification Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize the recrystallization or chromatography conditions to minimize losses.
Product is an Oil or Impure Solid

Q: My final product is a brownish or yellowish oil, or a low-melting solid, instead of the expected crystalline product. What should I do?

A: The presence of impurities often leads to a depression of the melting point, causing the product to appear as an oil or an impure solid.[2]

  • Confirm Product Identity and Purity: First, use an analytical technique like TLC, HPLC, or NMR to confirm the presence of the desired product and identify the major impurities.

  • Purification: If the desired product is present, further purification is necessary.

    • Column Chromatography: This is the most effective method for separating isomers and other impurities that can be difficult to remove by other means.[2]

    • Recrystallization: If the impurity profile is suitable, recrystallization from an appropriate solvent system can be effective. You may need to screen several solvents to find the optimal one.

    • Activated Charcoal Treatment: To remove colored impurities, you can treat a hot solution of the crude product with a small amount of activated charcoal before filtering and allowing it to recrystallize. Be aware that this may also adsorb some of your product, potentially reducing the yield.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 6-Chloro-2-methylphenol

Materials:

  • 6-Chloro-2-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Chloro-2-methylphenol in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-Chloro-2-methylphenol over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Preparation of the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a glass column and allow it to settle uniformly, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.[2]

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Hypothetical Data on the Effect of Reaction Conditions on the Yield of this compound (via Nitration of 6-Chloro-2-methylphenol)

Entry Temperature (°C) Reaction Time (h) Molar Ratio (HNO₃:Substrate) Yield (%)
10-511.0:165
20-521.0:178
30-521.2:185
410-1521.2:172 (with increased isomers)
52521.2:155 (with significant byproducts)

Note: This data is illustrative and serves as a guideline for optimization.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_temp Check Reaction Temperature start->check_temp check_stoich Verify Reagent Stoichiometry start->check_stoich check_reagents Assess Reagent Quality start->check_reagents check_mixing Evaluate Mixing Efficiency start->check_mixing optimize_purification Optimize Work-up & Purification start->optimize_purification outcome_good Yield Improved check_temp->outcome_good Adjusted outcome_bad Yield Still Low check_temp->outcome_bad No Change check_stoich->outcome_good Corrected check_stoich->outcome_bad No Change check_reagents->outcome_good Replaced check_reagents->outcome_bad No Change check_mixing->outcome_good Improved check_mixing->outcome_bad No Change optimize_purification->outcome_good Refined optimize_purification->outcome_bad No Change

Caption: Troubleshooting workflow for low yield.

Synthesis_Pathway cluster_routeA Route A: Nitration cluster_routeB Route B: Chlorination startA 6-Chloro-2-methylphenol reagentA + HNO₃ / H₂SO₄ startA->reagentA product This compound reagentA->product startB 2-Methyl-5-nitrophenol reagentB + Cl₂ or NCS startB->reagentB reagentB->product

Caption: Synthetic pathways to the target molecule.

References

Technical Support Center: Separation of Isomers in 2-Methyl-5-Nitro-6-Chlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of isomers during the synthesis of 2-Methyl-5-Nitro-6-Chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the nitration of 2-chloro-6-methylphenol. This electrophilic aromatic substitution reaction can yield a mixture of positional isomers. The primary directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing) lead to the formation of several mono-nitrated products.

The expected major product is This compound . However, the following positional isomers are common impurities:

  • 2-Methyl-3-Nitro-6-Chlorophenol

  • 2-Methyl-4-Nitro-6-Chlorophenol

The relative amounts of these isomers can vary depending on the specific reaction conditions, including the nitrating agent, temperature, and solvent used.

Q2: What are the primary methods for separating these isomers?

A2: The two main techniques for separating the isomers of this compound are:

  • Fractional Crystallization: This method exploits the differences in the solubility of the isomers in a particular solvent system at varying temperatures.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers based on their differential partitioning between a stationary phase and a mobile phase.

The choice of method depends on the scale of the separation, the required purity of the final product, and the available equipment.

Troubleshooting Guides

Fractional Crystallization

Issue 1: Poor Separation of Isomers

  • Q: My fractional crystallization is not effectively separating the isomers. What can I do?

    • A: Ineffective separation during fractional crystallization is often due to similar solubilities of the isomers or the formation of co-crystals.

      • Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents with different polarities. A good solvent will have a significant difference in the solubility of the desired isomer and the impurities at a given temperature.

      • Temperature Gradient: Optimize the cooling rate. A slow and controlled cooling process allows for the selective crystallization of the least soluble isomer. Rapid cooling can lead to the co-precipitation of multiple isomers.

      • Seeding: Introduce a small crystal of the pure desired isomer (a seed crystal) to the supersaturated solution to encourage its selective crystallization.

Issue 2: Low Yield of the Desired Isomer

  • Q: I am getting a very low yield of my target isomer after crystallization. How can I improve this?

    • A: Low yield can be a result of the desired isomer being highly soluble in the chosen solvent or loss during filtration and washing.

      • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your desired product in solution upon cooling.

      • Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

      • Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after crystallization) by HPLC or GC to quantify the amount of desired isomer lost. If a significant amount is present, consider a second crystallization step from the concentrated mother liquor.

High-Performance Liquid Chromatography (HPLC) Separation

Issue 3: Co-elution or Poor Resolution of Isomer Peaks

  • Q: My HPLC method is showing co-eluting or poorly resolved peaks for the isomers. How can I improve the separation?

    • A: Poor resolution in HPLC is typically due to insufficient selectivity or efficiency.

      • Mobile Phase Optimization:

        • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Decreasing the organic modifier concentration will generally increase retention times and may improve separation.

        • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.

        • pH Control: For phenolic compounds, the pH of the mobile phase is critical. Operating at a pH that suppresses the ionization of the hydroxyl group (typically pH 2.5-4) can lead to sharper peaks and better resolution. Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.

      • Stationary Phase Selection:

        • Column Chemistry: While standard C18 columns are a good starting point, for aromatic positional isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide enhanced selectivity through π-π interactions with the aromatic rings of the analytes.

        • Particle Size and Column Length: Using a column with a smaller particle size (e.g., <3 µm) or a longer column will increase the number of theoretical plates (efficiency) and can improve resolution.

      • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. However, be mindful of potential sample degradation at elevated temperatures.

Issue 4: Peak Tailing

  • Q: The peaks for my nitrophenol isomers are showing significant tailing. What is the cause and how can I fix it?

    • A: Peak tailing for polar compounds like phenols is often caused by secondary interactions with the stationary phase.

      • Silanol Interactions: Free silanol groups on the surface of the silica-based stationary phase can interact with the polar hydroxyl and nitro groups of the analytes, leading to tailing.

        • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can suppress the ionization of the silanol groups, reducing these secondary interactions.

        • End-capped Columns: Use a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.

      • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Data Presentation

Table 1: Solubility of Nitrophenol Isomers in Different Solvents (Qualitative)

Isomer TypeWater SolubilityNon-Polar Solvent (e.g., Toluene) SolubilityRationale
ortho-NitrophenolSparingly solubleMore solubleIntramolecular hydrogen bonding masks the polar groups, reducing interaction with water and increasing affinity for non-polar solvents.[1]
meta/para-NitrophenolMore solubleLess solubleIntermolecular hydrogen bonding with water is possible, increasing aqueous solubility. Lack of intramolecular H-bonding reduces affinity for non-polar solvents.[1]

Table 2: HPLC Method Parameters for Separation of Related Nitrophenol Isomers

ParameterRecommended Condition
Column Phenyl-Hexyl or C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for the specific isomer mixture.

Experimental Protocols

Protocol 1: Fractional Crystallization for Isomer Separation
  • Dissolution: In a fume hood, dissolve the crude mixture of this compound isomers in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). Start with a small amount of solvent and add more incrementally until the solid is just dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. To further decrease the solubility of the desired isomer, the flask can then be placed in an ice bath.

  • Crystallization: Crystals of the least soluble isomer should form. The slow cooling promotes the formation of purer crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by HPLC or GC-MS to assess the efficiency of the separation.

Protocol 2: HPLC Method for Isomer Analysis
  • System Preparation:

    • Install the analytical column (e.g., Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

    • Prepare the mobile phases: Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid). Degas the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Set the column temperature to 30 °C.

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program (e.g., 30% B to 70% B over 20 minutes).

  • Data Processing:

    • Integrate the peaks and determine the relative peak areas to estimate the composition of the isomeric mixture.

Mandatory Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Isomeric Impurities Start 2-Chloro-6-methylphenol Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reactant Crude_Product Crude Product Mixture Nitration->Crude_Product Forms Desired_Product This compound (Desired Product) Crude_Product->Desired_Product Contains Isomer_1 2-Methyl-3-Nitro-6-Chlorophenol Crude_Product->Isomer_1 Contains Isomer_2 2-Methyl-4-Nitro-6-Chlorophenol Crude_Product->Isomer_2 Contains

Caption: Synthesis of this compound and potential isomeric impurities.

Separation_Workflow Crude_Mixture Crude Isomeric Mixture Separation_Choice Choose Separation Method Crude_Mixture->Separation_Choice Crystallization Fractional Crystallization Separation_Choice->Crystallization Solubility Difference Chromatography Chromatography (HPLC/GC) Separation_Choice->Chromatography Differential Partitioning Pure_Isomer Pure this compound Crystallization->Pure_Isomer Impurity_Fraction Impurity Fraction(s) Crystallization->Impurity_Fraction Chromatography->Pure_Isomer Chromatography->Impurity_Fraction Analysis Purity Analysis (HPLC/GC-MS) Pure_Isomer->Analysis

Caption: General workflow for the separation of isomers.

References

Technical Support Center: Optimizing Chlorination of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of nitrophenols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of nitrophenols.

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Nitrophenol Insufficient chlorinating agent.Increase the molar ratio of the chlorinating agent to the nitrophenol. For monochlorination, a mole ratio of chlorine to nitrophenol of 1 to 2 is generally sufficient. For dichlorination, a higher ratio of 2 to 10 is recommended.[1]
Low reaction temperature.Increase the reaction temperature. For the chlorination of ortho-nitrophenol, a temperature of around 75°C has been used, while for para-nitrophenol, 120°C has been reported.[1] The reaction rate generally increases with temperature.[2]
Inefficient mixing.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the reaction is carried out in a molten state.
Catalyst is inactive or absent.For certain reactions, a catalyst may be necessary. Amines, such as diisopropylamine, can catalyze the chlorination.[1] Ensure the catalyst is of good quality and used in an effective amount (e.g., 1% by weight relative to the nitrophenol).[1]
Poor Selectivity (Formation of undesired isomers) Reaction conditions favor the formation of other isomers.The presence of an amine catalyst can alter the selectivity of the reaction. For instance, in the chlorination of ortho-nitrophenol, the use of an amine catalyst favors the formation of 2-chloro-6-nitrophenol over 4-chloro-2-nitrophenol.[1]
Inappropriate chlorinating agent.The choice of chlorinating agent can influence the outcome. Gaseous chlorine is commonly used, but other reagents like N-chloronicotinamide have also been employed.[1][2]
Formation of Dichlorinated Byproducts High molar ratio of chlorinating agent.To favor monochlorination, use a lower molar ratio of the chlorinating agent to the nitrophenol (around 1:1 to 2:1).[1]
Prolonged reaction time.Monitor the reaction progress and stop it once the desired level of monochlorination is achieved to prevent further chlorination.
Reaction is Too Slow Low temperature.As mentioned, increasing the temperature can increase the reaction rate.[2]
Low concentration of reactants.Increasing the concentration of the nitrophenol and/or the chlorinating agent can lead to a faster reaction.
Inefficient catalyst.Experiment with different amine catalysts (primary, secondary, or tertiary) to find one that provides a better reaction rate.[1]
Difficulty in Product Isolation Complex reaction mixture.Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts, which will simplify the purification process.
Product is soluble in the reaction medium.After the reaction, cooling the mixture may help in the precipitation of the product. Acidification of the reaction mixture might be necessary to recover the nitrophenol product.[3]

Frequently Asked Questions (FAQs)

1. What are the typical chlorinating agents used for nitrophenols?

Gaseous chlorine is a commonly used chlorinating agent for the direct chlorination of nitrophenols.[1] Other reagents such as N-chloronicotinamide in an aqueous acetic acid medium have also been reported.[2] Hypochlorous acid (HOCl) is another chlorinating species, particularly in aqueous solutions.[4][5]

2. What is the role of a catalyst in the chlorination of nitrophenols?

Amine catalysts (primary, secondary, or tertiary) can be used to improve the efficiency of the chlorination process.[1] They can enhance the binding of chlorine to the nitrophenol molecule and can also influence the regioselectivity of the reaction, directing the chlorination to a specific position.[1] For example, using an amine catalyst in the chlorination of ortho-nitrophenol promotes the formation of 2-chloro-6-nitrophenol.[1]

3. How can I control the degree of chlorination (mono- vs. di-chlorination)?

The degree of chlorination is primarily controlled by the molar ratio of the chlorinating agent to the nitrophenol.[1] For monochlorination, a molar ratio of chlorine to nitrophenol between 1 and 2 is generally recommended.[1] For the formation of dichloronitrophenols, a higher molar ratio, typically from 2 to 10, is preferred.[1]

4. What are the recommended reaction temperatures?

The reaction temperature depends on the specific nitrophenol isomer and the reaction state (e.g., molten). For the chlorination of ortho-nitrophenol in a molten state, a temperature of 75°C has been used.[1] For para-nitrophenol under similar conditions, a higher temperature of 120°C has been reported.[1]

5. How does the position of the nitro group affect the chlorination reaction?

The position of the nitro group, along with the hydroxyl group, directs the position of the incoming chlorine atom through electrophilic aromatic substitution. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The activating hydroxyl group generally has a stronger directing effect than the deactivating nitro group.[6][7] For example, in p-nitrophenol, the hydroxyl group directs the chlorination to the ortho position (position 2).[2][8]

6. What are some of the potential byproducts in the chlorination of nitrophenols?

Besides the desired chlorinated nitrophenol, potential byproducts include other isomers of the monochlorinated product, dichlorinated nitrophenols, and in some cases, further chlorinated species.[4][5] Under certain conditions, such as in the presence of UV light and hypochlorous acid, the formation of trichloronitromethane (TCNM) has been observed.[5]

Experimental Protocols

Protocol 1: Chlorination of para-Nitrophenol with Gaseous Chlorine

This protocol is based on the procedure described in US Patent 4,827,047 A.[1]

Materials:

  • para-Nitrophenol

  • Diisopropylamine (catalyst)

  • Gaseous chlorine

  • Round-bottomed flask equipped with a mechanical stirrer, a dipping tube for chlorine injection, a reflux condenser, and a thermometer.

  • Thermostatic bath

Procedure:

  • Charge the round-bottomed flask with para-nitrophenol (e.g., 0.250 mol) and diisopropylamine (1% by weight relative to the para-nitrophenol).

  • Heat the mixture to 120°C under stirring using a thermostatic bath until the para-nitrophenol is molten.

  • Introduce gaseous chlorine into the molten mixture via the dipping tube at a controlled flow rate (e.g., 5 L/hr).

  • Maintain the reaction temperature at 120°C throughout the chlorination process.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

  • Once the desired conversion is achieved, stop the chlorine flow and cool down the reaction mixture.

  • The product can be purified by appropriate methods such as recrystallization.

Protocol 2: Chlorination of 4-Nitrophenol in Aqueous Solution

This protocol is adapted from studies on the aqueous chlorination of nitrophenols.[4]

Materials:

  • 4-Nitrophenol

  • Sodium hypochlorite solution (source of HOCl)

  • Phosphate buffer (to maintain pH)

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of 4-nitrophenol in water.

  • In a reaction vial, prepare a buffered aqueous solution (e.g., 10 mM phosphate buffer at a neutral pH) containing a known concentration of 4-nitrophenol (e.g., 10 μM).

  • Initiate the reaction by adding a specific concentration of sodium hypochlorite solution (e.g., to achieve a 10 μM HOCl concentration).

  • Keep the reaction vial in the dark at a constant temperature (e.g., 20°C) with continuous stirring.

  • At different time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a slight excess of a reducing agent like sodium sulfite).

  • Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentration of 4-nitrophenol and its chlorinated products.

Data Presentation

Table 1: Effect of Chlorine to p-Nitrophenol Molar Ratio on Product Distribution

Desired ProductMolar Ratio (Chlorine:p-Nitrophenol)Expected OutcomeReference
Monochloronitrophenol1:1 to 2:1Favors the formation of the monochlorinated product.[1]
Dichloronitrophenol2:1 to 10:1 (preferably 3:1 to 6:1)Favors the formation of the dichlorinated product.[1]

Table 2: Kinetic Data for the Chlorination of p-Nitrophenol with N-Chloronicotinamide at 323 K

ParameterValueUnitReference
Activation Energy (Ea)70.68kJ mol⁻¹[2]
Enthalpy of Activation (ΔH#)67.96kJ mol⁻¹[2]
Gibbs Free Energy of Activation (ΔG#)101.71kJ mol⁻¹[2]
Entropy of Activation (ΔS#)-53.86J K⁻¹ mol⁻¹[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Loop start Select Nitrophenol Isomer reagents Choose Chlorinating Agent & Catalyst start->reagents setup Prepare Reaction Setup reagents->setup conditions Set Reaction Temperature & Stirring setup->conditions addition Introduce Chlorinating Agent conditions->addition monitoring Monitor Reaction Progress (TLC, GC, HPLC) addition->monitoring quench Quench Reaction monitoring->quench isolation Isolate Crude Product quench->isolation purification Purify Product (Recrystallization, Chromatography) isolation->purification analysis Characterize Product (NMR, MS) purification->analysis decision Desired Yield & Purity? analysis->decision decision->conditions No, Adjust Conditions end End decision->end Yes

Caption: Experimental workflow for optimizing the chlorination of nitrophenols.

logical_relationship cluster_reactants Reactants & Conditions cluster_outcomes Reaction Outcomes nitrophenol Nitrophenol Isomer (o-, m-, p-) selectivity Regioselectivity (Isomer Distribution) nitrophenol->selectivity chlorinating_agent Chlorinating Agent (Cl2, HOCl, etc.) conversion Conversion Rate chlorinating_agent->conversion byproducts Byproduct Formation (e.g., Dichlorination) chlorinating_agent->byproducts catalyst Catalyst (e.g., Amine) catalyst->conversion catalyst->selectivity temperature Reaction Temperature temperature->conversion

Caption: Factors influencing the outcomes of nitrophenol chlorination.

References

Technical Support Center: Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-Nitro-6-Chlorophenol. Our resources are designed to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and logical synthetic approach is the electrophilic nitration of 6-chloro-2-methylphenol. This reaction introduces a nitro group onto the aromatic ring. The primary challenge lies in controlling the regioselectivity of this addition to favor the desired 5-nitro isomer.

Q2: What are the primary side reactions to anticipate during the synthesis of this compound?

The main side reactions stem from the nitration of 6-chloro-2-methylphenol and include:

  • Formation of Positional Isomers: The hydroxyl and methyl groups on the starting material direct the incoming nitro group to various positions on the aromatic ring. This can lead to the formation of isomers such as 6-chloro-2-methyl-3-nitrophenol, 6-chloro-2-methyl-4-nitrophenol, and 4-chloro-2-methyl-6-nitrophenol.[1] The relative amounts of these isomers will depend on the reaction conditions.

  • Dinitration: If the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperature), a second nitro group can be added to the ring, resulting in dinitrated byproducts.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities and tarry byproducts, especially in the presence of strong oxidizing agents like nitric acid.

Q3: My reaction has resulted in a low yield of the desired product. What are the likely causes?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature control is critical during nitration. Temperatures that are too high can favor the formation of side products and lead to decomposition.

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of nitrating agent to the starting material can either lead to incomplete reaction or promote the formation of dinitrated products.

  • Poor Regioselectivity: The formation of a significant proportion of undesired isomers will naturally decrease the yield of the target compound.

  • Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to a loss of the desired product.

Q4: The final product is a dark, oily substance instead of a crystalline solid. What should I do?

The presence of impurities often leads to the depression of the melting point and can result in an oily product. These impurities could be positional isomers, dinitrated compounds, or oxidation byproducts. It is recommended to analyze the crude product using techniques like TLC, HPLC, or NMR to identify the components. Subsequent purification by column chromatography is often necessary to isolate the desired crystalline product.

Q5: How can I effectively purify the crude this compound?

The two most effective methods for purifying the crude product are:

  • Recrystallization: This technique is suitable if the crude product is relatively pure. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities in the solution.

  • Column Chromatography: This is the preferred method for separating the desired product from a mixture containing significant amounts of isomeric byproducts and other impurities. Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Reaction temperature too high or too low.- Incorrect stoichiometry of reagents.- Significant formation of isomeric byproducts.- Product loss during workup.- Strictly control the reaction temperature, typically between 0-10°C for nitration.- Carefully measure and add the nitrating agent dropwise.- Optimize reaction conditions (e.g., solvent, catalyst) to improve regioselectivity.- Ensure efficient extraction and handling during the purification process.
Formation of Multiple Products (Isomers) - The directing effects of the hydroxyl and methyl groups on the starting material lead to a mixture of products.- Employ a protecting group strategy for the hydroxyl group to alter its directing effect, followed by deprotection.- Carefully control the reaction temperature as it can influence the isomer ratio.- Utilize column chromatography for efficient separation of the isomers.
Product is Dark and Tarry - Oxidation of the phenol by the nitrating agent.- Reaction temperature was too high.- Maintain a low reaction temperature.- Add the nitrating agent slowly and with efficient stirring to dissipate heat.- Consider using a milder nitrating agent if possible.
Difficulty in Product Crystallization - Presence of significant impurities.- Inappropriate recrystallization solvent.- Purify the crude product by column chromatography before attempting recrystallization.- Perform a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization.

Experimental Protocols

Synthesis of this compound via Nitration of 6-Chloro-2-methylphenol (Representative Protocol)

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 6-Chloro-2-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-2-methylphenol in a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 6-chloro-2-methylphenol over a period of 30-60 minutes, ensuring the temperature does not rise above 5-10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound from its isomers and other byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 6-Chloro-2-methylphenol nitration Nitration (H2SO4, HNO3, 0-5°C) start->nitration workup Aqueous Workup nitration->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure analysis TLC, HPLC, NMR pure->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions cluster_products Nitration Products start 6-Chloro-2-methylphenol main_product This compound (Desired Product) start->main_product Desired Pathway isomer1 6-Chloro-2-methyl-3-nitrophenol start->isomer1 Side Reaction isomer2 6-Chloro-2-methyl-4-nitrophenol start->isomer2 Side Reaction dinitrated Dinitrated Byproducts start->dinitrated Side Reaction (Harsh Conditions)

Caption: Potential side reaction pathways during the nitration of 6-chloro-2-methylphenol.

References

"byproduct formation in the nitration of o-cresol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of o-cresol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to byproduct formation during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and most common byproducts in the nitration of o-cresol?

A1: The direct nitration of o-cresol (2-methylphenol) is an electrophilic aromatic substitution reaction that typically yields a mixture of mononitrated isomers as the primary products. However, several undesirable byproducts can also form.

  • Primary Products: The main products are 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol.[1][2]

  • Dinitration Byproducts: Over-nitration can lead to the formation of 4,6-dinitro-o-cresol.[3] This is more likely under harsh reaction conditions.

  • Oxidation Byproducts: o-Cresol is highly susceptible to oxidation by strong nitrating agents like nitric acid. This can result in the formation of complex mixtures of tars, resins, and other dark-colored impurities.[3][4] Under certain conditions, oxidation can also form quinone-type compounds.[5][6]

  • ipso-Substitution Byproducts: Nitration can occasionally occur at the methyl-substituted carbon (ipso attack), leading to the formation of unstable intermediates like 6-methyl-6-nitrocyclohexa-2,4-dienones, which can then rearrange to form 2-methyl-6-nitrophenol.[7]

Q2: My reaction is producing a high percentage of dinitrated byproducts. How can I improve selectivity for mono-nitration?

A2: The formation of dinitrated products is generally caused by reaction conditions that are too harsh.[5] To favor mono-nitration, consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures accelerate the reaction rate, increasing the probability of multiple nitrations.[5] Performing the reaction at low temperatures, typically between -5°C and 0°C, is critical for controlling the reaction and minimizing dinitration.

  • Control Stoichiometry: Use a molar ratio of the nitrating agent to o-cresol that is close to 1:1. A large excess of the nitrating agent will significantly increase the formation of dinitro compounds.[5]

  • Reduce Reaction Time: Monitor the reaction's progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the o-cresol starting material has been consumed to prevent the subsequent nitration of the desired mono-nitro products.[5]

Q3: The reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is the cause and how can I fix it?

A3: The formation of dark, tarry substances and subsequent low yields are typically due to the oxidation of the highly reactive cresol substrate by nitric acid.[4][5] This is a very common issue.

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation. Ensure efficient cooling with an ice-salt bath and control the rate of addition of the nitrating agent to prevent any temperature spikes.[5]

  • Use a Milder Nitrating Agent: Consider alternative or milder nitrating systems. For example, using nitric acid supported on silica gel has been shown to improve yields and reduce the formation of oxidative byproducts.[4]

  • Protect the Hydroxyl Group: Although a more complex route, protecting the phenolic hydroxyl group as an ester or ether before nitration can prevent oxidation. The protecting group is then removed after the nitration step.

Q4: How can I influence the ratio of 2-methyl-4-nitrophenol to 2-methyl-6-nitrophenol?

A4: The regioselectivity of the nitration of o-cresol is sensitive to the reaction conditions, particularly the acidity of the medium. The ratio of the 6-nitro to the 4-nitro isomer can be altered by changing the concentration of sulfuric acid used in the nitrating mixture.[2] For o-cresol, the ratio of 2-methyl-6-nitrophenol to 2-methyl-4-nitrophenol has been observed to decrease from 1.5 to 0.8 as the concentration of sulfuric acid is increased from 50% to 83%.[2] Therefore, careful adjustment of the sulfuric acid concentration can be used to favor one isomer over the other.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the nitration of o-cresol.

Problem Potential Causes Recommended Solutions
High Yield of Dinitro/Polynitro Byproducts 1. Reaction temperature is too high.[5] 2. Excess of nitrating agent used.[5] 3. Reaction time is too long.[5]1. Maintain reaction temperature at or below 0°C using an ice-salt bath. 2. Use a molar ratio of nitric acid to o-cresol close to 1:1. 3. Monitor reaction progress by TLC and quench immediately after the starting material is consumed.
Formation of Tarry/Dark-Colored Impurities 1. Oxidation of the cresol ring by nitric acid.[4][5] 2. Reaction temperature is too high or addition of nitrating agent is too fast.1. Maintain strict temperature control (≤ 0°C). 2. Add the nitrating agent slowly and dropwise with efficient stirring. 3. Consider using a milder nitrating system (e.g., nitric acid on silica gel).[4]
Low Overall Yield 1. Significant formation of oxidation byproducts.[5] 2. Incomplete reaction due to excessively low temperature or insufficient reaction time. 3. Loss of product during workup and purification.[8]1. Implement strategies to reduce oxidation as detailed above. 2. Allow the reaction to stir for an adequate time at a controlled low temperature; monitor by TLC. 3. Optimize the extraction and purification steps. Check aqueous layers for product solubility.[8]
Poor Regioselectivity (Isomer Ratio) 1. Inappropriate concentration of sulfuric acid in the nitrating mixture.[2]1. Adjust the sulfuric acid concentration based on literature reports to favor the desired isomer. Lower concentrations tend to favor the 6-nitro isomer, while higher concentrations favor the 4-nitro isomer.[2]
No Precipitate Forms After Quenching 1. The nitrocresol products are oils or are soluble in the acidic aqueous mixture.[9]1. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, diethyl ether).[5][9] 2. Combine the organic extracts and proceed with washing, drying, and solvent removal.

Quantitative Data on Isomer Distribution

The distribution of mononitro isomers is highly dependent on the reaction conditions. The following table summarizes the effect of sulfuric acid concentration on the isomer ratio in the nitration of o-cresol.

Substrate Nitrating Medium Isomer Ratio (2-methyl-6-nitrophenol / 2-methyl-4-nitrophenol) Reference
o-Cresol50% Aqueous H₂SO₄1.5[2]
o-Cresol83% Aqueous H₂SO₄0.8[2]

Experimental Protocols

Protocol 1: General Procedure for Direct Nitration of o-Cresol

This protocol is a generalized method and should be optimized for specific laboratory conditions and safety protocols.

1. Preparation of Nitrating Mixture:

  • In a flask placed in an ice-salt bath, add the desired amount of concentrated sulfuric acid.

  • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents relative to o-cresol).

  • Critically, maintain the temperature of the mixture below 5°C throughout the addition.[5]

2. Reaction Setup:

  • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve o-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat.

  • Cool the flask to between -5°C and 0°C in an ice-salt bath.[5]

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution.

  • Carefully monitor the internal temperature and maintain it between -5°C and 0°C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[5]

4. Reaction Completion & Work-up:

  • After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5]

  • If a solid precipitates: Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[9]

  • If an oil forms or no solid precipitates: Transfer the mixture to a separatory funnel and extract it multiple times with an organic solvent (e.g., dichloromethane).[5][9] Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

5. Purification:

  • The crude product, which is a mixture of isomers and byproducts, can be purified and the isomers separated using column chromatography or fractional crystallization.[5]

Visualizations

G Byproduct Formation in o-Cresol Nitration ocresol o-Cresol p_nitro 2-Methyl-4-nitrophenol (Desired Product) ocresol->p_nitro o_nitro 2-Methyl-6-nitrophenol (Desired Product) ocresol->o_nitro oxidation Tars / Resins / Quinones (Oxidation Byproducts) ocresol->oxidation Oxidation (Side Reaction) nitrating_agent Nitrating Agent (HNO3 / H2SO4) nitrating_agent->ocresol Electrophilic Substitution dinitro 4,6-Dinitro-o-cresol (Dinitration Byproduct) p_nitro->dinitro Further Nitration (Harsh Conditions) o_nitro->dinitro Further Nitration (Harsh Conditions)

Caption: Key pathways in the nitration of o-cresol.

G Troubleshooting Workflow for o-Cresol Nitration start Problem Encountered high_dinitro High Dinitration? start->high_dinitro tar_formation Tar Formation? high_dinitro->tar_formation No sol_temp Lower Temperature (≤ 0°C) high_dinitro->sol_temp Yes low_yield Low Overall Yield? tar_formation->low_yield No tar_formation->sol_temp Yes sol_oxid Slow Reagent Addition Use Milder Agent low_yield->sol_oxid Yes sol_stoich Reduce Nitrating Agent (1:1 Stoichiometry) sol_temp->sol_stoich sol_temp->sol_oxid sol_time Monitor with TLC & Quench Promptly sol_stoich->sol_time sol_workup Optimize Workup & Purification sol_oxid->sol_workup

Caption: Decision tree for troubleshooting common issues.

G General Experimental Workflow prep 1. Prepare Nitrating Mixture (< 5°C) react 2. Add Dropwise to o-Cresol (-5 to 0°C) prep->react monitor 3. Monitor by TLC react->monitor quench 4. Quench on Ice-Water monitor->quench isolate 5. Isolate Crude Product (Filter or Extract) quench->isolate purify 6. Purify (Chromatography) isolate->purify

Caption: Step-by-step experimental workflow overview.

References

"how to increase regioselectivity in phenol chlorination"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in phenol chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: My phenol chlorination is producing a mixture of ortho and para isomers. How can I improve the selectivity for a single isomer?

A1: Achieving high regioselectivity in phenol chlorination is a common challenge. The ortho/para product ratio is influenced by several factors, including the choice of catalyst, chlorinating agent, solvent, and reaction temperature. To favor a specific isomer, you need to carefully select your reaction conditions. For instance, certain catalysts have been developed to direct the chlorination to either the ortho or para position with high selectivity.

Q2: How can I selectively obtain the ortho-chlorinated phenol?

A2: Ortho-selective chlorination can be achieved by using specific organocatalysts that favor the formation of the ortho product. Catalysts such as Nagasawa's bis-thiourea and certain selenoether catalysts have been shown to provide high ortho-selectivity, with ortho/para ratios exceeding 20:1.[1][2] These catalysts are thought to operate through a Lewis basic mechanism, activating the chlorinating agent and directing it to the ortho position of the phenol.

Q3: What conditions should I use to favor the formation of para-chlorinated phenol?

A3: Para-selectivity is often the thermodynamically favored outcome in electrophilic chlorination of phenols.[1] However, to further enhance this selectivity, specific catalysts and conditions can be employed. The use of sulfuryl chloride (SO₂Cl₂) in conjunction with sulfur-containing catalysts, such as dialkyl sulfides or poly(alkylene sulfide)s, and a Lewis acid like aluminum chloride (AlCl₃), can significantly increase the para/ortho ratio.[1][3] Additionally, sterically demanding phosphine sulfide catalysts have been shown to enhance the innate para-preference.

Q4: What is the role of the chlorinating agent in determining regioselectivity?

A4: The choice of chlorinating agent is crucial. N-Chlorosuccinimide (NCS) is commonly used in catalyst-controlled regioselective reactions.[2] Sulfuryl chloride (SO₂Cl₂) is often employed in systems designed for high para-selectivity.[1][3][4] The reactivity and steric bulk of the chlorinating agent, and its interaction with the catalyst, play a significant role in directing the electrophilic attack to the desired position on the phenol ring.

Q5: Can the solvent affect the regioselectivity of my reaction?

A5: Yes, the solvent can influence the ortho/para ratio. For example, in some systems, nonpolar solvents are preferred. The solvent can affect the solubility of the reactants and catalysts, as well as the stability of the reaction intermediates, thereby influencing the reaction pathway and its regiochemical outcome.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Regioselectivity (Mixture of Isomers) 1. Non-optimal catalyst or absence of a catalyst. 2. Incorrect choice of chlorinating agent or solvent. 3. Reaction temperature is too high, leading to reduced selectivity.1. For ortho-selectivity, consider using a bis-thiourea or selenoether catalyst. For para-selectivity, a sulfur-containing catalyst with SO₂Cl₂ and a Lewis acid is recommended. 2. Use NCS for many catalyst-controlled reactions. For high para-selectivity with sulfur catalysts, SO₂Cl₂ is a good choice. 3. Run the reaction at a lower temperature to improve selectivity, although this may require longer reaction times.
Low Conversion/Yield 1. Inactive or insufficient amount of catalyst. 2. Deactivated chlorinating agent. 3. Unsuitable reaction temperature or time.1. Ensure the catalyst is pure and used at the recommended loading (e.g., 1-10 mol%). 2. Use a fresh batch of the chlorinating agent. 3. Optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.
Formation of Dichlorinated or Polychlorinated Products 1. Excess of the chlorinating agent. 2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess of the chlorinating agent relative to the phenol. 2. Monitor the reaction closely and stop it once the desired monochlorinated product is formed.

Data on Regioselectivity

The following table summarizes the regioselectivity achieved under different catalytic systems for the chlorination of phenol.

Catalyst SystemChlorinating AgentSolventKey Productortho:para RatioReference(s)
Lewis Basic Selenoether CatalystNCSChloroformortho>20:1[1][2]
Nagasawa's bis-thioureaNCSChloroformorthoup to 16:1[5]
(S)-BINAP Phosphine SulfideNCSChloroformparaup to 1:20[5]
Poly(alkylene sulfide)s / AlCl₃SO₂Cl₂Solvent-free or DCMparaHigh para-selectivity[1][3]
Diphenyl Sulfide / AlCl₃SO₂Cl₂Not specifiedparaHigh para-selectivity[1]
Zeolite H+, Al³+, Na+, K+-LSO₂Cl₂2,2,4-trimethylpentanepara1:8[4]

Experimental Protocols

Protocol 1: Ortho-Selective Chlorination using a Lewis Basic Selenoether Catalyst

This protocol is adapted from literature describing highly ortho-selective chlorination of phenols.[1][2]

Materials:

  • Substituted phenol

  • Lewis basic selenoether catalyst (1 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equivalents)

  • Anhydrous chloroform (CHCl₃)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted phenol and the Lewis basic selenoether catalyst.

  • Dissolve the solids in anhydrous chloroform.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate).

  • Add N-chlorosuccinimide portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the ortho-chlorinated phenol.

Protocol 2: Para-Selective Chlorination of o-Cresol using a Poly(alkylene sulfide) Catalyst

This protocol is based on procedures for highly para-selective chlorination of substituted phenols.[1]

Materials:

  • o-Cresol (100 mmol)

  • Poly(alkylene sulfide) catalyst (0.2 g)

  • Aluminum chloride (AlCl₃) (0.2 g)

  • Sulfuryl chloride (SO₂Cl₂) (110 mmol), freshly distilled

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, melt the o-cresol if it is solid at room temperature.

  • Add the poly(alkylene sulfide) catalyst and aluminum chloride to the melted o-cresol.

  • Stir the mixture at 20 °C.

  • Slowly add the freshly distilled sulfuryl chloride to the reaction mixture over a period of time.

  • Continue stirring at 20 °C and monitor the reaction by GC for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization to yield 4-chloro-o-cresol.

Visualizations

Regioselectivity_Factors Phenol Phenol Chlorination Ortho ortho-Chlorophenol Phenol->Ortho Para para-Chlorophenol Phenol->Para Factors Controlling Factors Catalyst Catalyst (e.g., Thiourea, Selenoether, Sulfide, Zeolite) Factors->Catalyst ChlorinatingAgent Chlorinating Agent (NCS, SO2Cl2) Factors->ChlorinatingAgent Solvent Solvent Factors->Solvent Sterics Steric Hindrance Factors->Sterics Catalyst->Ortho e.g., Thiourea Catalyst->Para e.g., Sulfide

Caption: Factors influencing regioselectivity in phenol chlorination.

Experimental_Workflow Start Define Target Regioisomer (ortho or para) Select Select Appropriate Catalyst & Reagents Start->Select Ortho_Select ortho-Selective System: - Thiourea/Selenoether Catalyst - NCS Select->Ortho_Select Para_Select para-Selective System: - Sulfide Catalyst / Lewis Acid - SO2Cl2 Select->Para_Select Setup Reaction Setup (Inert atmosphere, Temp. control) Ortho_Select->Setup Para_Select->Setup Monitor Monitor Reaction (TLC, GC, NMR) Setup->Monitor Workup Workup & Purification (Quenching, Extraction, Chromatography) Monitor->Workup Analyze Analyze Product (Yield, o:p ratio) Workup->Analyze Optimize Optimize Conditions (Temp., Time, Loading) Analyze->Optimize If needed Optimize->Select

Caption: General workflow for optimizing regioselective phenol chlorination.

References

"managing byproduct formation in 2-Methyl-5-nitroaniline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitroaniline. Our aim is to help you manage and minimize byproduct formation to improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Methyl-5-nitroaniline, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Levels of Isomeric Byproducts (e.g., 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroaniline)1. Direct nitration of o-toluidine without a protecting group.[1] 2. Incorrect reaction temperature affecting regioselectivity.[1] 3. Suboptimal acid ratios.[2]1. Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[1] 2. Strictly maintain the reaction temperature between 0°C and 10°C.[1] 3. Ensure the correct ratio of sulfuric acid to nitric acid is used.[2]
Formation of Dark, Tarry Material 1. Oxidation of the aniline by nitric acid.[1] 2. The reaction temperature is too high.[1]1. Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[1] 2. Consider using a protecting group for the amine to reduce its sensitivity to oxidation.[1]
Low Overall Yield 1. Incomplete reaction.[1][2] 2. Significant byproduct formation.[1][2] 3. Loss of product during workup and purification.[1][2]1. Increase the reaction time after the addition of the nitrating agent.[1][2] 2. Optimize reaction conditions (temperature, acid concentration) to favor the desired product.[1] 3. Carefully optimize the purification steps (e.g., solvent choice for recrystallization) to minimize losses.[1]
Difficulty in Separating Isomers 1. Similar solubility of the isomers.[1]1. Employ fractional crystallization of the sulfate salts; the sulfate of the desired product is often less soluble.[1][3] 2. Use column chromatography for more effective separation.[2][4] 3. Perform multiple recrystallizations and monitor purity with TLC/HPLC.[1]
Product is Oily and Does Not Solidify 1. Presence of impurities, such as isomeric byproducts or unreacted starting material, lowering the melting point.[2] 2. Insufficient cooling during precipitation.[2]1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Methyl-5-nitroaniline.[2] 2. If crystallization fails, purify the oil using column chromatography.[2] 3. Ensure the reaction mixture is poured into a sufficient amount of ice and is thoroughly cooled before and during filtration.[2]
No Precipitate Forms Upon Basification 1. Insufficient basification; the pH is not high enough to precipitate the aniline product.[2] 2. The product is too dilute to precipitate.1. Check the pH of the solution with pH paper or a pH meter and add more base (e.g., NaOH solution) until the solution is distinctly basic.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-Methyl-5-nitroaniline via nitration of o-toluidine?

A1: The most common byproducts are positional isomers of the desired product.[1] When synthesizing 2-Methyl-5-nitroaniline from o-toluidine, you can expect the formation of 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1] The formation of dinitrated and oxidation products is also possible if the reaction conditions are not carefully controlled.[1]

Q2: What causes the formation of these isomeric byproducts?

A2: The formation of isomeric byproducts is a result of the directing effects of the amino (-NH2) and methyl (-CH3) groups on the aromatic ring of o-toluidine during electrophilic aromatic substitution (nitration).[1] Both are activating groups and ortho-, para- directors. The amino group is a much stronger activator than the methyl group. However, in the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta- director.[1][5] This interplay of directing effects, along with steric hindrance from the methyl group, leads to the formation of a mixture of isomers.[1]

Q3: How can I minimize the formation of isomeric byproducts?

A3: A common strategy to improve the regioselectivity of the nitration is to protect the amino group as an acetamide (-NHCOCH3) before nitration. The acetyl group is less activating than the amino group but is still an ortho-, para-director. This modification of the directing effect, combined with the steric hindrance of the acetyl group, can alter the isomer distribution, often favoring the desired 5-nitro product upon hydrolysis.[1]

Q4: I observed the formation of tarry substances during my reaction. What could be the cause?

A4: The formation of tarry substances is often due to the oxidation of the aniline derivative by nitric acid.[1] This is more likely to occur at elevated temperatures. It is crucial to maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating mixture.[1] Using a protecting group on the amine can also reduce its susceptibility to oxidation.[1]

Q5: My yield of 2-Methyl-5-nitroaniline is consistently low. What factors should I investigate?

A5: Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure sufficient reaction time after the addition of the nitrating agent.[1][2]

  • Significant byproduct formation: Optimize reaction conditions such as temperature and acid concentration to favor the desired product.[1][2]

  • Loss of product during workup and purification: Carefully optimize purification steps, like choosing the right solvent for recrystallization, to minimize losses.[1][2]

Experimental Protocols

Protocol 1: Direct Nitration of o-Toluidine

This protocol outlines the direct nitration of o-toluidine. Precise temperature control is critical to minimize byproduct formation.

  • Preparation: In a reaction flask, cool concentrated sulfuric acid (e.g., 3.9 mL).[6]

  • Addition of Starting Material: Slowly add o-toluidine (e.g., 500 mg) to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.[1][6]

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (e.g., 0.9 mL) and concentrated sulfuric acid (e.g., 0.9 mL), and cool it.[1][6]

  • Nitration: Add the nitrating mixture dropwise to the o-toluidine solution over a period of about 2 hours, ensuring the temperature does not exceed 10°C.[1][6]

  • Reaction Completion: After the addition is complete, continue stirring for a specified period (e.g., 1 hour) at the same temperature.[1]

  • Workup: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., NaOH solution) until a precipitate forms.[1]

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1][7]

Protocol 2: Acylation of o-Toluidine (Protecting Group Strategy)

This protocol involves the protection of the amino group to enhance regioselectivity.

  • Acylation: In a reaction flask, dissolve o-toluidine in a suitable solvent (e.g., glacial acetic acid).[1]

  • Reaction: Add acetic anhydride to the solution and heat the mixture under reflux for a defined period to form N-acetyl-o-toluidine.[1]

  • Precipitation: Cool the reaction mixture and pour it into cold water to precipitate the product.[1]

  • Isolation of Protected Intermediate: Collect the N-acetyl-o-toluidine by filtration, wash with water, and dry.[1]

  • Nitration: This acetylated compound can then be used as the starting material in the nitration protocol described above (Protocol 1).

  • Hydrolysis: Following nitration and workup, an additional hydrolysis step (e.g., heating with aqueous acid) is required to remove the acetyl group and yield the final product.[1]

Visualizations

G cluster_synthesis Main Synthesis Pathway o_toluidine o-Toluidine reaction_mixture Reaction Mixture (o-Toluidine in H₂SO₄) o_toluidine->reaction_mixture nitration Nitration (0-10°C) reaction_mixture->nitration nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->nitration workup Workup (Ice Quench, Neutralization) nitration->workup crude_product Crude Product (2-Methyl-5-nitroaniline + Isomers) workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure 2-Methyl-5-nitroaniline purification->final_product

Caption: Main synthesis pathway for 2-Methyl-5-nitroaniline.

G cluster_protection Protecting Group Strategy start o-Toluidine acetylation Acetylation (Acetic Anhydride) start->acetylation protected N-acetyl-o-toluidine acetylation->protected nitration Nitration protected->nitration nitrated_protected Nitrated Intermediate nitration->nitrated_protected hydrolysis Hydrolysis (Aqueous Acid) nitrated_protected->hydrolysis final_product 2-Methyl-5-nitroaniline hydrolysis->final_product

Caption: Amino group protection strategy to improve regioselectivity.

G cluster_troubleshooting Troubleshooting Workflow start High Isomeric Byproduct Formation Detected q1 Is the amino group protected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature strictly controlled (0-10°C)? a1_yes->q2 sol1 Implement amino group protection (e.g., acetylation) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the purification method effective? a2_yes->q3 sol2 Improve temperature control: - Use ice-salt bath - Slow, dropwise addition of nitrating agent a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Problem Resolved a3_yes->end sol3 Optimize purification: - Fractional crystallization - Multiple recrystallizations - Monitor with TLC/HPLC a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for minimizing byproducts.

References

Technical Support Center: Scale-Up Challenges for 2-Methyl-5-Nitro-6-Chlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scaled-up synthesis of 2-Methyl-5-Nitro-6-Chlorophenol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

When scaling up the synthesis of this compound, the primary safety concerns are associated with the nitration and chlorination steps. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled. The accumulation of unreacted nitric acid, followed by a sudden reaction, can result in a dangerous exotherm and the release of toxic NOx gases. Chlorination reactions also pose significant hazards, including the potential for gas phase explosions and the formation of unstable, highly reactive chlorinated intermediates. Both reaction types require careful temperature management and monitoring.

Q2: What are the most likely synthetic routes for this compound?

The two most probable synthetic routes for this compound are:

  • Nitration of 6-chloro-2-methylphenol: This involves the direct nitration of the chlorinated phenol precursor. The primary challenge with this route is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the 5-position.

  • Chlorination of 2-methyl-5-nitrophenol: This route starts with the nitrated phenol and introduces the chlorine atom in the final step. Controlling the regioselectivity of the chlorination to the 6-position is the main hurdle in this approach.

Q3: What are the common impurities encountered in the synthesis of this compound?

Common impurities can arise from both starting materials and side reactions during the synthesis. These may include:

  • Positional Isomers: Formation of other chlorinated and nitrated isomers of 2-methylphenol is a significant possibility. For example, during the chlorination of 2-methyl-5-nitrophenol, the formation of 4-chloro-2-methyl-5-nitrophenol is a potential side reaction.

  • Over-chlorinated or Over-nitrated Products: The presence of di- or tri-substituted byproducts can occur if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Residual 2-methyl-5-nitrophenol or 6-chloro-2-methylphenol may remain in the final product if the reaction does not go to completion.

  • Byproducts from Decomposition: At elevated temperatures, decomposition of the starting materials or product can lead to the formation of tars and other degradation products.

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction. A reverse-phase HPLC method can be developed to separate the starting material, product, and any potential impurities. This allows for the determination of reaction completion and the assessment of product purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature while ensuring proper heat dissipation.
Side Reactions: Formation of undesired isomers or over-reacted products.Optimize reaction conditions such as temperature, reaction time, and the ratio of reactants. For chlorination, consider using a milder chlorinating agent or a catalyst to improve selectivity.
Product Decomposition: The reaction temperature may be too high, leading to the degradation of the desired product.Perform the reaction at the lowest effective temperature. Ensure efficient stirring and cooling to prevent localized overheating.
Formation of Multiple Isomers Poor Regioselectivity: The directing effects of the methyl, hydroxyl, and nitro/chloro groups on the aromatic ring can lead to the formation of a mixture of isomers.For chlorination of 2-methyl-5-nitrophenol, the hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director. The methyl group is a weak ortho-, para-director. This can lead to chlorination at the 4- and 6-positions. To favor the 6-position, consider using a bulkier chlorinating agent or a catalyst that can sterically hinder attack at the 4-position. For nitration of 6-chloro-2-methylphenol, the hydroxyl and methyl groups will direct ortho- and para- to themselves. Careful control of nitrating agent concentration and temperature is crucial.
Product is an Oil or has a Low Melting Point Presence of Impurities: The presence of isomeric byproducts or residual starting materials can depress the melting point of the final product.Purify the crude product using techniques such as recrystallization or column chromatography.
Runaway Reaction During Nitration Accumulation of Nitrating Agent: Slow initial reaction rate followed by a sudden, rapid exotherm.Ensure that the reaction has initiated before adding the full equivalent of the nitrating agent. This can be monitored by a slight initial temperature rise. Add the nitrating agent slowly and maintain strict temperature control throughout the addition. Ensure adequate cooling capacity for the scale of the reaction.
Formation of Colored Impurities Oxidation or Decomposition: Side reactions can lead to the formation of colored byproducts.Use purified starting materials and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Lowering the reaction temperature may also help.

Experimental Protocols

Synthesis of 2-Methyl-5-nitrophenol (Precursor)

A common precursor for the synthesis of this compound is 2-methyl-5-nitrophenol. A laboratory-scale synthesis of this precursor from o-toluidine is described in Chinese patent CN105837452A.[1][2]

Materials:

  • o-Toluidine

  • 98% Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Sodium Nitrite

  • Urea

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 400.0 g of 98% concentrated sulfuric acid and cool the flask in an ice bath.

  • Slowly add 88.0 g of o-toluidine dropwise with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 52.0 g of concentrated nitric acid to 96.0 g of concentrated sulfuric acid, keeping the mixture cool.

  • Cool the reaction mixture in the four-necked flask to 0°C.

  • Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C.

  • In a separate large beaker, place 1000 mL of water and cool it in an ice bath.

  • Slowly and carefully pour the reaction mixture into the cold water with vigorous stirring.

  • Allow the mixture to warm to room temperature and then cool to below 30°C before collecting the precipitated solid by filtration.

  • The filter cake is then dissolved in a sulfuric acid solution.

  • A solution of 56.0 g of sodium nitrite in water is slowly added to the sulfuric acid solution of the nitrated product with stirring to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

  • Excess nitrous acid is quenched by the addition of urea.

  • The solution is then heated to 85°C and maintained at this temperature for 2 hours to effect denitrogenation.

  • The mixture is cooled to 35°C, and the precipitated 2-methyl-5-nitrophenol is collected by filtration, washed with water, and dried.

Proposed Protocol for Chlorination of 2-Methyl-5-nitrophenol

Based on general procedures for the chlorination of nitrophenols, the following protocol can be adapted for the synthesis of this compound. Note: This is a proposed protocol and requires optimization and careful safety assessment before implementation.

Materials:

  • 2-Methyl-5-nitrophenol

  • Gaseous Chlorine or Sulfuryl Chloride

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Amine catalyst (e.g., pyridine or a tertiary amine)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser connected to a scrubber (for neutralizing excess chlorine), dissolve 2-methyl-5-nitrophenol in anhydrous dichloromethane.

  • Add a catalytic amount of the amine catalyst (e.g., 0.01-0.05 equivalents).

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly bubble gaseous chlorine through the solution with vigorous stirring, or add sulfuryl chloride dropwise. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the addition of the chlorinating agent and purge the reaction mixture with nitrogen to remove any dissolved chlorine.

  • Wash the organic layer with a dilute solution of sodium bisulfite to quench any remaining chlorine, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Physical and Analytical Data of this compound

PropertyValueReference
Molecular Formula C₇H₆ClNO₃[3][4][5]
Molecular Weight 187.58 g/mol [3][4][5]
CAS Number 39183-20-5[3][4][5]
Appearance Yellow solid[3]
Melting Point 72-74 °C[4]
Purity (by HPLC) ≥ 98%[3][5]

Visualizations

Synthesis Pathway

Synthesis_Pathway o-Toluidine o-Toluidine Nitration Nitration o-Toluidine->Nitration H2SO4, HNO3 Diazotization_Hydrolysis Diazotization_Hydrolysis Nitration->Diazotization_Hydrolysis NaNO2, H2SO4, H2O 2-Methyl-5-nitrophenol 2-Methyl-5-nitrophenol Diazotization_Hydrolysis->2-Methyl-5-nitrophenol Chlorination Chlorination 2-Methyl-5-nitrophenol->Chlorination Cl2 or SO2Cl2 This compound This compound Chlorination->this compound

Caption: Proposed synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Reaction Time/Temperature Check_Completion->Increase_Time_Temp No Check_Isomers Isomers Detected? Check_Completion->Check_Isomers Yes Increase_Time_Temp->Start Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst) Check_Isomers->Optimize_Conditions Yes Check_Decomposition Decomposition Products? Check_Isomers->Check_Decomposition No Optimize_Conditions->Start Lower_Temp Lower Reaction Temperature Check_Decomposition->Lower_Temp Yes Purify Purify Product Check_Decomposition->Purify No Lower_Temp->Start

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical Relationship of Safety Concerns

Safety_Concerns Synthesis This compound Synthesis Nitration Nitration Step - Highly Exothermic - Thermal Runaway Risk - Toxic Gas (NOx) Release Synthesis->Nitration Chlorination Chlorination Step - Gas Phase Explosion Risk - Unstable Intermediates - Corrosive Reagents Synthesis->Chlorination ScaleUp Scale-Up Challenges Nitration->ScaleUp Chlorination->ScaleUp Control Control Measures - Precise Temperature Control - Efficient Heat Removal - Controlled Reagent Addition - Proper Venting & Scrubbing ScaleUp->Control

Caption: Key safety concerns and control measures for scale-up.

References

Technical Support Center: Purification of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for crude 2-Methyl-5-Nitro-6-Chlorophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. The most common impurities include positional isomers (such as 2-Methyl-3-nitrophenol and other chlorinated nitrophenol isomers), dinitrated byproducts, and unreacted starting materials.[1] Oxidation products may also be present, often contributing to a discolored product.[1]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for separating the target compound from its isomers and other impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 72-76°C) indicates high purity.[2][3] Impurities will typically cause a depression and broadening of the melting point range.[1]

Q3: What are the most effective methods for purifying crude this compound?

A3: Recrystallization and column chromatography are the two most common and effective purification methods.[1] Recrystallization is often simpler for larger quantities, while column chromatography provides excellent separation of isomers and other closely related impurities.[1]

Q4: My final product is a brownish or yellowish oil instead of a solid. What should I do?

A4: The presence of impurities can lower the melting point of this compound, causing it to appear as an oil. It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated. First, confirm the identity and purity of your product using an analytical technique like HPLC or NMR. If the desired product is present but impure, further purification by column chromatography or recrystallization is recommended.

Q5: How can I remove colored impurities from my final product?

A5: Colored impurities, which often result from oxidation byproducts, can sometimes be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization. However, use activated charcoal judiciously as it can also adsorb some of the desired product, potentially lowering the yield.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve - The chosen solvent is not suitable. - Insufficient solvent is used.- Test the solubility in a range of solvents (e.g., ethanol, methanol, toluene, or mixtures with water). An ideal solvent dissolves the compound when hot but not when cold. - Gradually add more hot solvent until the compound dissolves.
"Oiling out" instead of crystallizing - The solution is supersaturated. - High impurity level is depressing the melting point. - The boiling point of the solvent is too high.- Add a small amount of additional hot solvent and reheat until the solution is clear. - Allow the solution to cool more slowly. - Seeding with a pure crystal can help induce crystallization.[1]
No crystal formation upon cooling - The solution is too dilute. - The compound is highly soluble in the solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites.[1]
Low recovery of pure product - Too much solvent was used. - The crystals were washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a small amount of cold solvent.
Colored crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.[1]
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots/peaks - The eluent (solvent system) is not optimal. - The column is overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A mixture of hexane and ethyl acetate is a good starting point.[1] - Load the sample onto the column in a narrow band using a minimal amount of solvent.
Compound not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Cracking or channeling of the stationary phase - The column was not packed properly.- Ensure the silica gel is packed uniformly as a slurry without any air bubbles.
Tailing of spots on TLC/peaks in HPLC - The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier like acetic acid to the eluent to reduce strong interactions.[1]

Purification Workflow Diagram

PurificationWorkflow Purification Workflow for this compound crude Crude Product assess_purity Assess Purity (TLC, HPLC, MP) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Major Impurities/ Isomers analyze_purity Analyze Purity (HPLC, NMR, MP) recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity Met fail Purity Not Met analyze_purity->fail Purity Not Met fail->column_chromatography Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Purification Troubleshooting Decision Tree start Crude Product method Choose Purification Method start->method recrys Recrystallization method->recrys Minor Impurities col_chrom Column Chromatography method->col_chrom Major Impurities recrys_issue Recrystallization Issue? recrys->recrys_issue col_chrom_issue Column Issue? col_chrom->col_chrom_issue oiling_out Oiling Out? recrys_issue->oiling_out Yes no_crystals No Crystals? recrys_issue->no_crystals No solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 solution2 Concentrate / Cool Further no_crystals->solution2 poor_sep Poor Separation? col_chrom_issue->poor_sep Yes no_elution No Elution? col_chrom_issue->no_elution No solution3 Optimize Eluent via TLC poor_sep->solution3 solution4 Increase Eluent Polarity no_elution->solution4

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general protocol and the choice of solvent is critical and may require optimization.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, or ethanol-water mixtures) at room and elevated temperatures.

  • An ideal solvent will dissolve the crude product when hot but will have low solubility for the product when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the column chromatography of nitrophenols.

1. Preparation of the Column:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pour the slurry into a glass column and allow it to settle uniformly, ensuring no air bubbles are trapped. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Begin eluting with the solvent system determined from prior TLC analysis.

  • If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

4. Fraction Collection:

  • Collect the eluent in fractions (e.g., in test tubes).

5. Monitoring:

  • Monitor the fractions by TLC to identify which fractions contain the purified product.

6. Concentration:

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

7. Drying:

  • Dry the purified product under vacuum to remove any remaining solvent.

References

Technical Support Center: Preventing Oxidation During Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of nitrophenols, with a specific focus on preventing and troubleshooting unwanted oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark brown, red, or even black during phenol nitration?

A1: The discoloration of your reaction mixture is a common indicator of phenol oxidation.[1] Phenols are highly susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid. This process leads to the formation of highly colored species such as quinones (like p-benzoquinone), phenoquinones, and polymeric tars, which can significantly reduce the yield and complicate the purification of the desired nitrophenol product.[1][2] The presence of nitrous acid (HNO₂), often formed during nitration, can also contribute to these side reactions and tar formation.[3]

Q2: What are the primary strategies to prevent oxidation during nitrophenol synthesis?

A2: The main strategies to minimize the unwanted oxidation of phenols during nitration focus on controlling the reaction conditions and choosing appropriate reagents. Key approaches include:

  • Temperature Control: Maintaining a low reaction temperature is critical. Higher temperatures accelerate the rate of both nitration and undesirable oxidation side reactions.[4]

  • Controlled Reagent Addition: Adding the nitrating agent slowly and in small portions to a well-stirred solution of phenol helps to avoid localized high concentrations and temperature spikes that favor oxidation.[5]

  • Dilution of Nitrating Agent: Using a more dilute solution of nitric acid can help to moderate the reaction's reactivity and reduce the extent of oxidation.[6][7]

  • Use of Milder Nitrating Agents: Alternatives to the traditional nitric acid/sulfuric acid mixture can provide milder conditions. Examples include using metal nitrates like calcium nitrate or copper(II) nitrate in acetic acid, or heterogeneous systems like sodium nitrate with magnesium bisulfate on wet silica.[8][9][10]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, removes atmospheric oxygen, which can contribute to oxidative processes.[1]

Q3: Can protecting the phenol's hydroxyl group prevent oxidation?

A3: Yes, protecting the hydroxyl group is a highly effective strategy.[1] By converting the hydroxyl group into an ester (e.g., an acetate), its susceptibility to oxidation is greatly reduced. The nitration is then performed on the protected phenol (e.g., phenyl acetate). The bulky protecting group can also enhance regioselectivity towards the para-isomer.[11] After nitration, the protecting group is removed via hydrolysis to yield the final nitrophenol product.[11]

Q4: How does the concentration of nitric acid affect byproduct formation?

A4: The concentration of nitric acid is a crucial parameter. While concentrated acid is a powerful nitrating agent, it is also a strong oxidant. Using high concentrations can lead to increased formation of oxidation byproducts and polynitrated compounds like dinitrophenols.[7] Studies have shown that controlling the dilution of nitric acid can lead to significantly higher yields of the desired mononitrophenol products by minimizing these side reactions.[7]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Significant formation of tar-like, insoluble byproducts.

  • Probable Cause: This is a classic sign of uncontrolled oxidation. It is often caused by poor temperature control, allowing the reaction to overheat, or by adding the nitrating agent too quickly. High local concentrations of the nitrating agent can rapidly oxidize the phenol before nitration occurs. The presence of nitrous acid can also promote tar formation.[3]

  • Solutions:

    • Improve Temperature Control: Ensure your reaction vessel is adequately submerged in an ice or ice/salt bath. Monitor the internal temperature of the reaction continuously and maintain it at the recommended level (often below 10-20°C).[2][7]

    • Slow Reagent Addition: Use an addition funnel to add the nitrating agent dropwise to the phenol solution. Ensure the mixture is being stirred vigorously to dissipate heat and prevent localized concentration gradients.[5]

    • Consider an Alternative Procedure: If tarring persists, switch to a milder, two-step nitrosation-oxidation process or use a heterogeneous nitrating system which often involves milder conditions.[3][8]

Issue 2: Low yield of nitrophenol with a complex mixture of products shown on TLC/GC analysis.

  • Probable Cause: A low yield accompanied by multiple spots on a TLC plate (or peaks in a chromatogram) suggests the prevalence of side reactions. Besides oxidation, polynitration (formation of dinitrophenol or trinitrophenol) is a common issue, especially with highly activated phenol substrates.[4][12]

  • Solutions:

    • Strict Stoichiometry: Carefully control the molar ratio of the nitrating agent to the phenol. Use a stoichiometric amount or only a slight excess of the nitrating agent to disfavor polynitration.[4]

    • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Quench the reaction as soon as the phenol is consumed to prevent the desired mononitrated product from undergoing further nitration.[4]

    • Optimize Temperature and Acid Concentration: As shown in the data below, lowering the temperature and adjusting the nitric acid concentration can dramatically improve the yield and selectivity for mononitrophenols.[7]

Data Presentation

Table 1: Effect of Reaction Temperature and Nitric Acid Concentration on Nitrophenol Yield

The following data summarizes the results from experiments on the nitration of phenol, demonstrating how controlling physical parameters can minimize side reactions and improve product yield.[7]

Experiment IDNitric Acid Conc.Temperature (°C)Reaction Time (min)Total o/p-Nitrophenol Yield (%)
165%40 (±2)2033
250%20 (±2)6055
340%20 (±2)6072
432.5%20 (±2)6091

Data adapted from a study on the economical synthesis of nitrophenols.[7] The results clearly indicate that decreasing both the nitric acid concentration and the reaction temperature leads to a substantial increase in the yield of the desired products, implying a reduction in oxidative and other side reactions.

Experimental Protocols

Protocol 1: Controlled Nitration of Phenol with Dilute Nitric Acid

This protocol focuses on careful temperature and concentration control to minimize oxidation.[6][7]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place a 20% solution of nitric acid. Cool the flask in an ice bath to maintain a temperature at or below 20°C.

  • Phenol Solution: In a separate beaker, dissolve the phenol starting material in a minimal amount of water.

  • Reaction: Slowly add the phenol solution dropwise from the dropping funnel into the stirred, cold nitric acid solution. It is crucial to maintain the reaction temperature at or below 20°C throughout the addition to prevent the formation of oxidation and dinitrated byproducts.[6][7]

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for at least one hour to ensure the reaction proceeds to completion.

  • Work-up and Separation: The resulting mixture will contain both o-nitrophenol and p-nitrophenol. The isomers can be separated. O-nitrophenol is volatile in steam and can be removed by steam distillation.[11] The p-nitrophenol can then be recovered from the distillation residue by cooling and filtration.[2]

Protocol 2: Heterogeneous Nitration of Phenol under Mild Conditions

This protocol uses a solid-supported reagent system to avoid strongly acidic and oxidative conditions.[8]

  • Reagent Preparation: In a round-bottom flask, create a suspension of phenol (1 equivalent), sodium nitrate (1 equivalent), magnesium bisulfate (Mg(HSO₄)₂) (1 equivalent), and wet silica (SiO₂) (50% w/w) in dichloromethane (CH₂Cl₂).

  • Reaction: Stir the heterogeneous mixture magnetically at room temperature. The reaction is typically complete within 30 minutes.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the solid reagents. Wash the residue with additional dichloromethane.

  • Isolation: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation under reduced pressure to yield a mixture of 2-nitrophenol and 4-nitrophenol.[8]

Visualizations

G cluster_start cluster_cause cluster_solutions cluster_outcome start Reaction mixture shows significant discoloration (darkening/tarring) cause Is oxidation of phenol or product occurring? start->cause temp Improve Temperature Control (Maintain < 20°C) cause->temp Yes addition Control Reagent Addition (Slow, dropwise with vigorous stirring) cause->addition reagent Modify Reagents (Use dilute HNO₃ or milder nitrating agent) cause->reagent atmosphere Work Under Inert Atmosphere (Nitrogen or Argon) cause->atmosphere outcome Reduced byproduct formation Increased yield and purity temp->outcome addition->outcome reagent->outcome atmosphere->outcome

Caption: Troubleshooting workflow for addressing oxidation in nitrophenol synthesis.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Controlled Reaction cluster_completion Step 3: Completion cluster_workup Step 4: Work-up & Isolation prep_phenol Dissolve Phenol in minimum H₂O reaction Add Phenol solution dropwise to stirred Nitric Acid (Maintain T < 20°C) prep_phenol->reaction prep_acid Cool Dilute HNO₃ (20-30%) in Ice Bath to < 20°C prep_acid->reaction stir Continue stirring in ice bath for 1 hour reaction->stir workup Separate Isomers (e.g., Steam Distillation) stir->workup

Caption: Experimental workflow for controlled nitration to minimize oxidation.

References

Technical Support Center: Optimizing Solvent for Recrystallization of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the recrystallization of chlorinated phenols.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of chlorinated phenols.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool slowly again.[1][2][3]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[1][4]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath.[1]
Low Yield of Recrystallized Product Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product.[1][4]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent. Perform the filtration quickly.[1] Using a slight excess of solvent during dissolution and then evaporating it after filtration can also help.[5]
Incomplete crystallization.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][6]
The crystals were washed with a solvent that was not cold enough.Always wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Compound "Oils Out" Instead of Forming Crystals The boiling point of the solvent is higher than the melting point of the chlorinated phenol.Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[1] Consider selecting a solvent with a lower boiling point.[3]
The concentration of the solute is too high.Add more solvent to the hot solution and then cool it slowly.[5]
The cooling rate is too fast.Allow the solution to cool more slowly. Vigorous stirring as the oil begins to form can sometimes induce crystallization.[3]
Recrystallized Product is Still Impure The cooling process was too rapid, trapping impurities within the crystal lattice.Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly and without disturbance.[1]
Insoluble impurities were not removed.Perform a hot gravity filtration step before allowing the solution to cool.[6]
The chosen solvent did not effectively separate the desired compound from the impurities.The impurities may have similar solubility characteristics. Consider trying a different solvent or a mixed solvent system.
Colored Impurities Remain Colored impurities were not removed.If the desired chlorinated phenol is known to be colorless, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for chlorinated phenols?

An ideal solvent for recrystallizing chlorinated phenols should meet the following criteria:

  • Solubility Profile : The chlorinated phenol should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures.[7][8]

  • Impurity Solubility : Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness : The solvent must not react with the chlorinated phenol.[7][8]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[8]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Q2: How do I select a suitable solvent for my specific chlorinated phenol?

Chlorinated phenols are generally readily soluble in organic solvents.[9] The principle of "like dissolves like" is a good starting point; since phenols are polar, polar solvents are often a good choice.[10] Medium-polarity solvents like ethanol, methanol, and acetone, often in aqueous mixtures, are commonly used for phenols.[11] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q3: When should I use a mixed solvent system (two-solvent recrystallization)?

A two-solvent system is employed when a single solvent that meets all the ideal criteria cannot be found.[6] This method involves dissolving the chlorinated phenol in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is much less soluble, until the solution becomes turbid. The two solvents must be miscible.[1][6]

Q4: My chlorinated phenol has a low melting point. What precautions should I take?

Low-melting-point compounds are prone to "oiling out".[12] To avoid this, you can try using a larger volume of solvent to ensure the solution is not too concentrated, and cool the solution very slowly.[2][5] Selecting a solvent with a lower boiling point is also advisable.[3]

Data Presentation

Table 1: Physical and Chemical Properties of Selected Chlorinated Phenols

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility (ppm at 25°C)Organic Solvent Solubility
2-Chlorophenol128.569.3174.920,000Acetone, alcohol, benzene
4-Chlorophenol128.5643.2–43.722027,000 (at pH 5.1)Alcohol, glycerol, ether, chloroform, benzene
2,4-Dichlorophenol163.00452104,500Alcohol, carbon tetrachloride, ethyl ether, benzene, chloroform
2,4,6-Trichlorophenol197.4569246800Soluble in most organic solvents
Pentachlorophenol266.3419131014Soluble in most organic solvents

Data sourced from publicly available chemical databases.[13]

Experimental Protocols

Single-Solvent Recrystallization
  • Solvent Selection : Based on preliminary tests, choose a solvent in which the chlorinated phenol is soluble when hot and insoluble when cold.

  • Dissolution : Place the crude chlorinated phenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[6][14]

  • Decolorization (if necessary) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration : If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.[6]

  • Crystallization : Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.[6]

  • Cooling : Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1][6]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying : Allow the crystals to dry completely by drawing air through the funnel before removing them.

Two-Solvent Recrystallization
  • Solvent Selection : Choose a pair of miscible solvents. The chlorinated phenol should be soluble in the first solvent (solvent #1) and insoluble in the second (solvent #2).[15]

  • Dissolution : Dissolve the crude chlorinated phenol in a minimum amount of hot solvent #1.[15]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Second Solvent : While the solution is still hot, add solvent #2 dropwise until the solution becomes slightly and persistently cloudy (turbid).[1][15]

  • Clarification : Add a few drops of hot solvent #1 until the solution becomes clear again.[15]

  • Crystallization and Cooling : Allow the solution to cool slowly to room temperature, then place it in an ice bath.[15]

  • Crystal Collection, Washing, and Drying : Follow steps 7-9 of the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.[15]

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection cluster_end End start Crude Chlorinated Phenol dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Chlorinated Phenol dry->end G cluster_causes Potential Causes cluster_solutions Solutions start Crystals Not Forming? cause1 Too Much Solvent? start->cause1 Check Concentration cause2 Supersaturated? start->cause2 Check for Supersaturation cause3 Cooled Too Fast? start->cause3 Review Cooling Rate solution1 Evaporate Excess Solvent cause1->solution1 solution2 Scratch Flask or Add Seed Crystal cause2->solution2 solution3 Allow for Slow Cooling cause3->solution3

References

Validation & Comparative

A Comparative Guide to Forced Degradation Studies of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential forced degradation studies for 2-Methyl-5-Nitro-6-Chlorophenol, a compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific forced degradation data for this compound, this document extrapolates from established methodologies for structurally similar chlorophenols and nitrophenols to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[2][3] These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.[3][4]

Comparative Analysis of Stress Conditions

To assess the stability of this compound, a range of stress conditions should be applied, as recommended by the International Council for Harmonisation (ICH) guidelines.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradants.[4][5]

Stress ConditionProposed Experimental ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursHydrolysis of the nitro group, potential dechlorination.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursFormation of phenoxide ion, potential displacement of the chloro or nitro group.
Oxidative Degradation 3% H2O2 at room temperature for 48 hoursOxidation of the methyl group, hydroxylation of the aromatic ring.
Thermal Degradation Solid-state heating at 105°C for 72 hoursDecomposition, potential polymerization.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 daysPhotodegradation, potential formation of colored impurities.

Analytical Methodologies for Degradation Product Analysis

The choice of analytical methodology is critical for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing phenolic compounds.[6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[6]
Typical Detector Photodiode Array (PDA) or UV-Vis.[7]Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).[6][7]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL.[7]<0.1 µg/mL (ECD/MS).[7]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL.[7]<0.3 µg/mL (ECD/MS).[7]
Precision (%RSD) < 2%.[7]< 5%.[7]
Accuracy (% Recovery) 98 - 102%.[7]95 - 105%.[7]
Sample Derivatization Not typically required.[7]May be required to improve volatility and thermal stability.[7]

Recommendation: For routine analysis and stability testing, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is often preferred due to its high precision, accuracy, and the ability to analyze polar and thermally labile compounds without derivatization.[8] For identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is a powerful tool.[6]

Experimental Protocols

A systematic approach should be taken to develop a robust HPLC method capable of separating the parent compound from its degradation products.[9]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm[10]
Injection Volume 10 µL
  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Samples:

    • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of the respective acid or base. Heat as per the conditions in the table above. Neutralize the solution before injection.

    • Oxidation: To an aliquot of the stock solution, add the oxidizing agent and keep it at the specified temperature.

    • Thermal Degradation: Expose the solid drug substance to the specified temperature. Dissolve the stressed solid in the solvent for analysis.

    • Photolytic Degradation: Expose the solid drug substance to light as specified. Dissolve the stressed solid in the solvent for analysis.

  • Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase before injection into the HPLC system.

Visualizing Workflows and Pathways

The following diagrams illustrate the proposed workflow for the forced degradation study and a potential degradation pathway.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Validated Stability-Indicating Method Data->Method

Caption: Workflow for Forced Degradation Study.

Degradation_Pathway Parent This compound Deg1 Degradation Product 1 (e.g., Hydrolyzed Nitro Group) Parent->Deg1 Acid/Base Hydrolysis Deg2 Degradation Product 2 (e.g., Oxidized Methyl Group) Parent->Deg2 Oxidation Deg3 Degradation Product 3 (e.g., Dechlorinated Product) Parent->Deg3 Photolysis

Caption: Hypothetical Degradation Pathways.

References

A Comparative Guide to Stability-Indicating HPLC Methods for 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-5-Nitro-6-Chlorophenol, a key intermediate in various chemical syntheses. The stability-indicating nature of the method is established through forced degradation studies, which demonstrate its ability to separate the intact drug from its degradation products.

For a comprehensive comparison, this guide also evaluates an alternative analytical technique, Gas Chromatography (GC), providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of a proposed stability-indicating HPLC method and a potential GC method for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.02 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (MS)
Limit of Quantification (LOQ) 0.06 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (MS)
Linearity Range 0.1 - 100 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability
Advantages Direct analysis, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, especially with MS detection.
Disadvantages Lower sensitivity for some compounds compared to GC-MS.Requires volatile and thermally stable analytes; derivatization can add complexity.

Detailed Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodologies for the stability-indicating HPLC method and the comparative GC method.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products generated under stress conditions.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B). A typical gradient might be:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-22 min: 70% to 30% A

    • 22-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound, likely in the range of 254-320 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample containing the analyte in the same solvent to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[1] The goal is to achieve 5-20% degradation of the active ingredient.[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 80°C for 24 hours. Neutralize with 1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and heat at 80°C for 24 hours. Neutralize with 1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution to a light source providing both visible and UV light. A control sample should be protected from light.[2]

Comparative Gas Chromatography (GC) Method

This method provides an alternative approach for the quantification of this compound, particularly if higher sensitivity is required and the analyte is sufficiently volatile and thermally stable.

Chromatographic Conditions:

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C (FID)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent like methylene chloride.

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) may be employed.

  • Prepare calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent and derivatize if required.

Methodology and Workflow Visualization

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the stability-indicating HPLC method development and the general principle of a stability-indicating assay.

Stability_Indicating_HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Method MD1 Initial Method Scouting MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 FD2 Base Hydrolysis MD3->FD2 FD3 Oxidation MD3->FD3 FD4 Thermal Stress MD3->FD4 FD5 Photolytic Stress MD3->FD5 MV1 Specificity FD1->MV1 FD2->MV1 FD3->MV1 FD4->MV1 FD5->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV1->MV3 MV4 LOD & LOQ MV1->MV4 MV5 Robustness MV1->MV5 FM Validated Stability-Indicating HPLC Method MV2->FM MV3->FM MV4->FM MV5->FM

Caption: Workflow for the development of a stability-indicating HPLC method.

Stability_Indicating_Principle cluster_0 Sample Under Stress cluster_1 Analytical Separation cluster_2 Chromatographic Output Sample Drug Substance + Stress Conditions HPLC HPLC System Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Peak1 Intact Drug Peak2 Degradant 1 Peak3 Degradant 2

Caption: Principle of a stability-indicating analytical method.

References

Interpreting the Mass Spectrum of 2-Methyl-5-Nitro-6-Chlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted mass spectrum of 2-Methyl-5-Nitro-6-Chlorophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research fields. Through a detailed interpretation of its fragmentation pattern, supported by comparative data from structurally similar molecules, this document aims to facilitate the identification and characterization of this and related compounds.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is expected to be observed, with its isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak). The primary fragmentation pathways are predicted to involve the loss of functional groups, leading to the formation of several key fragment ions.

The molecular weight of this compound is 187.58 g/mol . The mass spectrum is expected to show a molecular ion peak at an m/z of 187 and an M+2 peak at m/z 189. Subsequent fragmentation is likely to proceed through the loss of a nitro group (-NO₂), a methyl radical (-CH₃), a chlorine atom (-Cl), and combinations of these losses.

Comparison with Structurally Similar Compounds

To substantiate the predicted fragmentation, the mass spectral data of three structurally related compounds are presented below. These compounds share key functional groups with this compound, providing a basis for comparative analysis.

Compound Molecular Weight ( g/mol ) Molecular Ion (m/z) Key Fragment Ions (m/z) and Postulated Neutral Losses
2-Methyl-5-nitrophenol 153.14153[1][2][3]136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[1][2]
4-Chloro-3-nitrotoluene 171.58171[4][5]154 ([M-OH]⁺, rearrangement), 141 ([M-NO]⁺), 125 ([M-NO₂]⁺), 90 ([M-Cl-NO]⁺)[4]
2-Chloro-5-nitrophenol 173.55173[6][7]156 ([M-OH]⁺), 143 ([M-NO]⁺), 127 ([M-NO₂]⁺), 92 ([M-Cl-NO]⁺)[8]

This comparative data highlights common fragmentation behaviors, such as the loss of the nitro group, which is a characteristic feature of nitroaromatic compounds.[9] The presence of a chlorine atom is confirmed by the isotopic peak at M+2.

Experimental Protocol for Mass Spectrometry Analysis

The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.[10]

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its analysis.

Fragmentation_Pathway M [M]⁺ m/z = 187/189 F1 [M-NO₂]⁺ m/z = 141/143 M->F1 -NO₂ F2 [M-CH₃]⁺ m/z = 172/174 M->F2 -CH₃ F3 [M-Cl]⁺ m/z = 152 M->F3 -Cl F4 [M-NO₂-CO]⁺ m/z = 113/115 F1->F4 -CO F5 [M-CH₃-NO₂]⁺ m/z = 126 F2->F5 -NO₂

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent filter Filter Solution dissolve->filter injection Inject into GC filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection tic Generate Total Ion Chromatogram detection->tic spectrum Extract Mass Spectrum tic->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Experimental workflow for GC-MS analysis.

References

Validating the Structure of 2-Methyl-5-Nitro-6-Chlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the pipeline. This guide provides a comparative framework for validating the structure of 2-Methyl-5-Nitro-6-Chlorophenol, a compound with noted antibacterial and antifungal properties, positioning it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Due to the limited availability of public experimental spectroscopic data for this compound, this guide presents a comparison with two structurally related isomers: 4-Methyl-3-nitrophenol and 2-Chloro-5-nitrophenol. The provided experimental protocols serve as a standard methodology for obtaining the necessary data for this compound, enabling a direct and conclusive comparison.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of this compound and its structural isomers is presented below. This data is essential for initial characterization and for planning subsequent analytical experiments.

PropertyThis compound4-Methyl-3-nitrophenol2-Chloro-5-nitrophenol
CAS Number 39183-20-5[2]2042-14-0619-10-3[3]
Molecular Formula C₇H₆ClNO₃[2]C₇H₇NO₃C₆H₄ClNO₃[3]
Molecular Weight 187.58 g/mol [2]153.14 g/mol 173.55 g/mol [3]
Melting Point 70-76 °C[1]34-37 °C118-121 °C
Appearance Yellow solid[1]Light yellow to yellow crystalline solidYellow to brown crystalline powder
Purity ≥ 98% (HPLC)[1]≥ 98%≥ 95%[3]

Spectroscopic Data Comparison for Structural Elucidation

The following table summarizes the available spectroscopic data for the two comparative compounds. The acquisition of corresponding data for this compound is crucial for its definitive structural validation.

Spectroscopic Data4-Methyl-3-nitrophenol2-Chloro-5-nitrophenol
¹H NMR --INVALID-LINK----INVALID-LINK--
¹³C NMR --INVALID-LINK----INVALID-LINK--
FT-IR --INVALID-LINK----INVALID-LINK--
Mass Spectrometry --INVALID-LINK----INVALID-LINK--

Note: Direct links to publicly available spectra are provided where possible. For this compound, these sections would be populated upon experimental data acquisition.

Experimental Protocols for Structural Validation

Detailed methodologies for the key spectroscopic techniques required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the appropriate spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to deduce the proton environments and connectivity.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Follow the same initial setup steps as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic and methyl), N=O (nitro), and C-Cl (chloro).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow for Structural Validation

The logical flow for validating the structure of a novel compound like this compound is depicted in the following diagram.

Structural_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (High Resolution) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

References

Comparative Antimicrobial Activity of Halogenated Nitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of halogenated nitrophenols and related compounds, supported by experimental data. The introduction of halogen atoms and nitro groups to a phenolic backbone can significantly modulate its antimicrobial potency.

The antimicrobial landscape is in constant need of novel compounds to combat the rise of resistant pathogens. Halogenated nitrophenols represent a class of molecules with potential antimicrobial applications. The electronegativity and size of the halogen substituent, combined with the electron-withdrawing nature of the nitro group, can influence the compound's ability to interfere with microbial growth and survival. This guide summarizes key findings on their comparative antimicrobial activity.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of halogenated and nitrated phenolic compounds has been evaluated against various pathogenic bacteria and yeasts. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for this evaluation.

A study on halogenated and nitrated flavonoid derivatives demonstrated that the presence and nature of these substituents significantly impact their antimicrobial properties. Flavones, a class of flavonoids, generally exhibit superior inhibitory effects compared to related compounds like chalcones and flavanones.[1] For instance, 6-chloro-8-nitroflavone has been shown to possess potent inhibitory activity against pathogenic bacteria.[1]

Below is a summary of the antimicrobial activity of selected halogenated and nitrated flavonoids against various microorganisms.

CompoundMicroorganismConcentrationObserved Effect
6-chloro-8-nitroflavone Enterococcus faecalis ATCC 194330.05% and 0.1%Strong inhibition of bacterial growth
Staphylococcus aureus ATCC 292130.05% and 0.1%Strong inhibition of bacterial growth
6-bromo-8-nitroflavone Staphylococcus aureus ATCC 292130.1%Strong inhibition of bacterial growth
4'-chloro-3'-nitrochalcone Staphylococcus aureus ATCC 292130.05% and 0.1%Initial growth followed by cell autolysis

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following is a generalized broth microdilution protocol, a common method for determining MIC values.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution : A stock solution of the test compound (e.g., a halogenated nitrophenol) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates : Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation : Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Controls : Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation : The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results : The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mechanism of Action and Experimental Workflow

The antimicrobial action of phenolic compounds, including halogenated nitrophenols, often involves multiple mechanisms. A primary mode of action is the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and dissipation of the proton motive force. This ultimately results in the leakage of cellular contents and cell death. The nitro group can also be enzymatically reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives, which can cause DNA damage.

Below are diagrams illustrating the general mechanism of antimicrobial action for phenolic compounds and a typical experimental workflow for determining MIC.

Antimicrobial_Mechanism cluster_compound Halogenated Nitrophenol cluster_bacterium Bacterial Cell Compound Phenolic Compound Membrane Cell Membrane Compound->Membrane Partitioning into Lipid Bilayer Cytoplasm Cytoplasm (DNA, Proteins, ATP) Membrane->Cytoplasm Membrane Disruption & Increased Permeability Effect Bacterial Cell Death Cytoplasm->Effect Leakage of Cellular Contents Inhibition of Essential Processes

Caption: General mechanism of antimicrobial action of phenolic compounds.

MIC_Workflow A Prepare serial dilutions of halogenated nitrophenol in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 24h) C->D E Observe for visible growth in wells D->E F Determine MIC: Lowest concentration with no visible growth E->F Analysis

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Comparative Cytotoxicity Analysis of 2-Methyl-5-Nitro-6-Chlorophenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 2-Methyl-5-Nitro-6-Chlorophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a baseline for its potential cytotoxic effects by comparing it with structurally related and well-studied nitrophenols and chlorophenols. The provided experimental data for these analogous compounds serves as a crucial reference for researchers designing studies on this compound.

Comparative Cytotoxicity Data

The cytotoxic effects of various nitrophenols and chlorophenols have been evaluated on several cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from these studies are summarized below. These values provide a quantitative measure of a compound's potency in inhibiting cell growth and viability.

Table 1: Cytotoxicity of Nitrophenol Analogs on Human Lung Cell Lines

CompoundCell LineExposure TimeIC50 (µg/mL)
2-NitrophenolBEAS-2B24h255
3-NitrophenolBEAS-2B24h118
4-NitrophenolBEAS-2B24h89
Nitrophenol MixBEAS-2B24h107
3-NitrophenolBEAS-2B48h39
4-NitrophenolBEAS-2B48h40
Nitrophenol MixBEAS-2B48h77
3-NitrophenolA54924h2503
4-NitrophenolA54924h223
3-NitrophenolA54948h552
4-NitrophenolA54948h122

Data sourced from a study on the cytotoxicity of atmospheric mono-nitrophenols on human lung cells.[1]

Table 2: Cytotoxicity of Chlorophenol Analogs on Murine Fibroblast L929 Cells

CompoundExposure TimeEC50 (mmol/L)
4-Chlorophenol (CP)24h2.18
2,4-Dichlorophenol (DCP)24h0.83
2,3,4-Trichlorophenol (TCP)24h0.46
Pentachlorophenol (PCP)24h0.11
4-Chlorophenol (CP)48h1.18
2,4-Dichlorophenol (DCP)48h0.13
2,3,4-Trichlorophenol (TCP)48h0.08
Pentachlorophenol (PCP)48h0.06

Data sourced from a study on the cytotoxic effects of environmentally relevant chlorophenols on L929 cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are standard protocols for two commonly used cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then incubated with shaking for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a specific duration.

  • Controls: The assay includes several controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: A stop solution is added to each well.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated using the absorbance values from the experimental and control wells.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical cytotoxicity experimental workflow and a potential signaling pathway involved in phenol-induced cytotoxicity.

Cytotoxicity_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound (and Analogs) Stock Solutions treatment Treat Cells with Compound (Varying Concentrations & Times) compound_prep->treatment cell_seeding->treatment incubation Incubate for 24h, 48h, etc. treatment->incubation mtt_assay MTT Assay: Add MTT, Solubilize Formazan incubation->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubation->ldh_assay absorbance Measure Absorbance (Spectrophotometer) mtt_assay->absorbance ldh_assay->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc cytotoxicity_calc Calculate % Cytotoxicity absorbance->cytotoxicity_calc ic50 Determine IC50 Values viability_calc->ic50 cytotoxicity_calc->ic50

Caption: Workflow for assessing the cytotoxicity of phenolic compounds.

Phenol_Cytotoxicity_Pathway cluster_cellular_stress Cellular Stress Induction cluster_response Cellular Response cluster_apoptosis Apoptosis Cascade compound Chlorophenols / Nitrophenols (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) compound->ros Induces er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress Induces nrf2 Activation of Nrf2 Antioxidant Pathway ros->nrf2 Activates mito_damage Mitochondrial Damage ros->mito_damage Causes er_stress->mito_damage Contributes to caspase Caspase Activation mito_damage->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Executes

Caption: A plausible signaling pathway for phenol-induced cytotoxicity.

Potential Mechanism of Action

Based on studies of related compounds, the cytotoxicity of this compound is likely mediated through the induction of oxidative stress.[3] Phenolic compounds, particularly those with nitro and chloro substituents, can interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS).[1] This oxidative stress can, in turn, trigger downstream events such as damage to mitochondria and the endoplasmic reticulum.[3]

The cellular response to this stress may involve the activation of protective mechanisms like the Nrf2 antioxidant pathway.[4] However, if the damage is too severe, it can lead to the activation of apoptotic pathways, characterized by the activation of caspases, ultimately resulting in programmed cell death.[2] The degree of chlorination and the position of the nitro group on the phenol ring are expected to significantly influence the cytotoxic potency of the compound.[2]

References

A Comparative Guide to the Synthesis Efficiency of 2-Methyl-5-Nitro-6-Chlorophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis efficiency of 2-Methyl-5-Nitro-6-Chlorophenol and its structural analogs. The information compiled herein is intended to assist researchers in selecting optimal synthetic routes based on yield, reaction conditions, and starting material accessibility. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key syntheses are provided.

Comparison of Synthesis Efficiency

The synthesis of substituted nitrophenols is a critical process in the development of various pharmaceuticals and agrochemicals. The efficiency of these syntheses can vary significantly depending on the starting materials, reaction conditions, and the nature and position of substituents on the phenolic ring. This section provides a comparative summary of reported synthesis methods for this compound and its analogs.

Target Compound Starting Material(s) Key Reagents & Conditions Reported Yield Reference
2-Methyl-5-nitrophenolo-Toluidine1. 98% H₂SO₄, concentrated HNO₃, 0-5°C; 2. NaNO₂, H₂SO₄; 3. Heat to 85°CUp to ~74%[1]
2-Methyl-5-nitrophenol2-Methyl-5-nitroaniline1. 10% H₂SO₄ (reflux); 2. NaNO₂ (solid), 0°C; 3. H₂O, concentrated H₂SO₄ (reflux)~75-85% (from 2-methyl-5-nitroaniline)
4-Chloro-2-methyl-5-nitrophenol4-Chloro-2-methylphenol1. Benzenesulfonyl chloride, NaOH, 60-70°C; 2. Concentrated H₂SO₄, concentrated HNO₃, 15-17°C; 3. Aqueous NaOH (reflux)Very good yield
2,4-Dichloro-3-methyl-6-nitrophenolp-Nitrotoluene1. Chlorination (phase transfer catalyst); 2. KOH/H₂O hydrolysis95–99%[2]

Experimental Protocols

Detailed methodologies for the synthesis of key compounds are provided below. These protocols are adapted from established literature and patents.

Protocol 1: Synthesis of 2-Methyl-5-nitrophenol from o-Toluidine

This one-pot synthesis method offers a streamlined approach, avoiding the isolation of the intermediate 2-methyl-5-nitroaniline.[1]

Materials:

  • o-Toluidine

  • 98% Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium nitrite

  • Urea

Procedure:

  • Salification: In a four-neck flask equipped with a stirrer and thermometer, add 400.0 g of 98% concentrated sulfuric acid and cool. While stirring, slowly add 85.0 g of o-toluidine.

  • Nitration: After the initial reaction, cool the mixture to 0°C. Prepare a nitrating mixture of 56.0 g of concentrated nitric acid and 42.0 g of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.

  • Diazotization: Slowly add the nitration mixture to a separate flask containing a sulfuric acid solution. While stirring, add a prepared solution of 54.0 g of sodium nitrite to form the diazonium salt. Monitor the completion of the reaction using starch-iodide paper. Add urea to quench any excess sodium nitrite.

  • Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.

  • Isolation: Cool the mixture to 35°C. The precipitated product, 2-methyl-5-nitrophenol, is collected by centrifugation.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitrophenol from 4-Chloro-2-methylphenol

This multi-step synthesis involves the protection of the hydroxyl group as a sulfonate ester to direct the nitration to the desired position.

Materials:

  • 4-Chloro-2-methylphenol

  • Benzenesulfonyl chloride

  • Sodium hydroxide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Sulfonate Ester Formation: A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride is heated to 60-70°C. A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes. The mixture is stirred at 60°C for 2 hours, then cooled. The precipitate is filtered to yield the benzenesulfonate ester.

  • Nitration: 113 g (0.4 mol) of the sulfonic acid ester is added to 450 ml of concentrated sulfuric acid at room temperature with vigorous stirring. The mixture is cooled to 15-17°C, and 41 g (0.42 mol) of concentrated nitric acid is added dropwise over 3 hours. After stirring for 2 hours at 15°C, the mixture is poured onto ice. The precipitated crystals are filtered, washed with water, and dried.

  • Hydrolysis: The benzenesulfonyl group is removed by refluxing with an aqueous sodium hydroxide solution to yield the final product, 4-chloro-2-methyl-5-nitrophenol.

Visualizing Synthesis and Action

To aid in the conceptualization of the synthesis process and the potential application of these compounds, the following diagrams are provided.

G cluster_workflow High-Throughput Synthesis Workflow reagent_prep Reagent Preparation (Stock Solutions) plate_mapping Reaction Plate Mapping (Design of Experiments) reagent_prep->plate_mapping Input automated_dispensing Automated Liquid Handling (Reagent Dispensing) plate_mapping->automated_dispensing Protocol reaction_incubation Reaction Incubation (Controlled Temperature/Time) automated_dispensing->reaction_incubation Initiation high_throughput_analysis High-Throughput Analysis (LC-MS/GC-MS) reaction_incubation->high_throughput_analysis Sampling data_processing Data Processing & Analysis high_throughput_analysis->data_processing Raw Data

Caption: A generalized workflow for high-throughput synthesis and screening of phenol analogs.

G cluster_cell Bacterial Cell membrane Cell Membrane disruption Membrane Disruption (Increased Permeability) membrane->disruption cytoplasm Cytoplasm proteins Essential Proteins dna DNA inhibition Enzyme Inhibition dna_damage DNA Interaction nitrophenol Nitrophenol Analog nitrophenol->membrane Interacts with nitrophenol->cytoplasm nitrophenol->proteins Inhibits nitrophenol->dna Interacts with cell_death Cell Death disruption->cell_death inhibition->cell_death dna_damage->cell_death

Caption: Proposed mechanism of antimicrobial action for nitrophenol analogs against bacteria.

References

Predicting the Toxicity of Nitrophenol Derivatives: A Comparative Guide to QSAR Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing environmental presence and industrial application of nitrophenol derivatives necessitate robust and efficient methods for assessing their potential toxicity. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful in silico tool to predict the toxic effects of these compounds, reducing the reliance on extensive and costly animal testing.[1][2] This guide provides an objective comparison of various QSAR models for predicting the toxicity of nitrophenol derivatives, supported by experimental data and detailed methodologies.

Unraveling Toxicity: A Look at Different QSAR Models

A variety of QSAR models have been developed to predict the toxicity of nitrophenol and other nitroaromatic compounds. These models leverage different algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. The performance of these models is commonly evaluated using statistical metrics such as the coefficient of determination (R²), which indicates the goodness-of-fit, the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability, and the root mean square error (RMSE), which measures the prediction error.[3][4]

Below is a comparative summary of the performance of several QSAR models from various studies. It is important to note that direct comparisons can be nuanced due to differences in the datasets, toxicity endpoints, and validation methods used in each study.

QSAR Model TypeOrganism/EndpointKey DescriptorsR² (Training)Q² (Cross-validation)R² (Test Set)Reference
Multiple Linear Regression (MLR)Chlorella vulgarisConstitutional, topological, connectivity, ETA indices---Tugcu et al. (as cited in[1])
Simple Representation of Molecular Structure (SiRMS)Rat (LD₅₀)1D and 2D descriptors0.96 - 0.980.84 - 0.930.89 - 0.92Kuz'min et al. (as cited in[1][5][6])
Monte Carlo Optimization-basedRat (LD₅₀)Substructural fragments0.7190.6950.739Mondal et al. (as cited in[1][7][8])
Ensemble Model (SVR-MLR)Rat (LD₅₀)4885 molecular descriptors (initial set)0.880.95 (validation set)0.92Daghighi et al., 2022[5][9]
Partial Least Squares (PLS)Tetrahymena pyriformis (IGC₅₀)2D descriptors--0.64Unspecified study in[10]
k-Nearest Neighbour (kNN)Mutagenicity (Mutagen/Non-mutagen)S1K, nArNO2ACC: 81.6%--Papa et al. (as cited in[6])
Classification and Regression Tree (CART)Mutagenicity (Mutagen/Non-mutagen)S1K, nArNO2ACC: 77.5%--Papa et al. (as cited in[6])

Note: "-" indicates that the specific data point was not provided in the referenced literature. ACC refers to Accuracy.

The Blueprint for Prediction: Experimental Protocols in QSAR Modeling

The development and validation of a robust QSAR model follow a systematic workflow, guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure the model's reliability for regulatory purposes.[1][2][11][12]

A Generalized QSAR Modeling Workflow

The following diagram illustrates the typical steps involved in a QSAR modeling study for toxicity prediction.

QSAR_Workflow cluster_data Data Curation cluster_model_dev Model Development cluster_validation Model Validation cluster_application Model Application DataCollection Data Collection (Toxicity Data & Chemical Structures) DataCuration Data Curation (Cleaning & Standardization) DataCollection->DataCuration DescriptorCalc Molecular Descriptor Calculation DataCuration->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelBuilding Model Building (e.g., MLR, SVR, ANN) DataSplit->ModelBuilding InternalValidation Internal Validation (Cross-Validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation ApplicabilityDomain Applicability Domain Definition ExternalValidation->ApplicabilityDomain ToxicityPrediction Toxicity Prediction of New Chemicals ApplicabilityDomain->ToxicityPrediction

A generalized workflow for QSAR modeling.
Key Methodological Steps:

  • Data Collection and Curation: This initial and critical phase involves gathering high-quality biological activity data (e.g., LD₅₀, IC₅₀) and the corresponding chemical structures for a set of nitrophenol derivatives. Data is then curated to remove inconsistencies and standardize formats.

  • Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including topological, geometrical, electronic, and physicochemical properties.

  • Data Splitting: The curated dataset is divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate the model's predictive performance on new, unseen data.

  • Model Building: A statistical method or machine learning algorithm is employed to establish a relationship between the calculated descriptors (independent variables) and the toxicity endpoint (dependent variable) using the training set.

  • Model Validation: The developed model undergoes rigorous validation to assess its robustness and predictive power.

    • Internal Validation: Techniques like cross-validation are applied to the training set to evaluate the model's stability and internal consistency.

    • External Validation: The model's ability to predict the toxicity of the independent test set is evaluated.

  • Applicability Domain Definition: The applicability domain of the model is defined to specify the chemical space for which the model can make reliable predictions.

  • Mechanistic Interpretation: Where possible, the descriptors included in the model are interpreted to provide insights into the underlying mechanisms of toxicity.

The "How" of Harm: Signaling Pathways in Nitrophenol Toxicity

Understanding the mechanisms by which nitrophenols exert their toxic effects is crucial for developing predictive and mechanistically interpretable QSAR models. One of the primary mechanisms of nitrophenol toxicity is the uncoupling of oxidative phosphorylation.[13] Additionally, exposure to nitrophenols can lead to oxidative stress and subsequent cellular damage.[14][15]

The following diagram illustrates a simplified signaling pathway for nitrophenol-induced toxicity.

Toxicity_Pathway cluster_mito Mitochondrial Dysfunction cluster_stress Oxidative Stress cluster_response Cellular Response & Outcome Nitrophenol Nitrophenol Exposure OxPhos Uncoupling of Oxidative Phosphorylation Nitrophenol->OxPhos ROS Increased Reactive Oxygen Species (ROS) Nitrophenol->ROS ATP_Depletion ATP Depletion OxPhos->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->Apoptosis CellCycle Cell Cycle Arrest OxidativeDamage->CellCycle Toxicity Hepatotoxicity, Reproductive Toxicity, etc. Apoptosis->Toxicity CellCycle->Toxicity

Simplified pathway of nitrophenol toxicity.

References

A Comparative Guide to Impurity Profiling of 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-Methyl-5-Nitro-6-Chlorophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding and controlling the impurity profile of this compound is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines potential impurities, compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification, and provides detailed experimental protocols.

Introduction to this compound and its Potential Impurities

This compound is typically synthesized in a multi-step process. A plausible synthetic route starts with the nitration of o-cresol (2-methylphenol) to form 2-methyl-nitrophenol isomers, followed by the separation of the desired 2-methyl-5-nitrophenol intermediate. The final step involves the chlorination of this intermediate to yield the target molecule.

Based on this synthetic pathway, several process-related impurities can be anticipated. These include unreacted starting materials, intermediates, isomers formed during nitration and chlorination, and other by-products.

Potential Impurities in this compound:

  • Starting Materials:

    • o-Cresol (2-methylphenol)

  • Intermediates:

    • 2-Methyl-5-nitrophenol

  • Positional Isomers (from nitration):

    • 2-Methyl-3-nitrophenol

    • 2-Methyl-4-nitrophenol

    • 2-Methyl-6-nitrophenol

  • Over-chlorinated Impurities:

    • Dichloro-2-methyl-5-nitrophenol isomers

  • Other Related Impurities:

    • Isomers of the final product (e.g., 4-Chloro-2-methyl-5-nitrophenol)

The presence and concentration of these impurities can vary depending on the specific manufacturing process and purification steps employed.

Comparison of Analytical Techniques for Impurity Profiling

The two primary analytical techniques for the separation and quantification of impurities in this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of impurity analysis.

Data Presentation: Illustrative Impurity Profiles

Due to the proprietary nature of manufacturing processes, publicly available comparative data on the impurity profiles of this compound is limited. The following tables present an illustrative comparison of hypothetical "Standard Grade" and "High-Purity Grade" products, based on typical performance of the analytical methods described.

Table 1: Illustrative Impurity Profile by HPLC-UV

ImpurityRetention Time (min)Standard Grade (% Area)High-Purity Grade (% Area)
2-Methyl-3-nitrophenol8.50.08< 0.01
2-Methyl-4-nitrophenol9.20.150.02
2-Methyl-6-nitrophenol10.10.05< 0.01
2-Methyl-5-nitrophenol11.50.250.05
This compound 14.2 99.2 > 99.9
4-Chloro-2-methyl-5-nitrophenol15.80.120.01
Dichloro-2-methyl-5-nitrophenol18.30.10< 0.01

Table 2: Illustrative Impurity Profile by GC-MS

ImpurityRetention Time (min)Standard Grade (ng/µL)High-Purity Grade (ng/µL)
o-Cresol5.45< 1
2-Methyl-3-nitrophenol12.18< 1
2-Methyl-4-nitrophenol12.8152
2-Methyl-6-nitrophenol13.55< 1
2-Methyl-5-nitrophenol14.9255
This compound 17.2 9920 > 9990
4-Chloro-2-methyl-5-nitrophenol18.1121

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate impurity analysis. Below are representative experimental protocols for HPLC-UV and GC-MS methods suitable for the impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution.

    • Further dilute the stock solution as needed for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for the identification and quantification of volatile and semi-volatile impurities, including starting materials and some isomeric by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Mandatory Visualization

Synthesis_and_Impurity_Pathway o_cresol o-Cresol (Starting Material) nitration Nitration o_cresol->nitration isomers Nitrophenol Isomers (2-Methyl-3-nitrophenol, 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol) nitration->isomers Side Reactions intermediate 2-Methyl-5-nitrophenol (Intermediate) nitration->intermediate chlorination Chlorination intermediate->chlorination product This compound (Final Product) chlorination->product chlor_isomers Chlorinated Isomers (4-Chloro-2-methyl-5-nitrophenol) chlorination->chlor_isomers Side Reactions over_chlor Over-chlorinated Impurities chlorination->over_chlor Side Reactions

Caption: Synthesis pathway and potential impurity formation.

analytical_workflow sample This compound Sample prep Sample Preparation (Dissolution, Dilution, Filtration) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms hplc_data Chromatographic Data (Peak Area, Retention Time) hplc->hplc_data gcms_data Mass Spectral Data (Fragmentation Pattern, Retention Time) gcms->gcms_data quant Quantification of Impurities hplc_data->quant gcms_data->quant report Impurity Profile Report quant->report

Caption: General experimental workflow for impurity profiling.

method_comparison title Comparison of Analytical Techniques hplc HPLC-UV hplc_adv Advantages: - Suitable for non-volatile and thermally labile compounds - Robust and routine analysis - No derivatization required hplc->hplc_adv hplc_disadv Disadvantages: - Lower resolution than capillary GC - Limited structural information from UV detector hplc->hplc_disadv gcms GC-MS gcms_adv Advantages: - High separation efficiency - Provides structural information (mass spectra) - High sensitivity for volatile impurities gcms->gcms_adv gcms_disadv Disadvantages: - Not suitable for thermally labile compounds - Derivatization may be required for some impurities gcms->gcms_disadv

Caption: Comparison of HPLC-UV and GC-MS for impurity profiling.

Navigating Specificity: A Comparative Guide to 2-Methyl-5-Nitro-6-Chlorophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical compound is paramount for accurate and reliable experimental results. This guide provides a comparative framework for evaluating the biological activity and potential for cross-reactivity of 2-Methyl-5-Nitro-6-Chlorophenol, a versatile compound with applications in antimicrobial and other biological assays.

This compound, also known by its synonym 2-Chloro-6-methyl-3-nitrophenol, is a substituted phenolic compound recognized for its potent antibacterial and antifungal properties.[1] Its utility extends to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a selective agent in various biological assays. While its efficacy as an antimicrobial agent is noted, a thorough understanding of its specificity and potential for off-target effects is crucial for its application in research and development.

This guide presents a template for comparing the performance of this compound with other structurally related phenolic compounds. Due to a lack of publicly available direct comparative data for this specific compound, the following tables and protocols are provided as a framework for conducting such a comparative analysis.

Performance Comparison: Antimicrobial Activity

The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of this compound and other phenolic compounds against common microbial strains. Note: These values are for illustrative purposes and should be determined experimentally.

CompoundChemical StructureMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
This compound C₇H₆ClNO₃[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
2,4-DichlorophenolC₆H₄Cl₂O[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
4-NitrophenolC₆H₅NO₃[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
PhenolC₆H₆O[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
TriclosanC₁₂H₇Cl₃O₂[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

To generate the comparative data suggested above, the following detailed experimental protocols can be employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound and its alternatives against various microorganisms.

Materials:

  • This compound and selected alternative compounds

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Stock Solutions: Dissolve this compound and alternative compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Dilute the cultures in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, including a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cross-Reactivity in a Competitive ELISA (Hypothetical)

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the cross-reactivity of this compound with an antibody raised against a structurally similar target molecule (e.g., another nitrophenol).

Materials:

  • Antibody specific to a related nitrophenol compound

  • Microtiter plates coated with a conjugate of the target nitrophenol and a carrier protein (e.g., BSA)

  • This compound and other potential cross-reactants

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Competitors: Prepare serial dilutions of this compound and other phenolic compounds in an appropriate buffer.

  • Competitive Binding:

    • Add a fixed concentration of the primary antibody and varying concentrations of the competitor (this compound or alternatives) to the wells of the coated microtiter plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the formula: (IC50 of target compound / IC50 of test compound) x 100%.

Visualizing Experimental Workflows and Pathways

To further aid in the conceptualization of these comparative studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by phenolic compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plates prep_compounds->serial_dilution prep_cultures Prepare Microbial Cultures inoculation Inoculate Plates with Microbial Suspension prep_cultures->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC Values read_results->determine_mic compare_data Compare Performance of Compounds determine_mic->compare_data

Caption: Workflow for Determining Minimum Inhibitory Concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect compound Phenolic Compound (e.g., this compound) membrane Bacterial Cell Membrane compound->membrane Intercalation/Disruption enzyme Essential Enzymes compound->enzyme Inhibition dna DNA compound->dna Interaction protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition damage DNA Damage dna->damage synthesis_inhibition Inhibition of Protein Synthesis protein_synthesis->synthesis_inhibition cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death damage->cell_death synthesis_inhibition->cell_death

Caption: Hypothetical Signaling Pathway of Phenolic Compound Antimicrobial Activity.

By following these protocols and utilizing this comparative framework, researchers can systematically evaluate the cross-reactivity and specificity of this compound in their specific biological assays, ensuring the generation of robust and reliable data.

References

"in vitro efficacy of 2-Methyl-5-Nitro-6-Chlorophenol versus other antimicrobials"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro efficacy of antimicrobial compounds, with a focus on phenolic derivatives. While specific experimental data on the in vitro efficacy of 2-Methyl-5-Nitro-6-Chlorophenol is not available in the current scientific literature, this document outlines the standard methodologies and data presentation formats used to assess and compare antimicrobial potency. The information presented herein is intended to serve as a practical guide for researchers interested in conducting their own comparative studies.

Data Presentation: A Framework for Comparison

To objectively compare the in vitro efficacy of a novel compound like this compound against other antimicrobials, quantitative data from standardized assays should be summarized in a clear and structured format. The following tables illustrate how such data is typically presented.

Table 1: Hypothetical In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Antimicrobial AgentStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
This compound Data not availableData not availableData not availableData not available
Phenol1000250050001250
Ciprofloxacin0.50.0150.5Not applicable
Amphotericin BNot applicableNot applicableNot applicable0.25

Table 2: Hypothetical In Vitro Bactericidal/Fungicidal Activity (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC in µg/mL)

Antimicrobial AgentStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
This compound Data not availableData not availableData not availableData not available
Phenol>2000>5000>5000>2500
Ciprofloxacin10.031Not applicable
Amphotericin BNot applicableNot applicableNot applicable0.5

Experimental Protocols

The determination of in vitro antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing for determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard). This standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Reading the MIC: After incubation, the plate is visually inspected or read using a microplate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[1][3]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be determined to assess whether the compound is microbicidal (kills the microorganism) or microbistatic (inhibits its growth).

  • Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.

  • Determining the MBC/MFC: The MBC/MFC is the lowest concentration of the antimicrobial agent from the MIC plate that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies on the subculture plates compared to the initial inoculum.

Mandatory Visualizations

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation stock Prepare Antimicrobial Stock Solution dilution Perform Serial Dilutions in Microtiter Plate stock->dilution inoculate Inoculate Microtiter Plate dilution->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate_mic Incubate Plate (18-48h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc Signaling_Pathway cluster_cell Microbial Cell membrane Cell Membrane dna DNA membrane->dna Inhibition of Replication ribosome Ribosome dna->ribosome Transcription protein Essential Proteins ribosome->protein Translation protein->membrane Membrane Protein Synthesis antimicrobial Phenolic Antimicrobial (e.g., this compound) antimicrobial->membrane Disruption antimicrobial->ribosome Inhibition of Protein Synthesis

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-Nitro-6-Chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Methyl-5-Nitro-6-Chlorophenol as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. Nitrophenols are known to be toxic and environmentally persistent pollutants.[1] The proper disposal of this substance is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use a respirator if dusts are generated.

Avoid creating dust or aerosols of the compound.[2] In case of a spill, immediately clean the area using appropriate spill control measures, prevent it from entering drains, and collect the waste in a sealed container for disposal.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[4] The following is a general procedure to be adapted to your institution's specific protocols:

  • Waste Identification and Classification:

    • Label the waste container clearly as "Hazardous Waste: this compound".

    • Include the chemical formula (C7H6ClNO3) and any known hazards (e.g., Toxic, Environmental Hazard).

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's chemical hygiene plan.

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[2]

  • Consult Your Institutional Chemical Hygiene Officer:

    • Your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.

    • They will provide guidance on the proper waste streams, container labeling, and pickup schedules.

  • Arrange for Professional Disposal:

    • Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1] Your EHS department will have procedures in place for this.

    • The waste will likely be incinerated in a licensed facility or buried in a specifically licensed landfill for chemical wastes.[3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC7H6ClNO3[2][5]
Molecular Weight187.58 g/mol [2][5]
Melting Point74 °C[2]
Flash Point139°C[2]
Density1.5±0.1 g/cm3 [2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in Designated Hazardous Waste Area container->storage consult_ehs Consult Institutional EHS/Chemical Hygiene Officer storage->consult_ehs follow_protocol Follow Institutional Protocol for Waste Pickup consult_ehs->follow_protocol disposal Professional Hazardous Waste Disposal follow_protocol->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-5-Nitro-6-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling. Based on available data for this compound and structurally similar chemicals, the primary hazards are outlined below.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEMaterial/Standard Recommendation
Eyes/Face Safety goggles and a face shieldMust meet ANSI Z87.1 standards. Goggles should provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashes.[1]
Skin Chemical-resistant gloves and a lab coatGloves: Butyl rubber or Neoprene gloves are recommended for handling nitro-compounds and phenols.[2][3] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3] Always inspect gloves for degradation or punctures before use. Lab Coat: A chemically resistant lab coat or coveralls should be worn.
Respiratory Use in a well-ventilated area or with a respiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Footwear Closed-toe, chemical-resistant shoesShoes should fully cover the feet.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan will minimize exposure risks and ensure safe handling.

Workflow for Safe Handling:

prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE prep->ppe handling 3. Chemical Handling in Fume Hood ppe->handling storage 4. Secure Storage handling->storage emergency Emergency Preparedness handling->emergency decon 5. Decontamination storage->decon disposal 6. Waste Disposal decon->disposal disposal->emergency

Caption: Workflow for the safe handling of this compound.

  • Preparation and Risk Assessment:

    • Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

    • Have spill control materials (e.g., absorbent pads, neutralizers) available.

  • Don Appropriate PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Handling:

    • Conduct all weighing, transferring, and experimental procedures involving this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Use non-sparking tools and avoid the creation of dust.[5]

    • Keep containers tightly closed when not in use.[5]

  • Secure Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.

  • Decontamination:

    • Thoroughly clean all work surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.

  • Waste Disposal:

    • Follow the specific disposal plan outlined in the next section.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

Waste Segregation and Disposal Pathway:

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal solid_waste Contaminated Solids (Gloves, Pipettes, etc.) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Chemical liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container disposal_contractor Licensed Hazardous Waste Contractor solid_container->disposal_contractor liquid_container->disposal_contractor

Caption: Logical flow for the disposal of this compound waste.

  • Waste Identification and Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste.

    • Liquid Waste: Unused or waste solutions of this compound must be collected as hazardous liquid waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Collection and Labeling:

    • Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.

    • Containers must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Dispose of all this compound waste through a licensed hazardous waste disposal contractor.[6]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

By implementing these safety and handling protocols, you can significantly reduce the risks associated with the use of this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.